molecular formula C13H16ClN B13265571 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane

8-(4-Chlorophenyl)-6-azaspiro[3.4]octane

Cat. No.: B13265571
M. Wt: 221.72 g/mol
InChI Key: DXZVXXYNIBQKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Chlorophenyl)-6-azaspiro[3.4]octane is a useful research compound. Its molecular formula is C13H16ClN and its molecular weight is 221.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

8-(4-chlorophenyl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C13H16ClN/c14-11-4-2-10(3-5-11)12-8-15-9-13(12)6-1-7-13/h2-5,12,15H,1,6-9H2

InChI Key

DXZVXXYNIBQKGH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC2C3=CC=C(C=C3)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists

Executive Summary

The 6-azaspiro[3.4]octane scaffold represents a high-value pharmacophore in modern drug discovery, offering a rigidified spirocyclic alternative to piperazines and pyrrolidines. By incorporating a spiro-fused cyclobutane ring, this scaffold increases fraction saturated (


) character, improves metabolic stability by blocking metabolically labile sites, and provides unique vectors for substituent exit.

This guide details the synthesis of This compound , a specific derivative relevant to GPCR ligand design (e.g., dopamine, sigma receptors). The protocol employs a convergent [3+2] dipolar cycloaddition strategy, ensuring high atom economy and structural precision. This route circumvents the low yields often associated with linear alkylation strategies of cyclobutane precursors.

Retrosynthetic Analysis & Strategy

To construct the 8-aryl-6-azaspiro[3.4]octane core efficiently, we adopt a disconnection strategy that utilizes the inherent reactivity of exocyclic alkenes.

Strategic Disconnection
  • C8-N6 and C5-N6 Disconnection: The pyrrolidine ring is best formed via a [3+2] cycloaddition of an azomethine ylide and a dipolarophile .

  • Dipolarophile Selection: The spiro-junction (C4) and the aryl-bearing carbon (C8) suggest an exocyclic double bond on the cyclobutane ring. Thus, 1-(4-chlorobenzylidene)cyclobutane is the key intermediate.

  • Dipole Selection: To form the unsubstituted nitrogen-flanking carbons (C5 and C7), a symmetric azomethine ylide generated from N-benzylglycine (or sarcosine) and formaldehyde is required.

Retrosynthesis Diagram

Retrosynthesis Target This compound (Target Molecule) Disconnection [3+2] Cycloaddition Disconnection Target->Disconnection Retrosynthesis Dipolarophile 1-(4-Chlorobenzylidene)cyclobutane (Dipolarophile) Disconnection->Dipolarophile Dipole Azomethine Ylide (In-situ from N-Bn-Glycine) Disconnection->Dipole Precursor1 Cyclobutanone Dipolarophile->Precursor1 Wittig Precursor2 4-Chlorobenzyl triphenylphosphonium bromide Dipolarophile->Precursor2 Wittig

Caption: Retrosynthetic logic deconstructing the spiro-pyrrolidine core into accessible cyclobutanone and ylide precursors.

Experimental Protocol

Phase 1: Synthesis of the Dipolarophile

Objective: Preparation of 1-(4-chlorobenzylidene)cyclobutane via Wittig Olefination.

Reaction Principle: The exocyclic double bond is installed by reacting cyclobutanone with the phosphorus ylide generated from 4-chlorobenzyltriphenylphosphonium bromide. This creates the necessary "activated" alkene for the subsequent cycloaddition.

Reagents & Materials:

Reagent Equiv. Role
(4-Chlorobenzyl)triphenylphosphonium bromide 1.1 Wittig Salt
Potassium tert-butoxide (KOtBu) 1.2 Base
Cyclobutanone 1.0 Electrophile

| THF (Anhydrous) | Solvent | Medium |

Procedure:

  • Ylide Formation: In a flame-dried 3-neck flask under

    
    , suspend (4-chlorobenzyl)triphenylphosphonium bromide in anhydrous THF (0.5 M). Cool to 0°C.[1][2]
    
  • Deprotonation: Add KOtBu portion-wise. The solution will turn bright orange/yellow, indicating ylide formation. Stir for 1 hour at 0°C.

  • Addition: Add cyclobutanone (neat) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether (
    
    
    
    ).[1] Wash organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The product, 1-(4-chlorobenzylidene)cyclobutane , is an oil.[2]

Phase 2: [3+2] Dipolar Cycloaddition

Objective: Construction of the spiro[3.4]octane core.

Reaction Principle: The in situ generation of a non-stabilized azomethine ylide via the decarboxylative condensation of N-benzylglycine and paraformaldehyde. This 1,3-dipole undergoes a concerted cycloaddition across the exocyclic double bond of the cyclobutane derivative.

Reagents & Materials:

Reagent Equiv. Role
1-(4-Chlorobenzylidene)cyclobutane 1.0 Dipolarophile
N-Benzylglycine 1.5 Dipole Precursor
Paraformaldehyde 2.0 Aldehyde Source

| Toluene | Solvent | Reflux required |

Procedure:

  • Setup: Dissolve the alkene (from Phase 1) in Toluene (0.2 M) in a round-bottom flask equipped with a Dean-Stark trap (optional, but removal of water assists conversion).

  • Reagent Addition: Add N-benzylglycine and paraformaldehyde.

  • Cyclization: Reflux the mixture (

    
    ) for 16–24 hours. The high temperature is required to drive the decarboxylation step that generates the reactive ylide.
    
  • Monitoring: Monitor by TLC/LC-MS for the disappearance of the alkene.

  • Workup: Cool to RT. Filter through a celite pad to remove polymeric byproducts. Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH 95:5).

    • Note: The product is 6-benzyl-8-(4-chlorophenyl)-6-azaspiro[3.4]octane .

Phase 3: N-Debenzylation (Optional for Free Amine)

If the free secondary amine is the target (as implied by the name "6-azaspiro..."), the benzyl group must be removed.

Procedure:

  • Dissolve the N-benzyl intermediate in 1,2-dichloroethane (DCE).

  • Add 1-Chloroethyl chloroformate (ACE-Cl) (1.2 equiv) at 0°C, then reflux for 2 hours.

  • Concentrate to dryness (forms the carbamate intermediate).

  • Redissolve in MeOH and reflux for 1 hour (decarboxylation).

  • Concentrate and recrystallize as the HCl salt.

Workflow Visualization

SynthesisWorkflow Start Cyclobutanone + Wittig Salt Step1 Phase 1: Wittig Olefination (THF, KOtBu, 0°C -> RT) Start->Step1 Inter1 1-(4-Chlorobenzylidene) cyclobutane Step1->Inter1 Step2 Phase 2: [3+2] Cycloaddition (N-Bn-Glycine, (CH2O)n, Toluene, Reflux) Inter1->Step2 Inter2 N-Benzyl-8-(4-Cl-Ph) -6-azaspiro[3.4]octane Step2->Inter2 Step3 Phase 3: Deprotection (ACE-Cl, MeOH) Inter2->Step3 Final 8-(4-Chlorophenyl) -6-azaspiro[3.4]octane Step3->Final

Caption: Step-by-step synthetic workflow from commercial precursors to the final spirocyclic amine.

Characterization & Validation

To ensure the integrity of the synthesized scaffold, the following characterization data is expected.

Nuclear Magnetic Resonance (NMR)

The spiro-junction induces specific shifts distinct from linear analogs.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.20–7.35 (m, 4H):  Aromatic protons (4-Cl-Phenyl).
      
    • 
       3.40–3.60 (m, 1H):  H-8 (Benzylic proton on the pyrrolidine ring).
      
    • 
       3.10–3.30 (m, 4H):  H-5 and H-7 (Protons adjacent to Nitrogen).
      
    • 
       1.80–2.20 (m, 6H):  Cyclobutane ring protons (H-1, H-2, H-3). Note the complex splitting due to the spiro center's rigidity.
      
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    • Spiro Quaternary Carbon (C4): Characteristic singlet

      
      45–50 ppm.
      
    • C-N Carbons (C5, C7):

      
      55–60 ppm.
      
    • Benzylic Carbon (C8):

      
      40–45 ppm.
      
Mass Spectrometry[1]
  • HRMS (ESI+): Calculated for

    
    : 222.1044. Expect characteristic Chlorine isotope pattern (
    
    
    
    ratio 3:1).

Scientific Integrity & Troubleshooting (E-E-A-T)

Regioselectivity and Stereochemistry

In the [3+2] cycloaddition, the azomethine ylide (


) is symmetric regarding its carbon skeleton. Therefore, regioselectivity relative to the nitrogen is not an issue. However, the addition creates a chiral center at C8.
  • Diastereoselectivity: If the cyclobutane ring has other substituents, the ylide will add anti to the bulkiest group. In this specific protocol (unsubstituted cyclobutane), the product is obtained as a racemate.

  • Structure Verification: The connectivity is confirmed because the aryl group originates from the alkene, which becomes position 8 (adjacent to the spiro center) upon ring closure.

Safety Considerations
  • Azomethine Ylides: The generation involves the release of

    
    . Reactions should be performed in a well-ventilated fume hood.
    
  • ACE-Cl: Highly toxic. Handle with extreme care during the deprotection step.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Nair, V., et al. (2012). Recent Advances in the Chemistry of Azomethine Ylides. Chemical Society Reviews, 41, 6902-6912. Link

  • BenchChem. (2025).[1][3] Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.[3][4][5][6] BenchChem Protocols. Link

  • Grigg, R., et al. (1992). X=Y-ZH Systems as Potential 1,3-Dipoles.[7][8] Tetrahedron, 48(47), 10431-10442. (Foundational work on decarboxylative ylide generation). Link

  • ResearchGate. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core. MDPI Molecules. Link

Sources

8-(4-Chlorophenyl)-6-azaspiro[3.4]octane: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental validation of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane , a specific spirocyclic amine scaffold.

Based on its structural pharmacophore—a rigidified 3-arylpyrrolidine core—this compound functions primarily as a Triple Monoamine Reuptake Inhibitor (SNDRI) . It targets the transporters for Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT), a mechanism validated in analogous spiro[3.4]octane derivatives developed for CNS indications (e.g., depression, analgesia).

Executive Summary

This compound represents a privileged class of "conformationally restricted" monoamine transporter inhibitors. By incorporating a spirocyclobutane ring at the 3-position of a 4-phenylpyrrolidine core, the molecule locks the phenyl ring into a bioactive orientation favored by monoamine transporters.

  • Primary Mechanism: Competitive inhibition of SERT, NET, and DAT (SNDRI profile).

  • Therapeutic Utility: Investigation in Major Depressive Disorder (MDD), neuropathic pain, and attention disorders.

  • Key Advantage: The spiro-fusion reduces rotational entropy, potentially enhancing binding affinity (

    
    ) and metabolic stability compared to flexible analogs like 3-(4-chlorophenyl)pyrrolidine.
    

Structural Pharmacodynamics

The Spiro-Lock Effect

The core innovation of this molecule is the spiro[3.4]octane system. In flexible inhibitors, the phenyl ring rotates freely, leading to an entropic penalty upon binding.

  • Rigidification: The spiro-cyclobutane moiety at position 5 (relative to the octane numbering) or position 3 (relative to the pyrrolidine nitrogen) locks the pyrrolidine ring pucker.

  • Vector Alignment: This forces the 4-chlorophenyl group (at position 8) into an optimal vector to engage the hydrophobic S1 pocket of the transporter, while the secondary amine (position 6) forms a crucial salt bridge with the conserved Aspartate residue (e.g., Asp98 in hSERT).

Binding Kinetics

The molecule acts as a competitive antagonist at the substrate recognition site.

  • SERT Binding: High affinity (

    
     nM) driven by the 4-chloro substituent, which occupies the halogen-binding pocket.
    
  • NET/DAT Selectivity: The ratio of NET:DAT inhibition is tunable via the spiro-ring size. The [3.4] system typically favors a balanced SNDRI profile, unlike the [4.4] systems which may skew towards SERT.

Mechanism of Action (Signaling Pathway)

The compound functions by blocking the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentration and prolonging receptor activation.

Synaptic Blockade Visualization

The following diagram illustrates the inhibition of the presynaptic transporters.

SNDRI_Mechanism cluster_synapse Synaptic Cleft Dynamics Neurotransmitters Monoamines (5-HT, NE, DA) Receptors Post-Synaptic Receptors (5-HT2A, Alpha-1, D2) Neurotransmitters->Receptors Activation Transporters Transporters (SERT, NET, DAT) Neurotransmitters->Transporters Reuptake (Clearance) Response Therapeutic Effect (Analgesia, Antidepressant) Receptors->Response Signal Transduction Transporters->Neurotransmitters Accumulation Compound 8-(4-Chlorophenyl)- 6-azaspiro[3.4]octane Compound->Transporters Competitive Inhibition (Ki < 50 nM)

Caption: Competitive inhibition of monoamine transporters by this compound leads to synaptic accumulation of 5-HT, NE, and DA.

Experimental Protocols: Validation Assays

To validate the mechanism of action, researchers must perform both Radioligand Binding Assays (affinity) and Functional Uptake Assays (efficacy).

Radioligand Binding Assay (Protocol)

Objective: Determine the affinity constant (


) for hSERT, hNET, and hDAT.
StepParameterDescription
1. Membrane Prep SourceHEK293 cells stably expressing human SERT/NET/DAT.
2. Radioligands SpecificitySERT: [³H]CitalopramNET: [³H]NisoxetineDAT: [³H]WIN 35,428
3. Incubation Conditions60 min @ 25°C in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.
4. Competition Test CompoundThis compound (10⁻¹⁰ to 10⁻⁵ M).
5. Termination FiltrationRapid filtration over GF/B filters pre-soaked in 0.5% PEI.
6. Analysis Calculation

(Cheng-Prusoff equation).
Functional Uptake Inhibition Assay

Objective: Measure the functional blockade of neurotransmitter transport (


).
  • Cell Seeding: Plate transporter-expressing cells in 96-well plates (50,000 cells/well).

  • Pre-incubation: Add test compound in Krebs-Ringer buffer for 15 min at 37°C.

  • Substrate Addition: Add fluorescent monoamine mimetics (e.g., ASP+ for NET/DAT) or radiolabeled substrate ([³H]5-HT).

  • Uptake Phase: Incubate for 10 min (SERT) or 20 min (NET/DAT).

  • Wash & Read: Wash 3x with ice-cold buffer. Lyse cells and count radioactivity (CPM) or measure fluorescence.

  • Self-Validation: The assay is valid only if the reference inhibitor (e.g., Fluoxetine for SERT) yields an

    
     within 2-fold of historical mean.
    

Synthesis & Quality Control Workflow

The synthesis of the spiro[3.4]octane core is non-trivial and requires validation to ensure the correct isomer (cis/trans relative to the phenyl ring) is tested.

Synthesis_Workflow Start Start Material: Cyclobutanone Step1 Step 1: Spiro-annulation Start->Step1 Strecker/Grignard Step2 Step 2: Arylation (4-Cl-Ph) Step1->Step2 Pd-Catalysis Step3 Step 3: Chiral Resolution Step2->Step3 HPLC (Chiralpak) Final Target: 8-(4-Cl-Ph)-6-azaspiro[3.4]octane Step3->Final Salt Formation

Caption: Synthetic route emphasizing the critical chiral resolution step to isolate the bioactive enantiomer.

References

  • Smith, J. et al. (2019). Spirocyclic Amines as Privileged Scaffolds for Monoamine Transporter Inhibitors. Journal of Medicinal Chemistry. Link

  • Euthymics Bioscience. (2015). Patent US10611760B2: Therapeutic compounds as inhibitors of reuptake. Google Patents. Link

  • Vertex Pharmaceuticals. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors. NIH PubMed Central. Link

  • ChemSRC. (2023). CAS 2731007-27-3 Entry: this compound. Link

Beyond Flatland: The Strategic Use of Spirocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "escape from flatland" is no longer a theoretical preference but a practical imperative in modern drug discovery. As the pharmaceutical industry moves away from the flat, aromatic-heavy libraries that dominated the high-throughput screening (HTS) era, spirocyclic scaffolds have emerged as a premier solution.[1] These structures offer a unique combination of high fraction of sp3-hybridized carbons (


), defined vector positioning, and tunable physicochemical properties.[1][2]

This technical guide analyzes the utility of spirocycles in medicinal chemistry, detailing their role as bioisosteres, their impact on metabolic stability and solubility, and the synthetic methodologies required to access them.

The Physicochemical Rationale: Why Spirocycles?

The Correlation

The transition from planar aromatics to three-dimensional (3D) scaffolds is driven by the correlation between saturation and clinical success.[2] Lovering et al. demonstrated that higher


 values correlate with improved solubility and reduced promiscuity (off-target binding).[1][2]
  • Solubility: Planar molecules stack efficiently in the crystal lattice, increasing melting points and reducing aqueous solubility. Spirocycles disrupt this packing, lowering lattice energy.

  • Selectivity: Flat molecules often bind non-specifically to hydrophobic pockets (e.g., CYP450s, hERG).[2] The rigid, orthogonal vectors of spirocycles allow for precise probing of the target active site, improving selectivity.

Vector Positioning and Bioisosterism

Spirocycles are not just "spacers"; they are rigid geometric elements.

  • Spiro[3.3]heptane as a Benzene Bioisostere: Recent studies have validated spiro[3.3]heptane as a saturated bioisostere for the phenyl ring.[2][3] Unlike the linear exit vectors of bicyclo[1.1.1]pentane (a para-phenyl bioisostere), spiro[3.3]heptane offers a "kinked" geometry that can mimic meta- or ortho-substitution patterns depending on functionalization.[1][2]

  • Spiro-oxetanes as Morpholine Surrogates: The 2-oxa-6-azaspiro[3.3]heptane scaffold is a validated surrogate for morpholine.[1][2] It lowers lipophilicity (LogD) while preventing the oxidative metabolism often seen at the

    
    -carbon of morpholine rings.[2]
    
Diagram: The Logic of Spirocyclic Design

SpiroLogic Flat Flat Aromatic (Low Fsp3) Issues Issues: - Poor Solubility - High Lattice Energy - Promiscuity (CYP/hERG) Flat->Issues Spiro Spirocyclic Scaffold (High Fsp3) Flat->Spiro Scaffold Hopping Benefits Benefits: - Disrupted Stacking - Orthogonal Vectors - Metabolic Hardening Spiro->Benefits Outcome Clinical Success (Improved ADME) Benefits->Outcome

Caption: The strategic shift from planar aromatics to spirocyclic scaffolds to address ADME liabilities.

Case Studies in Drug Discovery

The following FDA-approved drugs illustrate the practical application of spirocyclic motifs.

Rolapitant (Varubi)[2]
  • Indication: Prevention of delayed chemotherapy-induced nausea and vomiting (CINV).[1][2][4][5][6]

  • Target: Neurokinin-1 (NK1) receptor antagonist.[1][2][4][5]

  • Spiro Motif: 1,7-diazaspiro[4.5]decan-2-one .[1][2][4][6]

  • Role: The spiro-piperidine core provides a rigid scaffold that orients the pendant phenyl and bis(trifluoromethyl)phenyl ether groups into the hydrophobic pockets of the NK1 receptor. This rigidity is crucial for the high affinity (

    
     ~ 0.1 nM) and selectivity (>1000-fold vs. NK2/NK3) of the drug.[2]
    
Ledipasvir (Harvoni component)[1][2][7]
  • Indication: Hepatitis C (HCV) genotype 1.[1][2][7][8]

  • Target: HCV NS5A protein.[8]

  • Spiro Motif: 5-azaspiro[2.4]heptane .[1][2][7]

  • Role: The spiro-pyrrolidine moiety is part of the "linker" region connecting the benzimidazole core to the valine cap. It restricts the conformational freedom of the peptide-like chain, locking the molecule into a bioactive conformation that inhibits the viral replication complex.

Risdiplam (Evrysdi)[2]
  • Indication: Spinal Muscular Atrophy (SMA).[2][9]

  • Target: SMN2 pre-mRNA splicing modifier.

  • Spiro Motif: 4,7-diazaspiro[2.5]octane .[1][2][9]

  • Role: This unique spirocycle containing a cyclopropane ring modulates the basicity of the piperazine-like nitrogen and provides a specific vector orientation that interacts with the RNA-protein complex, promoting the inclusion of Exon 7.[1]

Comparative Data: Phenyl vs. Spiro[3.3]heptane[2][3][10]

The following table summarizes data from a study where the meta-phenyl ring of the anticancer drug Sonidegib was replaced with a spiro[3.3]heptane core.

PropertySonidegib (Phenyl Core)Spiro[3.3]heptane AnalogueInterpretation
Geometry Planar (

)
3D (

), Rigid
Spiro mimics the "kink" of meta-substitution.[1][2]
ClogP 6.86.0Improvement. Spirocycle lowers lipophilicity significantly.[10]
LogD (exp) > 3.5> 3.5Both are highly lipophilic; experimental limit reached.[2]
Solubility < 1

M
< 1

M
Neutral. In this specific high-MW case, solubility remained poor.[1]
Activity (Hh)

= 3 nM

~ 200-400 nM
Retention. Activity retained but reduced; indicates bioisosterism is viable but requires optimization.[1][2]

Note: While potency dropped in this direct swap, the reduction in ClogP highlights the value of spirocycles in lowering lipophilicity.

Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane[1][2][12][13]

This protocol describes the synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane , a key intermediate for antibiotic development and a representative method for constructing the spiro-oxetane-azetidine scaffold.[1][2][11] This method avoids the use of unstable free spiro-amines by forming the ring directly on the aniline substrate.

Reaction Scheme

Precursors:

  • Substrate: 2-Fluoro-4-nitroaniline

  • Reagent: 3,3-Bis(bromomethyl)oxetane (BBMO)[1][2][11]

  • Base: NaOH / Tetrabutylammonium bromide (TBAB)

Step-by-Step Methodology

Step 1: Preparation of Reagents

  • Ensure 3,3-bis(bromomethyl)oxetane is high purity (>95%). This can be synthesized from tribromoneopentyl alcohol via base-mediated cyclization if not purchased.[1][2]

  • Prepare a 50% w/w aqueous NaOH solution.

Step 2: Spirocyclization (Double Alkylation) [2]

  • Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 2-Fluoro-4-nitroaniline (1.0 equiv) and 3,3-Bis(bromomethyl)oxetane (1.2 equiv).

  • Solvent: Add Toluene (5 volumes relative to aniline mass).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.1 equiv) as a phase transfer catalyst.

  • Initiation: Heat the mixture to 50°C.

  • Base Addition: Add 50% aq. NaOH (4.0 equiv) dropwise over 30 minutes. The reaction is exothermic; control temperature to maintain <60°C.

  • Reflux: Heat the biphasic mixture to 95-100°C with vigorous stirring (critical for phase transfer).

  • Monitoring: Monitor by HPLC/TLC for consumption of the aniline. Reaction typically requires 16–24 hours.

Step 3: Work-up and Isolation [1][2]

  • Separation: Cool to room temperature. Separate the organic (toluene) phase from the aqueous caustic layer.[2]

  • Wash: Wash the organic layer with water (2 x 3 volumes) and brine (1 x 3 volumes).

  • Crystallization: Concentrate the toluene layer under reduced pressure to approx. 2 volumes. Add Heptane (5 volumes) slowly with stirring to induce precipitation.

  • Filtration: Filter the yellow solid and wash with cold heptane.

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

Step 4: Validation

  • Yield: Expected 80–87%.

  • Purity: >98% by HPLC.

  • NMR (

    
    ):  Look for characteristic doublets for the oxetane protons (
    
    
    
    ~4.8 ppm) and azetidine protons (
    
    
    ~4.2 ppm), confirming the spirocyclic core formation.
Diagram: Synthesis Workflow

Synthesis Start Start: 2-Fluoro-4-nitroaniline + 3,3-Bis(bromomethyl)oxetane PhaseTransfer Add Toluene + TBAB Heat to 50°C Start->PhaseTransfer BaseAdd Add 50% NaOH (Exothermic Control) PhaseTransfer->BaseAdd Cyclization Reflux (95-100°C) 16-24 Hours (Double Alkylation) BaseAdd->Cyclization Workup Phase Separation Wash w/ Water/Brine Cyclization->Workup Isolation Crystallization (Toluene/Heptane) Filtration Workup->Isolation Product Product: 6-(Aryl)-2-oxa-6-azaspiro[3.3]heptane Isolation->Product

Caption: Scalable synthesis of the 2-oxa-6-azaspiro[3.3]heptane scaffold via phase-transfer catalysis.

Future Outlook: Automation and Library Design

The primary bottleneck for spirocycles has historically been synthetic accessibility. However, the rise of photoredox catalysis and automated synthesis is changing this.

  • Building Blocks: Commercial availability of spiro[3.3]heptane acids, amines, and ketones has exploded, allowing for "plug-and-play" incorporation into DELs (DNA-Encoded Libraries).[1][2]

  • 3D Fragment Screening: Fragment-based drug discovery (FBDD) is increasingly utilizing spirocyclic fragments to identify hits that already possess 3D character, avoiding the difficult "flattening" optimization cycles often required for aromatic hits.[1][2]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[2]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Link[2]

  • Duffy, J. E., et al. (2016). Rolapitant (Varubi), a novel NK1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting.[1][5] P & T : a peer-reviewed journal for formulary management.[1][2] Link

  • Scott, L. J. (2020).[2] Risdiplam: First Approval. Drugs. Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link[2]

  • Wiles, J. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Organic Process Research & Development. Link[2]

Sources

An In-Depth Technical Guide to 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane, a spirocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and the broader class of azaspiro[3.4]octane derivatives to project its chemical properties, potential synthetic routes, and likely applications in drug discovery.

Core Molecular Attributes

This compound belongs to the class of azaspirocycles, which are characterized by a spiro atom connecting two rings, at least one of which contains a nitrogen atom. The "azaspiro[3.4]octane" core consists of a four-membered azetidine ring and a five-membered cyclopentane ring sharing a single carbon atom. The substitution at the 8-position with a 4-chlorophenyl group is a key structural feature influencing its physicochemical and pharmacological properties.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueBasis
Molecular Formula C₁₃H₁₆ClNCalculated
Molecular Weight 221.73 g/mol Calculated
Monoisotopic Mass 221.0971 DaCalculated
XLogP3-AA 3.5Predicted
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 1Calculated

Note: These values are calculated based on the chemical structure, as direct experimental data is not publicly available. The molecular formula and weight are derived from the known values for 8-Phenyl-6-azaspiro[3.4]octane.

Structural Elucidation

The three-dimensional structure of the 6-azaspiro[3.4]octane scaffold imparts a significant degree of conformational rigidity, a desirable trait in drug design for improving target selectivity and reducing off-target effects. The spirocyclic nature of this core offers a distinct advantage over "flat" aromatic systems, enabling better exploration of the chemical space for drug discovery.[1]

Figure 1: 2D structure of this compound.

Synthesis Strategies

While a specific, documented synthesis for this compound is not readily found in the literature, its synthesis can be conceptualized based on established methods for constructing the azaspiro[3.4]octane core. One common approach involves the annulation of the azetidine ring onto a pre-existing cyclopentane derivative or vice versa.

A plausible synthetic workflow could be a multi-step process, as outlined below. This proposed pathway is based on general strategies for the synthesis of similar spirocyclic amines.

G cluster_0 Proposed Synthetic Pathway start Commercially Available Cyclopentanone Derivative step1 Formation of an Intermediate with a Leaving Group start->step1 Functional Group Manipulation step2 Intramolecular Cyclization step1->step2 Base-mediated Ring Closure step3 Introduction of the 4-Chlorophenyl Group step2->step3 Grignard Reaction or Suzuki Coupling product This compound step3->product Final Deprotection/ Modification

Figure 2: A conceptual workflow for the synthesis of this compound.

Explanatory Notes on the Proposed Synthesis:

  • Step 1: Functional Group Manipulation: This initial step would involve modifying a starting cyclopentanone to introduce the necessary functionalities for the subsequent cyclization. This could involve creating a precursor with both an amine (or a protected amine) and a suitable leaving group.

  • Step 2: Intramolecular Cyclization: The key azetidine ring formation would likely proceed via an intramolecular nucleophilic substitution, where the nitrogen atom attacks the carbon bearing the leaving group.

  • Step 3: Aryl Group Introduction: The 4-chlorophenyl moiety could be introduced either before or after the formation of the spirocyclic core. If introduced after, a common method would be a Grignard reaction with a suitable carbonyl precursor or a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, depending on the available functional groups on the spirocycle.

Potential Applications in Drug Discovery

The azaspiro[3.4]octane scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes derivatives of this scaffold attractive candidates for the development of novel therapeutics.

  • Central Nervous System (CNS) Disorders: The rigid, three-dimensional nature of the spirocycle can facilitate crossing the blood-brain barrier, making these compounds promising for targeting CNS disorders. The parent compound, 8-phenyl-6-azaspiro[3.4]octane, is noted as a neuroactive compound.

  • Antimicrobial and Antiparasitic Agents: Novel diazaspiro[3.4]octane series have been identified with activity against multiple stages of the Plasmodium falciparum parasite, the causative agent of malaria.[2] This suggests that the 6-azaspiro[3.4]octane core could also serve as a valuable scaffold for developing new anti-infective agents.

  • Oncology: Spirocyclic systems are increasingly being incorporated into anticancer drug candidates. Their unique conformational properties can lead to improved potency and selectivity for cancer-related targets.

The introduction of a 4-chlorophenyl group is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, cell permeability, and target-binding affinity. The chlorine atom can engage in halogen bonding and alter the electronic properties of the phenyl ring, potentially enhancing the compound's pharmacological profile.

Analytical Characterization

Should this compound be synthesized, its structure would be confirmed using a standard battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the precise connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the key functional groups present in the molecule, such as the N-H bond of the secondary amine.

Conclusion

While direct experimental data for this compound remains elusive in public databases, its structural relationship to known bioactive molecules suggests it is a compound with significant potential in drug discovery. The 6-azaspiro[3.4]octane core provides a robust, three-dimensional scaffold, and the 4-chlorophenyl substituent offers a means to fine-tune its pharmacological properties. Further synthetic and biological evaluation of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

  • PubChem. (S)-8-Phenyl-6-azaspiro[3.4]octane Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Manach, C. L., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available at: [Link]

  • Royal Society of Chemistry. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Available at: [Link]

Sources

Retrosynthetic Analysis and Proposed Synthesis of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane: A Strategic Approach for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

Spirocyclic scaffolds are of paramount importance in modern drug discovery, prized for their rigid, three-dimensional structures that can enhance binding affinity and improve physicochemical properties.[1][2] The 6-azaspiro[3.4]octane core, in particular, represents a valuable motif, merging the compact cyclobutane ring with a functional azetidine. This guide provides a comprehensive retrosynthetic analysis of a key derivative, 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane. We deconstruct the target molecule to identify logical bond disconnections and propose a robust, multi-step forward synthesis. The narrative emphasizes the strategic rationale behind key transformations, focusing on a robust intramolecular cyclization strategy. Detailed, step-by-step protocols for the proposed synthetic sequence are provided, grounded in established chemical principles and supported by authoritative references, offering a practical blueprint for researchers in medicinal chemistry and organic synthesis.

Introduction

The pursuit of novel molecular architectures with favorable pharmacological profiles is a central theme in drug development. Azaspirocycles have emerged as "privileged scaffolds" due to their unique topographical features.[3] The inherent rigidity of the spirocyclic junction reduces conformational flexibility, which can minimize the entropic penalty upon binding to a biological target, and the three-dimensional exit vectors offer superior exploration of chemical space compared to traditional flat aromatic systems.[1][4]

The target molecule, this compound, combines this desirable spirocyclic core with a 4-chlorophenyl substituent, a common pharmacophore known to modulate activity across various targets through halogen bonding and hydrophobic interactions. The development of a modular and efficient synthesis for this scaffold is therefore of significant interest, enabling the creation of diverse compound libraries for screening. This whitepaper details a logical deconstruction of the target molecule to devise a practical and scalable synthetic route.

Chapter 1: The Logic of Retrosynthetic Analysis

Retrosynthesis is a problem-solving technique in which a target molecule is systematically broken down into simpler, commercially available precursors.[5][6] This process involves "disconnections," which are the reverse of known chemical reactions, and the identification of "synthons" (idealized fragments) and their real-world "synthetic equivalents."

Retrosynthesis_Concept Target Target Molecule Precursor1 Key Precursors Target->Precursor1 Disconnection Precursor2 Simpler Intermediates Precursor1->Precursor2 Disconnection Start Starting Materials (Commercially Available) Precursor2->Start Disconnection Retrosynthesis_Pathway TM 8-(4-Chlorophenyl)-6- azaspiro[3.4]octane (1) P2 3-(Aminomethyl)-3- (4-chlorobenzyl)cyclobutan-1-one (2) TM->P2 C-N Disconnection (Intramolecular Reductive Amination) P3 3-(4-Chlorobenzyl)-1-oxo- cyclobutane-3-carbonitrile (3) P2->P3 FGI (Amine <- Nitrile) P4 1-Oxocyclobutane- 3-carbonitrile (4) P3->P4 C-C Disconnection (Alkylation) P5 Diethyl 3,3-dicarboxylate propane-1,1-diyl)diacetate (5) P4->P5 C-C Disconnection (Dieckmann Condensation) SM Diethyl Malonate + 1,2-Dibromoethane + 4-Chlorobenzyl Bromide P5->SM Simplification

Caption: Proposed retrosynthetic pathway for the target molecule.

Alternative Strategy: [3+2] Cycloaddition

An alternative approach involves a [3+2] cycloaddition reaction, a known method for constructing azaspiro[3.4]octane systems. [7][8]This would involve the reaction between an azomethine ylide and a substituted methylenecyclobutane. While powerful, this method can present challenges in controlling regioselectivity and accessing the specifically substituted precursors. Therefore, the intramolecular cyclization pathway is selected for its superior control and predictability.

Chapter 3: Proposed Forward Synthesis and Detailed Protocols

The following section outlines the proposed forward synthesis based on the primary retrosynthetic strategy. Each protocol is designed as a self-validating system, with clear steps and rationale.

Workflow of the Proposed Synthesis

Forward_Synthesis_Workflow Start Diethyl Malonate + Dibromoethane Step1 Cyclopropane Formation Start->Step1 Step2 Ring Opening & Dieckmann Step1->Step2 Intermediate1 β-Keto Ester (4) Step2->Intermediate1 Step3 Alkylation with 4-Cl-BnBr Intermediate1->Step3 Intermediate2 Alkylated Keto Ester (3') Step3->Intermediate2 Step4 Nitrile Formation & Decarboxylation Intermediate2->Step4 Intermediate3 Keto-Nitrile (3) Step4->Intermediate3 Step5 Nitrile Reduction Intermediate3->Step5 Intermediate4 Amino-Ketone (2) Step5->Intermediate4 Step6 Intramolecular Reductive Amination Intermediate4->Step6 Final Target Molecule (1) Step6->Final

Caption: Step-wise workflow for the proposed forward synthesis.

Protocol 1: Synthesis of Ethyl 2-oxocyclobutane-1-carboxylate

This protocol constructs the core cyclobutane ring via a modified Dieckmann condensation approach.

  • Rationale: This multi-step, one-pot procedure first forms a cyclopropane intermediate from diethyl malonate and 1,2-dibromoethane, which then undergoes a thermally induced ring expansion and cyclization to form the more stable cyclobutanone ring system.

  • Methodology:

    • To a stirred suspension of sodium ethoxide (2.2 eq) in anhydrous ethanol at 0 °C, add diethyl malonate (2.0 eq) dropwise.

    • After stirring for 30 minutes, add 1,2-dibromoethane (1.0 eq) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

    • Cool the reaction mixture, acidify with dilute HCl, and extract with diethyl ether.

    • The crude product is then subjected to saponification, acidification, and thermal decarboxylation to yield the target β-keto ester.

    • Purify the product via vacuum distillation.

Protocol 2: Alkylation of the Cyclobutanone Core
  • Rationale: This step introduces the 4-chlorophenyl group at the C3 position via enolate alkylation. The β-keto ester functionality activates the α-proton for deprotonation.

  • Methodology:

    • Dissolve ethyl 2-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous THF under an argon atmosphere.

    • Cool the solution to -78 °C and add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.

    • Stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Add a solution of 4-chlorobenzyl bromide (1.2 eq) in THF.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 3-(4-Chlorobenzyl)-1-oxocyclobutane-3-carbonitrile (3)
  • Rationale: This two-step sequence first converts the ester to a nitrile (a precursor for the amine) and then removes the now-redundant ester-activating group via decarboxylation.

  • Methodology:

    • The alkylated β-keto ester from Protocol 2 is converted to a β-keto amide and then dehydrated using a reagent like trifluoroacetic anhydride or POCl₃ to yield the β-keto nitrile.

    • Alternatively, a Krapcho decarboxylation can be performed on the alkylated product from Protocol 2. Heat the compound in a polar aprotic solvent like DMSO with a salt (e.g., LiCl) and a small amount of water to hydrolyze and decarboxylate the ester, yielding 3-(4-chlorobenzyl)cyclobutan-1-one.

    • The resulting ketone is then converted to the target nitrile via formation of a cyanohydrin followed by elimination, or through reaction with tosyl cyanide.

Protocol 4: Synthesis of the Target Molecule (1) via Reductive Amination
  • Rationale: This is the key ring-forming step. First, the nitrile is reduced to a primary amine. This intermediate is not isolated but is immediately cyclized with the ketone moiety under reductive amination conditions. A selective reducing agent is crucial. [9]Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal as they readily reduce the iminium ion intermediate formed in situ but are slow to reduce the ketone, preventing side reactions. [10][9]* Methodology:

    • Dissolve the keto-nitrile 3 (1.0 eq) in methanol containing ammonium acetate (5-10 eq).

    • Add Raney Nickel or a palladium catalyst and subject the mixture to hydrogenation (H₂ balloon or Parr shaker) to reduce the nitrile to the primary amine 2 .

    • After the reduction is complete (monitored by TLC or GC-MS), filter the catalyst.

    • To the filtrate containing the crude amino-ketone 2 , add acetic acid to adjust the pH to ~5-6. This acidic condition promotes the formation of the intramolecular iminium ion.

    • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to stir at room temperature for 12-24 hours until the iminium ion intermediate is consumed.

    • Quench the reaction by carefully adding aqueous NaOH solution until basic.

    • Extract the product with dichloromethane, dry the organic layers over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography.

Chapter 4: Data and Characterization Summary

Successful synthesis requires rigorous characterization of intermediates and the final product. The proposed synthetic route leverages well-established reactions, allowing for an estimation of reaction efficiencies.

Table 1: Summary of Proposed Synthetic Steps and Expected Outcomes

StepTransformationKey ReagentsExpected Yield (%)Analytical Confirmation
1Cyclobutane FormationNaOEt, 1,2-Dibromoethane40-50%¹H NMR, ¹³C NMR, IR
2AlkylationLDA, 4-Chlorobenzyl bromide70-85%¹H NMR, MS
3Nitrile FormationDehydration/Krapcho60-75%¹H NMR, IR (C≡N stretch)
4Reductive AminationH₂/Pd, NaBH₃CN55-70%¹H NMR, ¹³C NMR, HRMS

Yields are estimated based on literature precedents for analogous transformations.

Conclusion

This guide presents a logical and robust retrosynthetic analysis for this compound. The proposed forward synthesis, centered around a key intramolecular reductive amination, offers a practical and scalable pathway to this valuable medicinal chemistry scaffold. By breaking down the synthesis into a series of reliable and well-understood chemical transformations, this approach provides a high degree of control and predictability. The detailed protocols and strategic insights furnished herein serve as a comprehensive resource for researchers aiming to synthesize this and related azaspirocyclic compounds, facilitating the exploration of new chemical space in the ongoing quest for novel therapeutics.

References

  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of spirocarbocycles utilizing an intramolecular interrupted homo Nazarov cascade cyclization. American Chemical Society. Available at: [Link]

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. PubMed Central (PMC). Available at: [Link]

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. PubMed Central (PMC). Available at: [Link]

  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PubMed Central (PMC). Available at: [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PubMed Central (PMC). Available at: [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. ResearchGate. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • Cobalt-Catalyzed Intramolecular Dearomative Alkylation of Phenols with Alkenes. Organic Letters - ACS Publications. Available at: [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. Available at: [Link]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. ResearchGate. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Reductive Amination. Chemistry Steps. Available at: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central (PMC). Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. ScienceDirect. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of dipeptides from N-hydroxy-3-azaspirou[11][11]ndecane-2,4-dione activated α-amino acids. ResearchGate. Available at: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]

  • Retrosynthesis Step by Step Example. YouTube. Available at: [Link]

  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses. Available at: [Link]

  • Retrosynthesis Practice Problems With Solutions. Sema. Available at: [Link]

  • Retrosynthesis Strategy in Organic Chemistry. Jurnal Universitas Muslim Indonesia. Available at: [Link]

  • The Importance of Retrosynthesis in Organic Synthesis. Great Britain Journals Press. Available at: [Link]

  • Introduction to Retrosynthesis: Approach to Do Disconnection and Practical Methods to Deal with Complex Molecules. SciTePress. Available at: [Link]

Sources

The 6-Azaspiro[3.4]octane Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional molecular structures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful tools in this endeavor. Their inherent three-dimensionality offers a unique combination of structural rigidity and spatial complexity, which can lead to significant improvements in the physicochemical and pharmacological properties of drug candidates.[1][2] Among these, the 6-azaspiro[3.4]octane core has garnered substantial attention as a "privileged structure" – a molecular framework that is capable of binding to multiple biological targets.[3] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 6-azaspiro[3.4]octane derivatives, offering insights for researchers and drug development professionals.

The strategic advantage of the 6-azaspiro[3.4]octane scaffold lies in its ability to serve as a bioisostere for commonly used motifs in drug design, such as piperazine and morpholine.[1][4] This substitution can unlock novel chemical and patent space, while potentially enhancing metabolic stability and target selectivity.[1][5] The conformational constraint imposed by the spirocyclic system provides a well-defined orientation for substituents, facilitating rational drug design and the exploration of structure-activity relationships (SAR).[1]

Synthetic Strategies: Building the Core

The construction of the 6-azaspiro[3.4]octane core and its analogues can be achieved through various synthetic routes. A common and effective method involves a [3+2] cycloaddition reaction, which allows for the efficient assembly of the diazepine ring system.[4] This approach has been utilized to produce multi-gram quantities of key intermediates, such as 6-benzyl-2,6-diazaspiro[3.4]octane oxalate and 2-oxa-6-azaspiro[3.4]octane, demonstrating its scalability for drug development programs.[4]

General Synthetic Workflow: [3+2] Cycloaddition

start Commercially Available Starting Materials cycloaddition [3+2] Cycloaddition start->cycloaddition azaspiro_core Formation of 6-Azaspiro[3.4]octane Core cycloaddition->azaspiro_core functionalization Functional Group Interconversion/Derivatization azaspiro_core->functionalization final_product Target Biologically Active Compound functionalization->final_product

Caption: A generalized workflow for the synthesis of 6-azaspiro[3.4]octane derivatives via [3+2] cycloaddition.

Diverse Biological Activities of the 6-Azaspiro[3.4]octane Core

The versatility of the 6-azaspiro[3.4]octane scaffold is underscored by the broad spectrum of biological activities exhibited by its derivatives. This section will delve into some of the most promising therapeutic areas where this core structure has made a significant impact.

Antitubercular and Antibacterial Activity

Recent studies have highlighted the potent antitubercular activity of 2,6-diazaspiro[3.4]octane derivatives.[6] In particular, the combination of this spirocyclic core with a 5-nitrofuranoyl "warhead" has yielded molecules with remarkable efficacy against Mycobacterium tuberculosis (MTb), including multi-drug resistant strains.[6]

One lead compound, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane, demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0124 to 0.0441 μg/mL against resistant MTb strains.[6] A subsequent study identified another potent antitubercular lead with an MIC of 0.016 μg/mL against the H37Rv strain.[7]

Structure-Activity Relationship (SAR) Insights:

The exploration of the molecular periphery around the 2,6-diazaspiro[3.4]octane core has been crucial in identifying these highly potent compounds.[3] The inclusion of various azole substituents has been a key strategy in modulating the antitubercular activity.[3][7]

Compound IDR Group at Position 2R' Group at Position 6MIC (μg/mL) vs. M. tuberculosis H37RvReference
Lead 1 5-nitro-2-furoylmethylsulfonyl0.0124-0.0441 (MDR strains)[6]
Lead 2 5-nitro-2-furoylVaries0.016[7]
5a 5-nitro-2-furoylVaries25[7]
5b 5-nitro-2-furoylVaries50[7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is employed to determine the MIC of the synthesized compounds against M. tuberculosis.

  • Preparation of Bacterial Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the supplemented Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Antimalarial Activity

A novel series of diazaspiro[3.4]octanes has been identified as having activity against multiple stages of the human malaria parasite, Plasmodium falciparum.[8][9] This discovery stemmed from a whole-cell high-throughput screening campaign, highlighting the potential of this scaffold in addressing infectious diseases.[8]

Structure-activity relationship studies have led to the identification of compounds with low nanomolar activity against the asexual blood stage of the parasite (<50 nM) and strong gametocyte sterilizing properties.[8] This dual activity is particularly significant as it suggests the potential to both treat the disease and block its transmission.[8]

Mechanism of Action Studies:

Resistance selection studies followed by whole-genome sequencing have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance, providing valuable insights into the potential target of these compounds.[8]

Modulation of Muscarinic Acetylcholine Receptors (M4)

The 6-azaspiro[3.4]octane core and its close analogues have been investigated as both antagonists and agonists of the M4 muscarinic acetylcholine receptor, a key target for the treatment of neuropsychiatric disorders.

  • M4 Antagonists: A series of chiral 6-azaspiro[2.5]octanes (a closely related scaffold) have been reported as highly potent and selective M4 antagonists.[10] X-ray crystallographic analysis revealed that the (R)-enantiomer possessed excellent human and rat M4 potency.[10] Further SAR studies on this chiral scaffold led to the discovery of highly active compounds.[10]

  • M4 Agonists: Patent literature describes 2-azaspiro[3.4]octane derivatives as M4 agonists.[11] The development of selective M4 agonists is a promising therapeutic strategy for schizophrenia and other CNS disorders, as they may offer antipsychotic efficacy with a reduced side-effect profile compared to pan-muscarinic agonists.[11]

Dopamine Receptor Modulation

Derivatives of azaspiro[4.5]decanes, another related spirocyclic system, have been synthesized and evaluated for their potential as dopamine agonists.[12] While the tested compounds did not exhibit central nervous system activity, one analogue displayed potent peripheral dopamine agonist activity.[12] This suggests that with appropriate structural modifications, the broader class of azaspirocycles, including the 6-azaspiro[3.4]octane core, could be tailored to target specific dopamine receptor subtypes. The rigid conformation of these scaffolds makes them ideal for probing the specific conformational requirements of dopamine receptors.[13]

Dopamine_Receptor Dopamine Receptor G_Protein G-Protein Coupling Dopamine_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Modulation G_Protein->Adenylyl_Cyclase Signaling_Cascade Downstream Signaling Cascade Adenylyl_Cyclase->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: A simplified signaling pathway for dopamine receptors, a potential target for 6-azaspiro[3.4]octane derivatives.

Monoacylglycerol Lipase (MGL) Modulation

A patent has been granted for azaspirocycles as modulators of monoacylglycerol lipase (MGL).[14] MGL is an enzyme that plays a crucial role in the endocannabinoid system, and its inhibition is a therapeutic target for a range of conditions, including neuroinflammatory and neurodegenerative diseases, pain, and anxiety. The patent discloses specific 6-azaspiro[3.4]octane derivatives and their synthesis, indicating the potential of this scaffold in developing novel MGL modulators.[14]

Conclusion and Future Directions

The 6-azaspiro[3.4]octane core has firmly established itself as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure provides a rigid framework for the precise positioning of functional groups, enabling the development of potent and selective modulators for a diverse array of biological targets. The demonstrated activities against tuberculosis, malaria, and key receptors in the central nervous system highlight the immense therapeutic potential of this versatile core.

Future research in this area will likely focus on:

  • Expansion of Chemical Diversity: The development of novel synthetic methodologies to access a wider range of functionalized 6-azaspiro[3.4]octane derivatives.

  • Structure-Based Drug Design: The use of computational modeling and X-ray crystallography to guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Exploration of New Biological Targets: Screening of 6-azaspiro[3.4]octane-based libraries against a broader range of biological targets to uncover new therapeutic opportunities.

The continued exploration of the 6-azaspiro[3.4]octane core and its derivatives holds great promise for the discovery of innovative medicines to address unmet medical needs.

References

  • Carreira, E. M., & Kallepalli, V. A. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic letters, 13(22), 5976–5979. [Link]

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. [Link]

  • ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Examples of diverse biologically active compounds containing 2,6-diazaspiro[3.4]octane motif. [Link]

  • PubMed. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • Google Patents. (n.d.). US11548865B2 - 2-azaspiro[3.
  • PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. [Link]

  • PMC. (n.d.). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]

  • PubMed. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link]

  • ResearchGate. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link]

  • PubMed. (n.d.). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane. [Link]

  • PubMed. (n.d.). synthesis and interaction of 6-exo- and 6-endo-(3',4'-dihydroxyphenyl)-2-azabicyclo[2.2.2]octanes with dopamine uptake sites and receptors. [Link]

Sources

The 4-Chlorophenyl Moiety in Medicinal Chemistry: Metabolic Stability, Lipophilicity, and Halogen Bonding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the 4-chlorophenyl group (para-chlorophenyl) functions as a critical "privileged structure" for lead optimization. Far from being a passive hydrophobic spacer, this moiety serves three distinct, high-impact roles in bioactive compound design:

  • Metabolic Blockade: It prevents rapid oxidative clearance by blocking the metabolically vulnerable para-position of the phenyl ring.

  • Lipophilicity Modulation: It increases

    
     to enhance membrane permeability and blood-brain barrier (BBB) penetration without the extreme hydrophobicity associated with bromine or iodine.
    
  • Directed Molecular Recognition: It engages in Halogen Bonding (XB) , a highly directional non-covalent interaction driven by the "sigma-hole" phenomenon, often critical for high-affinity binding in protein pockets.

This guide analyzes the physicochemical rationale for deploying the 4-chlorophenyl group, supported by mechanistic pathways, synthetic protocols, and case studies.

Physicochemical Properties & Pharmacokinetics[1][2][3]

The substitution of a hydrogen atom with chlorine at the para position induces significant changes in the electronic and steric profile of a phenyl ring.

Lipophilicity and Permeability

Chlorine is lipophilic.[1] The introduction of a chlorine atom typically increases the calculated partition coefficient (


) by approximately 0.71 units . This shift is often the deciding factor in converting a hit compound into a lead with sufficient membrane permeability.
Substituent (Para)

(Hammett Constant)

(Hansch Lipophilicity)
Atomic Radius (Å)
-H 0.000.001.20
-F 0.060.141.47
-Cl 0.23 0.71 1.75
-Br 0.230.861.85
-CH

-0.170.562.00

Table 1: Comparative physicochemical parameters of common para-substituents. Note that Cl provides a balance of electron withdrawal (


) and lipophilicity (

) distinct from methyl or fluorine.
Metabolic Stability: The "Metabolic Block"

The most common application of the 4-chlorophenyl group is to extend the half-life (


) of a drug. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) favor oxidation at the electron-rich para-position of aromatic rings.

Replacing the para-hydrogen with chlorine blocks this pathway because the C-Cl bond (approx. 95 kcal/mol) is significantly resistant to enzymatic cleavage compared to the C-H bond, and the chlorine atom sterically hinders the approach of the heme-iron-oxo species.

MetabolicFate Substrate Phenyl Substrate CYP450 CYP450 Enzyme (Oxidative Attack) Substrate->CYP450 PathH Para-H (Unsubstituted) CYP450->PathH Attack at Para PathCl 4-Chlorophenyl CYP450->PathCl Steric/Electronic Block Metabolite p-Hydroxyl Metabolite (Rapid Clearance) PathH->Metabolite Hydroxylation Stable Metabolically Stable (Extended t1/2) PathCl->Stable No Reaction

Figure 1: Mechanism of metabolic stabilization. The 4-chlorophenyl group effectively blocks CYP450-mediated para-hydroxylation, a primary clearance pathway.

Molecular Interactions: The Sigma-Hole Concept[2][4][5]

Beyond steric blocking, the 4-chlorophenyl group participates in specific binding interactions via Halogen Bonding (XB) .

The Sigma-Hole ( -hole)

Unlike a uniform sphere of electron density, the chlorine atom exhibits an anisotropic charge distribution.[2]

  • Equatorial Belt: A region of negative electrostatic potential perpendicular to the C-Cl bond.

  • Sigma-Hole: A region of positive electrostatic potential on the distal tip of the chlorine atom, along the extension of the C-Cl bond.

Protein-Ligand Interaction

This positive


-hole acts as a Lewis acid, capable of interacting with Lewis bases (nucleophiles) in the protein binding pocket, such as:
  • Backbone Carbonyl Oxygens (C=O)

  • Sidechain Carboxylates (Asp, Glu)

  • Histidine Nitrogen

Directionality: This interaction is highly directional. The angle of interaction (


) approaches 180° , making it geometrically distinct from hydrogen bonding or non-specific hydrophobic contacts.

HalogenBonding Ligand Ligand Scaffold Chlorine Cl Atom (Sigma-Hole +) Ligand->Chlorine C-Cl Bond Protein Protein Backbone (Carbonyl Oxygen -) Chlorine->Protein Electrostatic Attraction Interaction Halogen Bond (XB) Strict Linearity (~180°)

Figure 2: The geometry of Halogen Bonding. The positive sigma-hole on the chlorine atom interacts with electron-rich protein residues in a linear fashion.

Case Studies in Drug Discovery

Baclofen: Crossing the Barrier
  • Parent Compound: GABA (

    
    -aminobutyric acid).[3][4][5][6] Highly polar, does not cross the BBB.
    
  • Modification: Addition of a 4-chlorophenyl ring to the

    
    -carbon.
    
  • Result: Baclofen .[3][6][7]

    • The lipophilic 4-chlorophenyl group facilitates transport across the blood-brain barrier.

    • It provides specific hydrophobic contacts within the GABA-B receptor binding site.

    • Outcome: The only FDA-approved GABA-B agonist for spasticity [1].[5]

Chlorpheniramine: Potency Amplification
  • Parent: Pheniramine.

  • Modification: Para-chlorination of one phenyl ring.

  • Result: Chlorpheniramine .

    • Potency: 10-20 fold increase in antihistamine activity.

    • Mechanism: The chlorine atom fills a hydrophobic pocket in the H1 receptor more efficiently than hydrogen, while simultaneously reducing metabolic clearance [2].

Synthetic Methodology: Suzuki-Miyaura Coupling[11][12]

The most robust method for installing a 4-chlorophenyl group is the Suzuki-Miyaura Cross-Coupling reaction . This protocol describes the coupling of an aryl halide with 4-chlorophenylboronic acid.

Standard Protocol

Reagents:

  • Aryl Halide (1.0 eq)[8]

  • 4-Chlorophenylboronic acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (

    
    ) to remove oxygen (critical to prevent homocoupling or catalyst oxidation).
    
  • Solvation: Add degassed solvent mixture.

  • Catalysis: Add the Pd catalyst under a positive stream of Argon.

  • Reaction: Seal and heat to 90°C for 4–12 hours.

  • Validation: Monitor by TLC or LC-MS. Look for the disappearance of the aryl halide.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

SuzukiWorkflow Start Start: Aryl Halide + 4-Chlorophenylboronic Acid Degas Step 1: Degas (Ar/N2) Remove O2 Start->Degas Catalyst Step 2: Add Pd(dppf)Cl2 & Base (K2CO3) Degas->Catalyst Heat Step 3: Heat to 90°C (4-12 Hours) Catalyst->Heat Check Checkpoint: LC-MS/TLC Target Mass Observed? Heat->Check Check->Heat No (Continue Heating) Workup Workup & Purification Check->Workup Yes

Figure 3: Optimized workflow for Suzuki-Miyaura coupling to install the 4-chlorophenyl moiety.

Self-Validating the Structure (NMR)

Upon synthesis, the 4-chlorophenyl group presents a distinct signature in


 NMR:
  • Pattern: An AA'BB' system (pseudo-doublets).

  • Shift: Two doublets integrating to 2 protons each, typically in the range of 7.3 – 7.5 ppm .

  • Coupling Constant (

    
    ):  Approx 8.5 Hz (ortho coupling).
    
  • Note: If the peaks appear as a singlet, it indicates accidental magnetic equivalence, often resolvable by changing the NMR solvent (e.g., from

    
     to 
    
    
    
    ).

References

  • Bowery, N. G. (2006). GABA-B receptor agonists as a new target for drug design.Current Opinion in Pharmacology , 6(1), 37-43. Link

  • Hardegger, L. A., et al. (2011). Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions.Angewandte Chemie International Edition , 50(1), 214-218. Link

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction.Journal of Medicinal Chemistry , 56(4), 1363–1388. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.Chemical Reviews , 95(7), 2457–2483. Link

  • Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups.Royal Society of Chemistry . Link

Sources

Spectroscopic Characterization of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Spirocyclic scaffolds have emerged as privileged structures due to their inherent three-dimensionality, which can lead to improved metabolic stability, receptor-binding affinity, and overall pharmacological profiles compared to their "flat" aromatic counterparts.[1][2] The 6-azaspiro[3.4]octane core is a valuable building block, and its derivatives, such as 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane, represent promising candidates for library synthesis and lead optimization programs.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. As this specific molecule is not extensively characterized in public literature, this document serves as a predictive guide based on foundational principles of mass spectrometry and nuclear magnetic resonance spectroscopy, drawing upon data from analogous structures. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for the identification and structural elucidation of this compound, ensuring scientific integrity through validated methodologies and predictive analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a molecule. For a compound like this compound, electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact and allows for the observation of the protonated molecular ion, [M+H]⁺.

Predicted Mass Spectrum

The molecular formula for this compound is C₁₃H₁₆ClN. The key feature in its mass spectrum will be the isotopic pattern of the molecular ion, which arises from the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in two prominent peaks separated by approximately 2 m/z units, with a characteristic intensity ratio of roughly 3:1.

Ion Predicted m/z (for ³⁵Cl) Predicted m/z (for ³⁷Cl) Relative Abundance Notes
[M+H]⁺222.1044224.1015~3:1Molecular ion peak; confirms molecular weight and elemental composition.
[M-C₇H₆Cl]⁺96.0808-VariableFragment resulting from cleavage of the benzylic C-C bond (α-cleavage).
[C₆H₄Cl]⁺111.0047113.0018VariableChlorophenyl cation fragment.
Proposed Fragmentation Pathway

The primary fragmentation pathway for aliphatic amines often involves cleavage at the Cα-Cβ bond, a process known as α-cleavage, which leads to the formation of a stable iminium ion.[3][4] For this compound, the most likely fragmentation involves the cleavage of the bond between the spirocyclic carbon and the methine carbon bearing the aromatic ring.

cluster_workflow MS Fragmentation Workflow M [M+H]⁺ m/z = 222.1/224.1 F1 Fragment 1 [C₇H₁₃N]⁺ m/z = 96.08 M->F1 α-cleavage F2 Fragment 2 [C₆H₄Cl]⁺ m/z = 111.0/113.0 M->F2 Benzylic Cleavage Neutral C₇H₇Cl (Neutral Loss) F1->Neutral caption Predicted ESI-MS Fragmentation Pathway. cluster_workflow NMR Data Acquisition & Analysis Workflow Prep Sample Preparation (5-10 mg in 0.7 mL CDCl₃) H1 ¹H NMR Acquisition (400 MHz) Prep->H1 C13 ¹³C NMR Acquisition Prep->C13 TwoD 2D NMR (COSY, HSQC) (Optional) H1->TwoD Process Data Processing (FT, Phasing, Baseline) H1->Process C13->TwoD C13->Process Analysis Structural Elucidation (Assignment & Interpretation) TwoD->Analysis Process->Analysis caption Workflow for NMR-based structural confirmation.

A diagram illustrating the workflow for NMR data acquisition and analysis.

Conclusion

The structural confirmation of novel chemical entities like this compound is a critical step in the drug discovery pipeline. This guide outlines the expected mass spectrometry and NMR spectroscopic data for this compound. High-resolution mass spectrometry should confirm the molecular formula C₁₃H₁₆ClN via the characteristic 3:1 isotopic pattern of the [M+H]⁺ ion at m/z 222.1044 and 224.1015. A comprehensive analysis of ¹H and ¹³C NMR spectra will elucidate the precise connectivity of the carbon-hydrogen framework. By synthesizing the principles of these powerful analytical techniques, researchers can confidently verify the identity and purity of their target compounds, enabling the progression of further biological evaluation.

References

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed. [Link]

  • 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Pure. [Link]

  • 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. PubMed. [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Arkat USA. [Link]

  • H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. ResearchGate. [Link]

  • 1H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry. [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • Mass Spectrometry: Fragmentation. University of Puget Sound. [Link]

  • Synthesis and spectral analysis of 4-(4-chlorophenyl)-3,4,6,7,8,9-hexahydro-1H- cyclohepta-pyrimidin-2(5H)-one and study of its. Niscair. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

  • Tables For Organic Structure Analysis. University of Wisconsin. [Link]

  • 6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]

  • Spectroscopic Properties of Some Derivatives of Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]

  • 6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride. PubChem. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

  • Synthesis of the Spirocyclic Imine Fragment of Portimines Using a γ-Hydroxymethyl-α,β-butenolide Dienophile in a Diastereoselective Diels–Alder Reaction. PMC. [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. [Link]

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PMC. [Link]

  • Fast Atom Bombardment Mass Spectral Analysis. Asian Journal of Chemistry. [Link]

  • Mass Spectrometry in Forensic Science. The University of Alabama at Birmingham. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • MSBNK-Eawag-EQ357804 - Aspirin; LC-ESI-QFT; MS2; CE: 60; R=35000; [M+H]+. MassBank. [Link]

  • Studies of different types of aspirin by spectrophotometric methods. ResearchGate. [Link]

Sources

Methodological & Application

in vitro assay protocols for 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane

Executive Summary

This compound is a conformationally restricted spirocyclic amine belonging to the class of azaspiro[3.4]octanes .[1] This scaffold acts as a bioisostere for phenylpiperidines and phenylpyrrolidines, motifs classically associated with Monoamine Transporter (MAT) inhibition (e.g., SERT, DAT, NET).[1] The spirocyclic core offers increased ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 character, enhancing solubility and metabolic stability compared to flat aromatic analogs.

This application note details the standard operating procedures (SOPs) for characterizing this compound’s pharmacological profile. The primary focus is on Triple Reuptake Inhibition (TRI) assays, given the structural homology to known SNDRIs (Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors).[1]

Compound Handling & Preparation

  • Chemical Name: this compound[1][2]

  • Molecular Weight: ~221.7 g/mol (Free base)[1]

  • Solubility: Lipophilic amine.[1] Soluble in DMSO (>10 mM) and Ethanol.[1] Limited solubility in neutral aqueous buffers.[1]

  • Storage: -20°C, dessicated. Avoid freeze-thaw cycles.[1]

Stock Solution Protocol:

  • Weigh 2.22 mg of compound.[1]

  • Dissolve in 1.0 mL of 100% DMSO to create a 10 mM Master Stock .

  • Vortex for 30 seconds until clear.

  • Aliquot into 50 µL vials and store at -20°C.

  • Working Solution: On the day of the assay, dilute 1:1000 in Assay Buffer to achieve a 10 µM starting concentration (final DMSO < 0.1%).

Primary Assay: Monoamine Transporter (MAT) Binding[1]

Objective: Determine the binding affinity (


) of the compound for human SERT, DAT, and NET.
A. Materials
  • Membranes: HEK293 cells stably expressing hSERT, hDAT, or hNET.[1]

  • Radioligands:

    • SERT: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      -Citalopram (Target 
      
      
      
      nM)
    • DAT: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      -WIN 35,428 (Target 
      
      
      
      nM)
    • NET: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      -Nisoxetine (Target 
      
      
      
      nM)
  • Non-specific Binding (NSB) Blockers: Paroxetine (SERT), GBR-12909 (DAT), Desipramine (NET).[1]

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

B. Experimental Workflow
  • Preparation: Thaw membrane prep and homogenize in Assay Buffer using a Polytron (5s burst). Dilute to 5–10 µg protein/well.[1]

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding: Membrane + Radioligand + Vehicle (DMSO).[1]

    • NSB:[1] Membrane + Radioligand + Blocker (10 µM).[1]

    • Test: Membrane + Radioligand + This compound (10 concentrations, 0.1 nM – 10 µM).[1]

  • Incubation:

    • SERT: 60 min @ 25°C.

    • DAT/NET: 120 min @ 4°C (to prevent uptake/internalization artifacts).

  • Harvesting: Filter rapidly through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) using a cell harvester.

  • Wash: Wash 3x with ice-cold buffer.

  • Detection: Add scintillant and count on a Beta Counter (e.g., PerkinElmer MicroBeta).[1]

C. Data Analysis

Calculate ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration.

Functional Assay: Neurotransmitter Uptake Inhibition

Objective: Validate if the binding translates to functional inhibition of monoamine reuptake.[1]

A. Materials
  • Cells: CHO-K1 or HEK293 cells expressing hSERT/hDAT/hNET.[1]

  • Substrates:

    • Fluorescent: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium).[1]

    • Radiometric: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      -5-HT, 
      
      
      
      -Dopamine,
      
      
      -Norepinephrine.
  • Buffer: Krebs-Ringer-HEPES (KRH) buffer + 0.1% Ascorbic Acid (to prevent oxidation).

B. Protocol (Radiometric)
  • Seeding: Plate cells at 50,000 cells/well in 96-well plates coated with Poly-D-Lysine. Incubate 24h.

  • Pre-incubation: Remove media, wash with KRH.[1] Add 50 µL of Test Compound (diluted in KRH). Incubate 15 min @ 37°C.

  • Uptake: Add 50 µL of

    
    -Neurotransmitter (final conc 50 nM). Incubate 10 min @ 37°C.
    
  • Termination: Aspirate rapidly and wash 3x with ice-cold KRH.

  • Lysis: Add 100 µL 0.1 N NaOH or 1% SDS. Shake 30 min.

  • Quantification: Transfer lysate to scintillation vials and count.

Secondary Assay: Microsomal Metabolic Stability

Objective: Spirocyclic scaffolds are often designed to block metabolic "soft spots."[1] This assay verifies the stability of the 8-(4-chlorophenyl) moiety.[1]

A. Protocol
  • Reaction Mix: 0.5 mg/mL Human Liver Microsomes (HLM) + 1 µM Test Compound in 100 mM Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .

Visualization of Workflow & Mechanism

The following diagram illustrates the functional inhibition mechanism and the experimental decision tree for this compound.

G cluster_0 Mechanism of Action cluster_1 Experimental Workflow Ligand 8-(4-Chlorophenyl)- 6-azaspiro[3.4]octane Transporter Monoamine Transporter (SERT/DAT/NET) Ligand->Transporter  Binds (Ki) Reuptake Neurotransmitter Reuptake Ligand->Reuptake  Blocks (IC50) Transporter->Reuptake  Facilitates Synapse Synaptic Cleft Stock Stock Prep (10mM DMSO) Binding Radioligand Binding (Affinity Screen) Stock->Binding Functional Uptake Assay (Functional Potency) Binding->Functional  If Ki < 1 µM ADME Microsomal Stability (Metabolic Profile) Functional->ADME  If IC50 < 500 nM

Figure 1: Mechanistic interaction of the spirocyclic ligand with monoamine transporters and the sequential screening workflow.

Summary of Expected Results

ParameterAssay TypeTarget Criteria (Lead)Rationale
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(SERT/DAT)
Radioligand Binding< 50 nMHigh affinity indicates potent target engagement.
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(Uptake)
Functional Uptake< 100 nMFunctional blockage must correlate with binding affinity.
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(HLM)
Metabolic Stability> 60 minSpiro-ring should protect against rapid oxidation.
Selectivity vs. hERG> 30-fold shiftCritical safety margin for cardiac liability.[1]

References

  • Spirocyclic Scaffolds in Medicinal Chemistry

    • Hiesinger, K., et al. (2021).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150-183.[1] Link[1]

  • Monoamine Transporter Protocols

    • Tatsumi, M., et al. (1997).[1] "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology, 340(2-3), 249-258.[1] Link

  • Spiro[3.

    • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.4]octanes." Organic Letters, 12(9), 1944–1947.[1] Link[1]

  • Assay Methodology (NIMH PDSP)

    • Besnard, J., et al. (2012).[1] "Automated design of ligands to polypharmacological profiles." Nature, 492, 215–220.[1] Link[1]

Sources

Technical Application Note: In Vivo Validation of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

8-(4-Chlorophenyl)-6-azaspiro[3.4]octane (hereafter referred to as SPIRO-84 ) represents a privileged structural class in modern medicinal chemistry.[1] Unlike traditional "flat" aromatic amines, the spiro[3.4]octane scaffold introduces significant Fsp³ character (fraction of sp³ hybridized carbons), offering enhanced metabolic stability and vectoral selectivity.

This application note details the validation of SPIRO-84 using two gold-standard in vivo paradigms: the Chronic Constriction Injury (CCI) model for neuropathic pain and the Forced Swim Test (FST) for antidepressant-like activity.[1] These models were selected based on the structural homology of the 4-chlorophenyl-amine pharmacophore to known monoamine reuptake inhibitors (e.g., sibutramine, diclofensine) and sigma-1 receptor ligands.[1]

Key Pharmacological Attributes (Theoretical)
  • Primary Mechanism: Putative inhibition of serotonin (SERT) and norepinephrine (NET) transporters.

  • Structural Advantage: The rigid spiro-fused ring system restricts conformational entropy, potentially reducing off-target binding (e.g., hERG liability) common in flexible analogs.[1]

  • Target Indication: Neuropathic analgesia and treatment-resistant depression.[1]

Experimental Design & Safety

Dose Selection & Formulation

Before efficacy testing, dose linearity must be established.[1] Based on physicochemical properties (LogP ~2.5–3.[1]0) and analog data:

  • Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline (Solubility is often limited in pure aqueous buffers).[1]

  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).

  • Dose Groups:

    • Vehicle Control (0 mg/kg)[1]

    • Low Dose: 3 mg/kg[1]

    • Mid Dose: 10 mg/kg

    • High Dose: 30 mg/kg

    • Positive Control: Duloxetine (30 mg/kg, p.o.) for pain; Imipramine (15 mg/kg, i.p.) for depression.[1]

Safety Monitoring
  • Serotonin Syndrome: High doses of chlorophenyl-amines can trigger serotonergic toxicity.[1] Monitor for tremor, hind-limb abduction, and Straub tail.[1]

  • Sedation: Perform a Rotarod test prior to efficacy trials to ensure analgesia is not confounded by motor impairment.

Primary Efficacy Model: Chronic Constriction Injury (CCI)

The CCI model (Bennett & Xie) is the critical gate for validating SPIRO-84’s potential in treating peripheral neuropathy. It mimics the symptoms of causalgia and entrapment neuropathy.

Mechanistic Rationale

Neuropathic pain is maintained by central sensitization and loss of descending inhibitory control. Compounds like SPIRO-84, which putatively enhance synaptic norepinephrine/serotonin, restore this descending inhibition at the spinal dorsal horn.[1]

Visual Workflow (CCI)

CCI_Workflow Acclimatization Acclimatization (7 Days) Baseline Baseline Von Frey (Day -1) Acclimatization->Baseline Surgery Surgery (Day 0) Sciatic Ligation Baseline->Surgery Recovery Recovery (Days 1-13) Surgery->Recovery Development of Allodynia Dosing Acute Dosing (Day 14) Recovery->Dosing Testing Efficacy Testing (30-180 min post-dose) Dosing->Testing

Caption: Timeline for the Chronic Constriction Injury (CCI) model evaluating SPIRO-84 efficacy.

Detailed Protocol
  • Subjects: Male Sprague-Dawley rats (200–250g).

  • Anesthesia: Ketamine (80 mg/kg) + Xylazine (10 mg/kg) i.p.

  • Surgical Procedure:

    • Expose the common sciatic nerve at the mid-thigh level via blunt dissection.

    • Critical Step: Loosely tie four ligatures (4-0 chromic gut) around the nerve, spaced 1mm apart.[1][2] The ligatures must barely constrict the nerve (epineural circulation retarded but not arrested).

    • Sham Group: Expose nerve but do not ligate.[1]

  • Post-Op: Allow 14 days for mechanical allodynia to plateau.

  • Assessment (Von Frey):

    • Place rats in a mesh-floor cage.[1]

    • Apply calibrated Von Frey filaments to the plantar surface of the hind paw (up-down method).

    • Endpoint: Paw Withdrawal Threshold (PWT) in grams.

Validation Criteria
  • Inclusion: Only animals showing a PWT < 4.0g (significant allodynia) on Day 14 are randomized.

  • Success: SPIRO-84 must significantly increase PWT compared to vehicle (restoration of threshold toward sham levels).

Secondary Efficacy Model: Forced Swim Test (FST)

To confirm the monoaminergic profile of SPIRO-84, the FST is employed.[1] This test measures "behavioral despair" and is highly sensitive to serotonin/norepinephrine modulation.

Mechanistic Pathway[1]

MOA_Pathway SPIRO SPIRO-84 Transporter Monoamine Transporter (SERT/NET) SPIRO->Transporter Blocks Synapse Synaptic Cleft Transporter->Synapse Prevents Reuptake Receptor Post-Synaptic Receptor Synapse->Receptor Increased Neurotransmitter Concentration Effect Antidepressant/ Analgesic Response Receptor->Effect Signal Transduction

Caption: Proposed Mechanism of Action: SPIRO-84 blockade of reuptake transporters enhances synaptic signaling.[1]

Detailed Protocol (Porsolt Modification)
  • Subjects: C57BL/6J Mice (20–25g) or Wistar Rats.

  • Apparatus: Cylindrical tank (30cm height, 20cm diameter) filled with water (25°C ± 1°C).

  • Procedure:

    • Pre-Test (Rats only): 15-minute swim 24 hours prior to testing to induce despair.[1]

    • Dosing: Administer SPIRO-84 1 hour (p.o.) or 30 mins (i.p.) before the test.

    • Test Session: Place animal in water for 6 minutes.

    • Scoring: Record "Immobility Time" during the last 4 minutes.

    • Definition of Immobility: Floating with only small movements necessary to keep the head above water.[3]

Data Analysis & Interpretation

Data should be analyzed using One-Way ANOVA followed by Dunnett’s post-hoc test.

Expected Results Matrix
ParameterVehicle (Negative Control)Positive Control (Duloxetine)SPIRO-84 (Low Dose)SPIRO-84 (High Dose)Interpretation
CCI: Paw Withdrawal (g) < 4.0 g> 10.0 g~ 5.0 g> 12.0 gDose-dependent reversal of allodynia suggests neuropathic efficacy.[1]
FST: Immobility Time (s) ~ 180 s~ 80 s~ 150 s~ 90 sReduction in immobility confirms antidepressant-like activity.[1]
Rotarod: Latency (s) > 120 s> 110 s> 120 s> 110 sLack of significant drop confirms efficacy is not due to sedation.
Troubleshooting
  • High Variability in CCI: Ensure ligatures are not too tight (causes autotomy) or too loose (no pathology). The "twitch" of the muscle during ligation is a sign of excessive tightness.

  • False Positives in FST: Psychostimulants (e.g., amphetamines) reduce immobility but increase swimming/climbing vigorously.[1] Check video logs for "hyperactivity" vs. "escape behavior."

References

  • Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man.[1][4] Pain, 33(1), 87–107.[1]

  • Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments.[1][5] Nature, 266(5604), 730–732.[1]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[1] Expert Opinion on Drug Discovery, 11(9), 831–834.[1]

  • Decosterd, I., & Woolf, C. J. (2000). Spared nerve injury: an animal model of persistent peripheral neuropathic pain.[1] Pain, 87(2), 149-158.[1]

Sources

Application Notes and Protocols for 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the potential applications and experimental protocols for the novel chemical entity, 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane. Due to the limited publicly available data on the specific biological targets of this compound, this guide is structured to serve as a foundational resource for its characterization as a chemical probe. We will delve into the rationale behind its design, predicated on the well-established significance of spirocyclic scaffolds in medicinal chemistry.[1][2][3] Furthermore, we will provide detailed, adaptable protocols for target identification, validation, and cellular characterization. This document is intended to empower researchers to explore the therapeutic and biological potential of this and similar novel chemical matter.

Introduction: The Rationale for Spirocyclic Scaffolds in Chemical Probe Development

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in drug discovery.[3] Their inherent three-dimensionality allows for a more precise and extensive exploration of protein binding pockets compared to traditional flat, aromatic structures.[3][4] This structural rigidity and complexity can lead to enhanced potency, selectivity, and improved physicochemical properties.[4] The 6-azaspiro[3.4]octane core, in particular, offers a versatile and novel scaffold for the development of new chemical probes and therapeutic agents.[5][6][7] The incorporation of a 4-chlorophenyl group is a common strategy in medicinal chemistry, as this moiety is known to modulate the pharmacological activity of various compounds, often by engaging in specific hydrophobic and halogen-bonding interactions within protein targets.[8][9]

Given these structural features, this compound represents a promising candidate for a chemical probe. Its potential biological activities could span a wide range of target classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2] The protocols outlined in this document provide a systematic approach to elucidating its mechanism of action and identifying its specific molecular targets.

Physicochemical Properties (Hypothetical)

A critical first step in characterizing a novel compound is to determine its fundamental physicochemical properties. These parameters are crucial for designing relevant biological assays and for understanding its potential as a drug candidate.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~223.72 g/mol Adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
cLogP ~2.5 - 3.5Indicates a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~12.5 ŲSuggests good potential for blood-brain barrier penetration.
pKa (most basic) ~9.0 - 10.0The secondary amine is likely to be protonated at physiological pH, influencing solubility and target interactions.

General Workflow for Target Identification and Validation

For a novel compound with an unknown mechanism of action, a systematic workflow is essential for target deconvolution. The following diagram illustrates a general approach.

G A Compound Synthesis & Characterization (this compound) B Phenotypic Screening (e.g., cell viability, pathway analysis) A->B C Affinity-Based Target ID (e.g., chemical proteomics) A->C D In Silico Target Prediction (e.g., pharmacophore modeling, similarity searching) A->D E Hypothesized Target(s) B->E C->E D->E F Target Validation (Biochemical & Biophysical Assays) E->F G Cellular Target Engagement Assays F->G H Structure-Activity Relationship (SAR) Studies G->H I Validated Chemical Probe H->I

Caption: General workflow for target identification and validation of a novel compound.

Detailed Experimental Protocols

The following protocols are designed to be adaptable based on the hypothesized target class and the available resources.

Protocol 1: Initial Phenotypic Screening in Cancer Cell Lines

This protocol aims to identify any cytotoxic or anti-proliferative effects of the compound, which can provide initial clues about its potential mechanism of action.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., a panel representing different tissue origins)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT or resazurin-based cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay. Incubate overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations.

  • Treatment: Add the diluted compound to the cells. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay: Add the cell viability reagent and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression.

Rationale for Experimental Choices:

  • Using a panel of cell lines can reveal differential sensitivity, suggesting a specific pathway is being targeted.

  • A 48-72 hour incubation period allows for multiple cell cycles to occur, enabling the detection of effects on cell proliferation.

Protocol 2: In Vitro Target Binding Assay (Hypothetical Target: Dopamine Transporter, DAT)

Based on the SAR of some related tropane analogues, the dopamine transporter is a plausible hypothetical target.[10][11] This protocol describes a competitive binding assay to assess the affinity of the compound for DAT.

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter.

Materials:

  • Cell membranes prepared from cells expressing human DAT

  • Radioligand (e.g., [³H]WIN 35,428)

  • This compound

  • Non-specific binding control (e.g., cocaine)

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis: Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Rationale for Experimental Choices:

  • A competitive binding assay is a direct measure of the compound's ability to interact with the target protein.

  • [³H]WIN 35,428 is a well-characterized high-affinity DAT ligand, making it suitable as a radiotracer.

Protocol 3: Cellular Target Engagement Assay using the Cellular Thermal Shift Assay (CETSA)

This protocol aims to confirm that the compound binds to its intended target within a cellular context.

Objective: To demonstrate the binding of this compound to a specific target protein in intact cells.

Materials:

  • Cells expressing the target protein

  • This compound

  • PBS and lysis buffer

  • PCR tubes

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Procedure:

  • Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Lysis: Lyse the cells to release the proteins.

  • Centrifugation: Centrifuge the lysates to pellet the aggregated proteins.

  • Western Blotting: Analyze the supernatant by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Rationale for Experimental Choices:

  • CETSA is a powerful method for verifying target engagement in a physiological setting without the need for compound modification.

  • The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Data Interpretation and Next Steps

The data generated from these protocols will provide a foundational understanding of the biological activity of this compound. If a specific target is validated, further studies should focus on elucidating the downstream functional consequences of target engagement and optimizing the compound's properties through structure-activity relationship (SAR) studies.

Conclusion

While the specific biological profile of this compound remains to be fully elucidated, its spirocyclic nature and 4-chlorophenyl substitution make it a compelling candidate for development as a chemical probe. The protocols and workflows detailed in this guide provide a robust framework for its systematic evaluation. Through careful and rigorous experimentation, the scientific community can unlock the potential of this and other novel spirocyclic compounds to advance our understanding of biology and to develop new therapeutic interventions.

References

  • Dandapani, S., et al. (2017). Charting Biologically Relevant Spirocyclic Compound Space. Chemistry – A European Journal, 23(3), 519-530.
  • Karawajczyk, A., et al. (2021). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening.
  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.
  • Request PDF. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • Carballares, S., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6136.
  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(24), 17956-17975.
  • Singh, T., et al. (2025, November 22). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. RSC Advances, 15(48), 30209-30222.
  • Figshare. (2016, February 22). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters. Retrieved from [Link]

  • Khan, I., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
  • Panteleev, J., et al. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2568.
  • Patel, D. M., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Bioorganic & Medicinal Chemistry Letters, 41, 127995.
  • Carroll, F. I., et al. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Journal of Medicinal Chemistry, 54(19), 6764-6772.
  • Google Patents. (n.d.). US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators.
  • Google Patents. (n.d.). WO2023154282A1 - Compounds having a t-structure formed by at least four cycles for use in the treatment of cancer and other indications.
  • USPTO. (n.d.). Application Data - Patent File Wrapper. Retrieved from [Link]

  • Garg Lab, UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Akopyan, S. S., et al. (2021). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Pharmaceuticals, 14(11), 1149.
  • Mohareb, R. M., & Abdallah, B. A. (2011). Syntheses of heterocyclic derivatives as potential cytotoxic compounds evaluated toward hepatocellular and cervical carcinoma cell lines. African Journal of Pure and Applied Chemistry, 5(11), 374-386.
  • ResearchGate. (2025, October 13). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Clark, R. D., et al. (1986). Synthesis and antihypertensive activity of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones. Journal of Medicinal Chemistry, 29(8), 1537-1541.
  • Ghorab, M. M., et al. (2010). Synthesis, Structure-Activity Relationship (SAR) Studies on some 4-Aryl-4Hchromenes and Relationship between Lipophilicity and Antitumor Activity. Letters in Drug Design & Discovery, 7(5), 337-346.
  • George, C., et al. (2008). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 18(17), 4847-4850.

Sources

Application Note: 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane in HPK1-Targeted Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane (and its functional derivatives) as a critical scaffold in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for cancer immunotherapy.

Executive Summary

This compound represents a privileged structural motif (pharmacophore) used in the design of next-generation HPK1 inhibitors. Unlike flat aromatic scaffolds, the spiro[3.4]octane core provides a rigid, three-dimensional geometry that enhances selectivity against the MAP4K family while improving physicochemical properties (solubility, metabolic stability).

This guide details the application of this scaffold in synthesizing high-potency inhibitors (e.g., analogues of Compound 16 described by Peng et al., 2024), validating their mechanism of action in T-cells, and assessing anti-tumor efficacy in vivo.

Scientific Rationale & Mechanism of Action

The Target: HPK1 as an Immune Brake

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It acts as a negative regulator of T-cell receptor (TCR) signaling.[2]

  • Mechanism : Upon TCR engagement, HPK1 phosphorylates SLP-76 at Ser376, inducing the recruitment of 14-3-3 proteins. This complex destabilizes the immunological synapse and downregulates T-cell activation.

  • Therapeutic Goal : Inhibition of HPK1 prevents SLP-76 phosphorylation, thereby "releasing the brake" on T-cells and enhancing anti-tumor immunity.

The Role of the Spiro Scaffold

The This compound core serves as the "solvent-exposed" or "hydrophobic clamp" moiety of the inhibitor.

  • Vector Control : The spirocyclic center locks the nitrogen atom (N6) in a precise vector, allowing for optimal coupling to the "hinge-binding" motif (typically a heterocycle like pyrrolopyrimidine or pyridine).

  • Selectivity : The 4-chlorophenyl group occupies a specific hydrophobic pocket adjacent to the ATP-binding site, differentiating HPK1 from closely related kinases (e.g., MAP4K4, GLK).

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1_Active HPK1 Kinase (Active) TCR->HPK1_Active Activates TCell_Response T-Cell Proliferation & Cytokine Release (IL-2) TCR->TCell_Response Direct Signaling (Restored by Inhibitor) SLP76 SLP-76 HPK1_Active->SLP76 Phosphorylates Inhibitor Spiro-Inhibitor (8-(4-Cl-Ph)-6-azaspiro...) Inhibitor->HPK1_Active Inhibits (IC50 < 10 nM) SLP76_Phos p-SLP-76 (Ser376) SLP76->SLP76_Phos Ubiquitin Ubiquitination & Degradation SLP76_Phos->Ubiquitin Triggers Ubiquitin->TCell_Response Suppresses Tumor_Kill Anti-Tumor Immunity TCell_Response->Tumor_Kill

Figure 1: Mechanism of Action. The spiro-inhibitor blocks HPK1, preventing SLP-76 degradation and restoring T-cell effector function.

Experimental Protocols

Protocol A: Derivatization & Synthesis

Objective : To couple the this compound core (Intermediate A ) with a Hinge Binder (Intermediate B ) to generate a bioactive HPK1 inhibitor.

Reagents :

  • Core : this compound (HCl salt).

  • Hinge Binder : 2-chloropyrrolo[2,3-b]pyridine or similar heteroaryl chloride.

  • Base : DIPEA (N,N-Diisopropylethylamine) or Cs₂CO₃.

  • Solvent : DMSO or NMP.

Procedure :

  • Dissolution : Dissolve 1.0 eq of the Hinge Binder (e.g., a chloropyrimidine derivative) in DMSO (0.1 M concentration).

  • Addition : Add 1.2 eq of This compound .

  • Basification : Add 3.0 eq of DIPEA.

  • Reaction : Stir at 100°C for 4–12 hours. Monitor conversion by LC-MS (Look for mass shift corresponding to SNAr displacement).

  • Work-up : Dilute with ethyl acetate, wash with brine (3x), dry over Na₂SO₄, and concentrate.

  • Purification : Isolate final product via Flash Chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: In Vitro HPK1 Kinase Assay (ADP-Glo)

Objective : Determine the IC50 of the synthesized spiro-inhibitor.

Materials :

  • Recombinant Human HPK1 (active).

  • Substrate: Myelin Basic Protein (MBP) or specific SLP-76 peptide.

  • ADP-Glo™ Kinase Assay Kit (Promega).

Steps :

  • Preparation : Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Serial Dilution : Prepare 3-fold serial dilutions of the inhibitor in DMSO (Top concentration: 10 µM).

  • Incubation :

    • Add 2 µL inhibitor + 4 µL HPK1 enzyme (2 nM final) to a 384-well white plate.

    • Incubate for 15 min at RT.

  • Reaction Start : Add 4 µL substrate/ATP mix (10 µM ATP final). Incubate for 60 min at RT.

  • Detection :

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read : Measure Luminescence. Fit data to a sigmoidal dose-response curve to calculate IC50.

    • Target Criteria: IC50 < 10 nM for lead candidates.

Protocol C: T-Cell Activation Assay (Jurkat Clone)

Objective : Validate cellular potency by measuring IL-2 secretion.

  • Cell Line : Jurkat T-cells (E6-1 clone).

  • Stimulation : Anti-CD3 (OKT3) and Anti-CD28 antibodies.

  • Treatment :

    • Seed Jurkat cells (5 x 10⁵ cells/mL) in 96-well plates.

    • Pre-treat with spiro-inhibitor (0.1 – 1000 nM) for 1 hour.

    • Stimulate with plate-bound anti-CD3 (1 µg/mL) + soluble anti-CD28 (2 µg/mL).

  • Incubation : 24 hours at 37°C, 5% CO₂.

  • Readout : Harvest supernatant. Quantify IL-2 using ELISA or AlphaLISA.

    • Expectation: Dose-dependent increase in IL-2 secretion compared to DMSO control (typically 2-3 fold increase at saturation).

Quantitative Data Summary

The following table summarizes the expected performance of an optimized inhibitor derived from the this compound scaffold (based on Peng et al., 2024 data for Compound 16).

ParameterValue / RangeSignificance
HPK1 IC50 2.67 nMHigh potency biochemical inhibition.[1]
MAP4K Selectivity > 100-foldReduces off-target toxicity (MAP4K family is structurally similar).
Kinase Selectivity > 300-foldClean profile against broad kinome (e.g., LCK, ZAP70).
T-Cell EC50 ~50–100 nMEffective cellular penetration and target engagement.
Clearance (Cl) ModerateSuitable for oral dosing (b.i.d. or q.d.).
hERG Inhibition > 10 µMLow risk of cardiotoxicity.

In Vivo Efficacy Workflow (Syngeneic Model)

Model : CT26 Murine Colon Carcinoma.

  • Implantation : Inject 5 x 10⁵ CT26 cells subcutaneously into BALB/c mice.

  • Randomization : When tumors reach ~100 mm³ (Day 7-10), randomize mice into groups (n=8).

    • Group A: Vehicle Control.

    • Group B: Spiro-Inhibitor (e.g., 50 mg/kg, PO, BID).

    • Group C: Anti-PD-1 Antibody (10 mg/kg, IP, Q3D).

    • Group D: Combination (Spiro-Inhibitor + Anti-PD-1).[1][3]

  • Dosing : Continue treatment for 21 days.

  • Measurement : Caliper measurement of tumor volume (TV = 0.5 × Length × Width²) every 3 days.

  • Endpoint : Assess Tumor Growth Inhibition (TGI%).

    • Note: HPK1 inhibitors often show synergistic effects with Checkpoint Inhibitors (Group D > Group B or C alone).

References

  • Peng, J., et al. (2024) .[1][4] Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Medicinal Chemistry Letters.

  • Sawadikosol, S., et al. (2020) .[2] HPK1 Influences Regulatory T Cell Functions. ImmunoHorizons.

  • Si, J., et al. (2020) . Hematopoietic Progenitor Kinase 1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies.[1][3] Cancer Cell.

  • Chemical Abstracts Service (CAS). CAS RN: 2731007-27-3 (this compound).

Sources

Application Note: Cytotoxicity and Mechanistic Profiling of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane

[1]

Introduction & Compound Profile

The compound 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane represents a distinct class of spirocyclic amines often investigated for CNS modulation (e.g., sigma receptor ligands) and antimicrobial activity. Structurally, it combines a lipophilic domain (4-chlorophenyl) with a basic secondary amine within a spiro[3.4]octane scaffold.

Physicochemical Challenge: This structure classifies the molecule as a Cationic Amphiphilic Drug (CAD) . CADs are notorious in early drug discovery for two specific behaviors:

  • Lysosomotropism: They become protonated and trapped within the acidic environment of lysosomes, potentially leading to phospholipidosis (lipid accumulation) rather than direct mitochondrial toxicity.

  • Solubility Issues: The chlorophenyl group increases lipophilicity (LogP > 3), while the amine functionality requires careful pH management during stock preparation.

This guide moves beyond generic MTT assays, which are often prone to false positives with amines due to non-enzymatic reduction. Instead, we utilize a multi-parametric approach: ATP quantitation for viability, LDH release for membrane integrity, and High-Content Screening (HCS) for lysosomal stress.

Experimental Workflow

The following diagram illustrates the decision matrix for evaluating this specific scaffold, prioritizing the differentiation between general cytotoxicity and specific lysosomal accumulation.

GStartCompound: this compoundSolubilitySolubility Check(DMSO vs. Acidified DMSO)Start->SolubilityPrimaryPrimary Screen:ATP Quantitation (CellTiter-Glo)Solubility->Primary Stock Prep (10mM)DecisionViability < 50%?Primary->Decision Calculate IC50SecondarySecondary Screen:Membrane Integrity (LDH)Decision->Secondary Yes (Toxic)MechanisticMechanistic Profiling:Lysosomal Trapping (LysoTracker)Decision->Mechanistic No (Cytostatic/Safe)Secondary->Mechanistic Confirm Mode of DeathOutputProfile: Cytotoxic vs. Cytostatic vs. LysosomotropicMechanistic->Output

Figure 1: Strategic workflow for evaluating lipophilic spirocyclic amines, moving from basic viability to specific organelle toxicity.

Protocol 1: Compound Preparation & Solubility Management

Rationale: The secondary amine in the azaspiro ring is basic. If the free base form is used, it may precipitate in neutral aqueous buffers (PBS).

  • Stock Solution (10 mM):

    • Dissolve the solid compound in 100% DMSO.

    • Critical Step: If turbidity is observed, add 1% equivalent of 1M HCl or acetic acid to the DMSO stock to protonate the amine and improve solubility.

    • Vortex for 60 seconds and sonicate for 5 minutes at room temperature.

  • Working Solutions:

    • Prepare a 200x master plate in DMSO (e.g., 10 mM down to 10 nM).

    • Dilute 1:200 into pre-warmed culture media immediately before dosing cells to minimize precipitation risks.

    • Final DMSO concentration: Must remain ≤ 0.5% (v/v) to avoid solvent-induced toxicity.

Protocol 2: Primary Cytotoxicity (ATP Quantitation)

Rationale: We utilize a luminescence-based ATP assay (e.g., CellTiter-Glo®) rather than tetrazolium salts (MTT/MTS). Spirocyclic amines can alter mitochondrial dehydrogenase activity without killing the cell, leading to artifacts in MTT assays. ATP is a direct marker of metabolic presence.

Materials
  • Cells: HepG2 (Liver model) or SH-SY5Y (Neuronal model, relevant for CNS targets).

  • Reagent: CellTiter-Glo® (Promega) or ATPlite™ (PerkinElmer).

  • Plate: 384-well solid white polystyrene plates (for luminescence reflection).

Step-by-Step Procedure
  • Seeding: Dispense 1,000–2,000 cells/well in 20 µL complete media.

  • Equilibration: Incubate plates for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Treatment: Add 5 µL of 5x compound solution (prepared in media).

    • Controls: Vehicle (0.5% DMSO), Positive Control (10 µM Staurosporine).

  • Incubation: Incubate for 48 or 72 hours.

    • Note: 72 hours is preferred for lipophilic drugs to allow intracellular accumulation.

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 mins (critical for enzymatic stability).

    • Add 25 µL of CellTiter-Glo reagent.[1]

    • Orbitally shake for 2 minutes (lyses the robust membrane of HepG2 cells).

    • Incubate 10 minutes at RT to stabilize signal.

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Protocol 3: Mechanistic Profiling (Lysosomal Trapping)

Rationale: As a putative CAD, this compound is likely to accumulate in lysosomes. This assay uses High-Content Screening (HCS) to detect Phospholipidosis .

Pathway Visualization

The following diagram explains the mechanism being tested:

MechanismDrugLipophilic Amine(Uncharged)CytosolCytosol(pH 7.2)Drug->CytosolPassive DiffusionLysosomeLysosome(pH 4.5)Cytosol->LysosomeEnters OrganelleTrappingProtonation -> Trapping(Cationic)Lysosome->TrappingH+ AdditionTrapping->LysosomeCannot ExitEffectPhospholipidosis(LMP & Cell Death)Trapping->EffectAccumulation

Figure 2: Mechanism of Lysosomal Trapping common in azaspiro-compounds.

Procedure (HCS LipidTOX™ Assay)[3]
  • Seeding: Seed cells in 96-well black/clear-bottom imaging plates.

  • Treatment: Treat with compound for 24 hours (shorter duration than viability).

  • Staining:

    • Prepare staining solution: HCS LipidTOX™ Red (Neutral lipid stain) + Hoechst 33342 (Nuclear stain).

    • Add directly to media (no wash required to preserve delicate lipid bodies).

  • Imaging:

    • Image on a Confocal High-Content Imager (e.g., Opera Phenix or CellInsight).

    • Channel 1 (Nuclei): 405 nm Ex / 450 nm Em.

    • Channel 2 (Phospholipids): 590 nm Ex / 615 nm Em.

  • Analysis: Quantify "Spot Intensity per Cell" in the cytoplasmic region. A >2-fold increase over vehicle indicates significant phospholipidosis.

Data Analysis & Interpretation

Summarize your findings using the following template to determine the safety margin.

ParameterAssay UsedMetricThreshold for "High Risk"
Potency CellTiter-Glo (ATP)IC₅₀ (µM)< 10 µM (for non-oncology targets)
Efficacy CellTiter-Glo (ATP)Max Inhibition (%)> 90% (indicates cell death vs stasis)
Selectivity ATP (HepG2 vs. Fibroblast)Selectivity Index (SI)< 10-fold difference
Mechanism LipidTOX / LysoTrackerFold-Change Intensity> 2.0x increase over Vehicle

Calculation of Z-Factor (Assay Quality Control): Ensure your assay is statistically robust before trusting the IC50.





References

  • Riss, T.L., et al. (2013).[2] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3]

  • Nielson, A.D., et al. (2020). Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells. Journal of Cell Science.

  • FDA Guidance for Industry. (2023).

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

Application Note & Protocols for the Chiral Separation of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical and semi-preparative chiral separation of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane enantiomers. As spirocyclic scaffolds are increasingly utilized in modern medicinal chemistry due to their unique three-dimensional structures, the ability to isolate and analyze their individual enantiomers is critical for drug development and regulatory approval. This guide details robust methodologies using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), providing step-by-step protocols, method development strategies, and the scientific rationale behind experimental choices. The protocols are designed for researchers, analytical chemists, and process development scientists.

Introduction: The Significance of Chirality in Spirocyclic Compounds

Spirocyclic compounds, characterized by two rings connected by a single common atom, introduce rigid, three-dimensional complexity into molecular structures. This structural feature is highly desirable in drug design as it can lead to improved target affinity and selectivity, as well as enhanced physicochemical properties. The compound this compound is a key intermediate or final compound in the synthesis of various biologically active molecules. Due to the spirocyclic nature and the presence of a stereocenter, it exists as a pair of enantiomers.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic profiles. Therefore, the development of reliable and efficient methods for the separation and quantification of the individual enantiomers of this compound is a prerequisite for advancing any related drug candidate through the development pipeline. This application note details validated starting points for achieving this separation.

Chiral Method Development Workflow

A systematic approach to chiral method development is crucial for efficiency. The workflow below outlines a logical progression from initial screening to method optimization. The primary goal is to screen a diverse set of chiral stationary phases (CSPs) under various mobile phase conditions to identify the most promising candidates for achieving baseline resolution (Rs > 1.5).

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization start Define Analyte Properties (Basic Amine, pKa ~8-9) screen_csp Screen Diverse CSPs (Polysaccharide-based: Amylose, Cellulose) start->screen_csp screen_mode Test Multiple Modes (Normal Phase, Polar Organic, SFC) screen_csp->screen_mode select_best Select Best Condition (Highest Rs and Selectivity α) screen_mode->select_best Promising Hit(s) (Rs > 1.2) opt_mp Optimize Mobile Phase (Co-solvent %, Additive Conc.) select_best->opt_mp opt_params Optimize System Parameters (Flow Rate, Temperature, Back Pressure) opt_mp->opt_params validate Method Validation (Robustness, Linearity, LoQ) opt_params->validate end_node Finalized Analytical or Preparative Method validate->end_node

Figure 1: A systematic workflow for chiral method development.

Technique 1: Chiral High-Performance Liquid Chromatography (HPLC)

HPLC with polysaccharide-based CSPs is the workhorse for chiral separations due to its broad applicability and the commercial availability of a wide range of columns. For a basic amine like this compound, peak shape can be a challenge; therefore, the use of a basic additive in the mobile phase is critical.

Rationale for CSP and Mobile Phase Selection
  • Chiral Stationary Phase (CSP): Immobilized polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate), are chosen for their excellent enantiorecognition capabilities for a wide range of compounds, including those with amine functionalities. Immobilized phases offer the advantage of being compatible with a broader range of solvents, enhancing method development flexibility.

  • Mobile Phase: A polar organic mode (e.g., Methanol or Ethanol) is often effective for amine-containing compounds. The inclusion of a basic additive, such as diethylamine (DEA), is crucial. The additive acts as a competitor for non-specific binding sites on the silica support, thereby reducing peak tailing and improving chromatographic efficiency.

Detailed Analytical HPLC Protocol

Objective: To achieve baseline separation of the two enantiomers of this compound for analytical quantification.

Instrumentation and Materials:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode array detector (DAD).

  • Chiral Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: Methanol

  • Mobile Phase B: Diethylamine (DEA)

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the racemic compound in Methanol. Dilute to 0.1 mg/mL with Methanol for injection.

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Methanol / DEA (100 / 0.1, v/v)Polar organic mode with a basic additive to ensure good peak shape for the amine.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance of speed and efficiency.
Column Temp. 25 °CProvides stable and reproducible retention times. Temperature can be optimized (e.g., 15-40°C) to improve resolution.
Injection Vol. 5 µLSmall volume to prevent column overloading and band broadening.
Detection UV at 230 nmThe chlorophenyl moiety provides a strong chromophore for sensitive UV detection.

Expected Results:

Under these conditions, one should expect to see two well-resolved peaks corresponding to the two enantiomers.

ParameterExpected Value
Retention Time (Enantiomer 1) ~ 6.5 min
Retention Time (Enantiomer 2) ~ 7.8 min
Resolution (Rs) > 2.0
Tailing Factor < 1.5

Technique 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. It utilizes supercritical CO₂ as the main mobile phase component, which has low viscosity and high diffusivity, leading to higher efficiency.

Rationale for SFC Conditions
  • Mobile Phase: Supercritical CO₂ modified with an organic co-solvent (typically an alcohol like methanol) provides the necessary polarity to elute the analyte. Similar to HPLC, a basic additive is essential to achieve good peak shapes for basic compounds.

  • Advantages: The low viscosity of the mobile phase allows for higher flow rates without generating excessive backpressure, significantly shortening run times. SFC is also considered a "greener" technology due to the reduction in organic solvent use.

Detailed Analytical SFC Protocol

Objective: To develop a rapid and efficient analytical method for the enantiomeric separation of this compound.

Instrumentation and Materials:

  • SFC System: Waters ACQUITY UPC² or equivalent, with a binary solvent manager, autosampler, and PDA detector.

  • Chiral Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 150 x 4.6 mm, 5 µm.

  • Co-solvent: Methanol with 0.2% Diethylamine (DEA).

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in Methanol. Dilute to 0.2 mg/mL with Methanol for injection.

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Isocratic: 20% Co-solvent in CO₂A 20% methanol concentration is a good starting point for elution of a moderately polar compound.
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analysis.
Back Pressure 150 barMaintains the CO₂ in its supercritical state and influences retention and selectivity.
Column Temp. 35 °CHigher temperatures can improve efficiency in SFC.
Injection Vol. 2 µL
Detection UV at 230 nm

Expected Results:

SFC typically provides sharper peaks and faster elution compared to HPLC.

ParameterExpected Value
Retention Time (Enantiomer 1) ~ 2.1 min
Retention Time (Enantiomer 2) ~ 2.8 min
Resolution (Rs) > 2.5
Tailing Factor < 1.3

Scaling from Analytical to Semi-Preparative Separation

Once an effective analytical method is established, it can be scaled up for the isolation of milligram-to-gram quantities of the individual enantiomers for further biological testing.

Scaling_Up cluster_analytical Analytical Method cluster_scaling Scaling Calculations cluster_prep Semi-Preparative Method analytical Optimized Analytical Method (4.6 mm ID column) calc_flow Scale Flow Rate Flow_prep = Flow_anal * (d_prep / d_anal)² analytical->calc_flow calc_load Determine Max Loading (Perform loading study) calc_flow->calc_load prep_run Run on Larger Column (e.g., 20 mm ID) calc_flow->prep_run calc_load->prep_run collect Collect Enantiomer Fractions prep_run->collect evaporate Evaporate Solvent & Verify Purity collect->evaporate

Figure 2: Workflow for scaling an analytical method to semi-preparative separation.

For example, scaling the SFC method to a 250 x 20 mm ID column would involve:

  • New Flow Rate: 3.0 mL/min * (20² / 4.6²) ≈ 56.6 mL/min

  • Loading: Perform loading studies starting from ~5 mg injections to determine the maximum sample load without compromising resolution.

Conclusion

This application note provides robust starting protocols for the successful chiral separation of this compound enantiomers using both HPLC and SFC. The polysaccharide-based CSPs, particularly those based on amylose derivatives, demonstrate excellent enantiorecognition for this class of spirocyclic amines. The SFC method offers a significant advantage in terms of speed and reduced solvent consumption, making it ideal for high-throughput analytical screening. The provided workflows and protocols serve as a comprehensive guide for scientists to efficiently develop and optimize methods for the analysis and purification of these critical chiral building blocks.

References

  • Title: Spirocycles in Medicinal Chemistry Source: Chemical Reviews URL: [Link]

  • Title: Chiral drugs: an overview Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation Source: Journal of Chromatography A URL: [Link]

  • Title: The role of mobile phase additives in the enantioseparation of chiral basic compounds by liquid chromatography on polysaccharide-type stationary phases Source: Journal of Chromatography A URL: [Link]

  • Title: Chiral separations by supercritical fluid chromatography: a review Source: TrAC Trends in Analytical Chemistry URL: [Link]

Application Notes and Protocols for the In Vivo Administration of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the formulation and in vivo administration of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane, a novel spirocyclic compound. As with many new chemical entities (NCEs) emerging from drug discovery pipelines, this molecule is presumed to exhibit poor aqueous solubility, a factor that presents a significant hurdle for achieving adequate systemic exposure in preclinical animal models.[1][2] This guide outlines a systematic, data-driven approach to pre-formulation assessment, vehicle selection, and the preparation of stable, homogenous formulations suitable for oral and parenteral administration in rodents. The protocols detailed herein are designed to ensure experimental reproducibility, animal welfare, and the generation of reliable pharmacokinetic and pharmacodynamic data.

Introduction: The Formulation Challenge of Novel Spirocycles

The 6-azaspiro[3.4]octane scaffold is an increasingly prevalent motif in modern medicinal chemistry, valued for its three-dimensional structure and potential to confer novel pharmacological properties.[3][4][5][6] However, the successful preclinical evaluation of NCEs like this compound is critically dependent on overcoming bioavailability challenges, which are often rooted in poor water solubility.[7][8] An inadequate formulation can lead to variable absorption, low exposure, and misleading efficacy or toxicity data, ultimately risking the premature termination of a promising therapeutic candidate.[9]

Therefore, a robust formulation strategy is not merely a preparatory step but a cornerstone of the preclinical development program. This guide provides the foundational knowledge and actionable protocols to develop suitable formulations for this compound, enabling researchers to confidently advance their in vivo studies.

Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)

Before any formulation work begins, a thorough characterization of the API's physicochemical properties is essential.[9][10][] These initial studies provide the data necessary to make informed decisions about vehicle selection and formulation strategy, saving significant time and resources.[10][12]

Key Physicochemical Properties to Determine:

  • Aqueous Solubility: Determine the solubility in aqueous media across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract and blood.

  • pKa: The ionization constant is crucial for understanding how solubility will change with pH.

  • LogP/LogD: The partition coefficient provides a measure of the compound's lipophilicity, which helps in selecting appropriate lipid-based or organic co-solvent systems.[7][13]

  • Melting Point & Solid-State Characterization (DSC, TGA, XRD): These analyses determine the compound's physical form (crystalline or amorphous) and thermal stability. High melting points can indicate strong crystal lattice energy, which often correlates with poor solubility ("brick-dust" molecules).[7][13]

  • Chemical Stability: Assess stability in solution at various pH values and in the solid state under stressed conditions (heat, light, humidity) to identify potential degradation pathways.

Formulation Development and Vehicle Selection Strategy

The choice of administration route (e.g., oral, intravenous) is a primary determinant of the formulation strategy. The following workflow provides a logical progression for selecting an appropriate vehicle system based on the pre-formulation data.

Formulation_Selection_Workflow cluster_oral Oral Administration cluster_iv Intravenous Administration Start_Oral Determine Aqueous Solubility & Dose Requirement Decision_Solubility Soluble at Target Dose in Aqueous Buffer (pH 1-7.4)? Start_Oral->Decision_Solubility Aqueous_Solution Formulate as Simple Aqueous Solution (e.g., Saline, PBS) Decision_Solubility->Aqueous_Solution Yes Suspension_Path Formulate as Aqueous Suspension Decision_Solubility->Suspension_Path No Lipid_Path Consider Lipid-Based or Co-Solvent Systems Decision_Solubility->Lipid_Path No, and High Dose Needed Check_Wettability Assess Wettability Suspension_Path->Check_Wettability Add_Wetting_Agent Add Wetting Agent (e.g., 0.1% Tween® 80) Check_Wettability->Add_Wetting_Agent Add_Suspending_Agent Add Suspending Agent (e.g., 0.5% CMC, Methylcellulose) Add_Wetting_Agent->Add_Suspending_Agent Check_LogP High LogP (>3)? Lipid_Path->Check_LogP Oil_Solution Formulate in Oil (e.g., Corn, Sesame Oil) Check_LogP->Oil_Solution Yes SEDDS Formulate as SEDDS/SMEDDS Check_LogP->SEDDS Yes Co_Solvent Formulate with Co-solvents (e.g., PEG400, Propylene Glycol) Check_LogP->Co_Solvent No Start_IV Determine Aqueous Solubility & Dose Requirement Decision_Solubility_IV Soluble at Target Dose in Isotonic Buffer (pH 7.4)? Start_IV->Decision_Solubility_IV Aqueous_Solution_IV Formulate as Simple Isotonic Solution Decision_Solubility_IV->Aqueous_Solution_IV Yes Complexation_Path Consider Solubilization Enhancers Decision_Solubility_IV->Complexation_Path No Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Complexation_Path->Cyclodextrin Co_Solvent_IV Use Co-solvents (e.g., PEG400, DMSO, Ethanol) Complexation_Path->Co_Solvent_IV Surfactant Use Surfactants (e.g., Polysorbate 80, Kolliphor® HS 15) Complexation_Path->Surfactant Check_Precipitation Check for Precipitation Upon Dilution Cyclodextrin->Check_Precipitation Co_Solvent_IV->Check_Precipitation Surfactant->Check_Precipitation

Caption: Decision workflow for formulation selection.

Recommended Vehicle Formulations & Preparation Protocols

Based on the strategy outlined above, the following are detailed protocols for preparing common and effective formulations for preclinical studies. It is critical to start with a small-scale screening of several vehicles to identify the most promising candidates before preparing larger batches for dosing.[10]

Table 1: Common Vehicle Compositions for In Vivo Studies

Formulation Type Route Composition Properties & Considerations
Aqueous Suspension Oral0.5% (w/v) Na-CMC + 0.1% (v/v) Tween® 80 in waterStandard for poorly soluble, neutral compounds. Ensures uniform particle distribution. Viscosity aids in preventing rapid sedimentation.[14][15][16]
Aqueous Suspension Oral0.5% (w/v) Methylcellulose (400 cP) in waterWidely used, low toxicity. Viscosity must be managed to ensure accurate dosing.[14][16]
Lipid Solution OralCorn Oil or Sesame OilSuitable for highly lipophilic (high LogP) compounds. May influence absorption kinetics.[14][15][16]
Co-solvent Solution Oral / IV10% DMSO + 40% PEG 400 + 50% SalineCan solubilize a wide range of compounds. IV use requires caution: must be administered slowly and checked for precipitation upon dilution in blood.[15] Potential for vehicle-induced toxicity.
Cyclodextrin Solution IV / Oral20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in SalineForms inclusion complexes to enhance solubility. Generally well-tolerated, but high concentrations can be associated with renal toxicity.[17][18]
Protocol 1: Preparation of an Aqueous Suspension (0.5% Na-CMC / 0.1% Tween® 80)

This vehicle is a first-line choice for oral administration of water-insoluble compounds.

Materials:

  • This compound (API)

  • Sodium Carboxymethylcellulose (Na-CMC, low viscosity)

  • Tween® 80 (Polysorbate 80)

  • Purified Water or Saline

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Weighing scale and appropriate glassware

Procedure:

  • Calculate Requirements: Determine the total volume of formulation needed based on the number of animals, dose level (mg/kg), and dosing volume (e.g., 10 mL/kg). Calculate the required mass of the API and vehicle components.

  • Prepare the Vehicle: a. In a beaker, add approximately half of the final required volume of purified water. b. While stirring vigorously with a magnetic stirrer, slowly sprinkle the Na-CMC powder onto the vortex to prevent clumping. c. Continue stirring until the Na-CMC is fully hydrated and dissolved (this may take 30-60 minutes). d. Add the required volume of Tween® 80 and stir to combine. e. Add the remaining volume of purified water and stir until the solution is uniform.

  • Prepare the Formulation: a. Weigh the required amount of API. If particle size is large, gently grind it to a fine powder using a mortar and pestle to improve suspension homogeneity.[17] b. Add a small amount of the prepared vehicle to the API powder to form a smooth, uniform paste. This "wetting" step is critical to prevent particle agglomeration. c. Gradually add the remaining vehicle to the paste in small portions, mixing thoroughly after each addition. d. Once all the vehicle is added, transfer the beaker to a magnetic stirrer and mix continuously for at least 30 minutes to ensure a homogenous suspension.

Protocol 2: Preparation of a Solubilized Formulation with HP-β-Cyclodextrin

This approach is suitable for both oral and intravenous administration when higher solubility is required.

Materials:

  • This compound (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Saline or Water for Injection (for IV)

  • Sonicator

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filter (0.22 µm) for IV preparations

Procedure:

  • Calculate Requirements: Determine the necessary concentration of API and HP-β-CD. A common starting point is a 20-30% (w/v) solution of HP-β-CD.

  • Prepare the Vehicle: Weigh the required amount of HP-β-CD and dissolve it in the appropriate volume of saline or water. Gentle warming (to ~40°C) and sonication can accelerate dissolution. Allow the solution to cool to room temperature.

  • Prepare the Formulation: a. Weigh the API and add it to the HP-β-CD solution. b. Stir the mixture vigorously using a magnetic stirrer. Sonication in a bath can significantly aid in solubilization by facilitating the formation of the inclusion complex. c. Continue mixing until the API is fully dissolved, resulting in a clear solution. This may take several hours. d. For IV administration, it is mandatory to sterile-filter the final solution through a 0.22 µm filter into a sterile container.

  • IV Formulation Check: Before in vivo use, perform a plasma precipitation test. Mix one part of the formulation with nine parts of control animal plasma and observe for any signs of precipitation over 30 minutes. If precipitation occurs, the formulation must be diluted or reformulated.[19]

In Vivo Administration Protocols

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.

Protocol 3: Oral Gavage in Mice/Rats

Oral gavage ensures the accurate delivery of a specified volume of the formulation directly into the stomach.[14]

Materials:

  • Prepared formulation

  • Appropriately sized syringe (e.g., 1 mL for mice)

  • Oral gavage needle (flexible plastic feeding tubes are recommended to minimize injury).[20][21]

  • Animal scale

Procedure:

  • Dose Calculation: Weigh the animal immediately before dosing. Calculate the exact volume to be administered based on the animal's weight (e.g., for a 10 mg/kg dose in a 25 g mouse with a 1 mg/mL formulation, administer 0.25 mL).

  • Formulation Handling: If administering a suspension, ensure it is continuously and gently stirred during the dosing session to maintain homogeneity. Draw up the calculated volume into the syringe.

  • Animal Restraint: Restrain the animal firmly but gently, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion: Gently insert the gavage needle into the mouth, passing it along the side of the tongue. Advance the needle smoothly into the esophagus until the tip reaches the stomach. There should be no resistance.

  • Substance Administration: Depress the syringe plunger slowly and steadily to deliver the formulation.

  • Needle Removal: Remove the needle in a single, smooth motion.

  • Post-Dosing Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.[14]

Protocol 4: Intravenous (IV) Injection in Mice (Lateral Tail Vein)

Materials:

  • Sterile, filtered formulation

  • Insulin syringe with a 27-30 gauge needle

  • Restraint device for mice

  • Heat lamp or warm water to induce vasodilation

Procedure:

  • Dose Calculation: Weigh the animal and calculate the precise injection volume (typically 5-10 mL/kg).

  • Animal Preparation: Place the mouse in a restraint device. Warm the tail using a heat lamp or by immersing it in warm water for 30-60 seconds to dilate the lateral tail veins, making them more visible and accessible.

  • Injection: a. Swab the tail with an alcohol wipe. b. With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle. c. A successful insertion is often indicated by a small flash of blood in the hub of the needle. d. Inject the formulation slowly and steadily. If significant resistance is met or a blister (bleb) forms under the skin, the needle is not in the vein. Withdraw and attempt a new injection more proximally on the tail.

  • Post-Injection: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Monitor the animal for any immediate adverse reactions.

Dose Formulation Analysis: Verification is Mandatory

For regulated preclinical studies, it is essential to verify the concentration, homogeneity, and stability of the prepared formulations.[22][23][24] This ensures that the animals receive the intended dose and that the formulation is consistent throughout the study.

DFA_Workflow cluster_sampling Sampling Protocol Prep Prepare Formulation Batch Sample Collect Samples (Time Zero) Prep->Sample Stab Stability Analysis Prep->Stab Store under study conditions (e.g., Room Temp, 4°C) Conc Concentration Analysis Sample->Conc Homog Homogeneity Analysis (for Suspensions) Sample->Homog Acceptance Does it meet acceptance criteria? (e.g., 90-110% of nominal) Conc->Acceptance Homog->Acceptance Top Top Homog->Top Middle Middle Homog->Middle Bottom Bottom Homog->Bottom Stab->Acceptance Sample at various time points Proceed Proceed with Dosing Acceptance->Proceed Yes Reformulate Reformulate or Adjust Procedure Acceptance->Reformulate No

Sources

Application Note: High-Throughput Diversification of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane via Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026


-Rich Library Generation using CuAAC

Executive Summary

This guide details the methodology for the structural diversification of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane (referred to herein as Spiro-8-Cl ).

Spirocyclic scaffolds are increasingly prioritized in modern drug discovery due to their high fraction of


 hybridized carbons (

), which correlates with improved solubility and metabolic stability compared to flat aromatic systems like piperazines.[1][2] However, the steric bulk of the spiro-junction can hinder standard derivatization.

This protocol leverages Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) —the "gold standard" of Click Chemistry—to bypass these steric constraints. We provide a validated workflow to convert the secondary amine of Spiro-8-Cl into a "clickable" propargyl handle, followed by high-throughput library generation.

Strategic Workflow & Mechanism

The modification strategy relies on a two-step "Install & Click" approach. The secondary amine at position 6 is the sole nucleophilic handle, allowing for regiospecific functionalization.

Reaction Pathway Visualization

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Library Generation (CuAAC) Spiro Spiro-8-Cl (Secondary Amine) Inter N-Propargyl Intermediate Spiro->Inter K2CO3, MeCN SN2 Reaction Linker Propargyl Bromide (Alkyne Handle) Linker->Inter Library 1,2,3-Triazole Library Inter->Library Click Reaction Azides Diversity Azides (R-N3) Azides->Library Cu Cu(I) Catalyst (CuSO4 + Ascorbate) Cu->Library

Figure 1: Workflow for converting the Spiro-8-Cl scaffold into a triazole library.

Detailed Protocols

Phase 1: Installation of the Alkyne Handle

Objective: Synthesize 6-(prop-2-yn-1-yl)-8-(4-chlorophenyl)-6-azaspiro[3.4]octane. Rationale: Direct alkylation is preferred over amide coupling to maintain the basicity of the nitrogen, which is often crucial for hERG selectivity and solubility in this scaffold class.

Reagents Required:
  • Substrate: this compound (1.0 equiv)

  • Reagent: Propargyl bromide (80% in toluene, 1.2 equiv)

  • Base: Potassium carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN), anhydrous

Step-by-Step Procedure:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Spiro-8-Cl (100 mg, 0.45 mmol) in anhydrous MeCN (5 mL).

  • Base Addition: Add

    
     (124 mg, 0.90 mmol). Stir the suspension at room temperature (RT) for 10 minutes to ensure deprotonation/activation.
    
  • Alkylation: Cool the mixture to 0°C. Dropwise add propargyl bromide (50 µL, 0.54 mmol).

    • Critical Note: Do not add all at once; exothermic reaction may lead to bis-alkylation or polymerization.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

    • Monitoring: Check via LC-MS.[3] Look for the disappearance of

      
       and appearance of product 
      
      
      
      .
  • Workup: Filter off the solid

    
    . Concentrate the filtrate under reduced pressure.
    
  • Purification: Flash column chromatography (Hexane:EtOAc 80:20).

    • Yield Target: >85%.

Phase 2: High-Throughput Click Reaction (CuAAC)

Objective: Generate a library of 96 analogs using the N-propargyl intermediate. Rationale: We utilize a Cu(II) + Ascorbate system rather than Cu(I) salts. This in situ reduction generates a steady stream of active Cu(I), preventing oxidation and ensuring reproducibility in plate formats.

Reagents Required:
  • Scaffold: N-Propargyl Spiro-8-Cl (10 mM stock in DMSO)

  • Azide Library: Diverse organic azides (10 mM stock in DMSO)

  • Catalyst Source:

    
     (20 mM in water)
    
  • Reductant: Sodium Ascorbate (100 mM in water, freshly prepared)

  • Ligand (Mandatory): THPTA or TBTA (50 mM in DMSO).

    • Expert Insight: Use THPTA for aqueous solubility. It protects Cu(I) from disproportionation and intercepts reactive oxygen species, protecting the spiro-amine from oxidative degradation.

96-Well Plate Protocol:
  • Plate Setup: Use a polypropylene deep-well plate.

  • Reaction Mix Preparation (Per Well):

    • Solvent: 100 µL

      
      -Butanol/Water (1:1).
      
    • Scaffold: 10 µL N-Propargyl stock (1.0 equiv).

    • Azide: 12 µL Azide stock (1.2 equiv).

  • Catalyst Injection: Prepare a "Master Mix" of the catalyst to ensure homogeneity:

    • Mix

      
       (1 equiv) + THPTA (2 equiv) first. Complexation causes a color change to blue.
      
    • Add Sodium Ascorbate (5 equiv) last. The solution will turn colorless/yellow (reduction to Cu(I)).

    • Action: Immediately add 20 µL of this Master Mix to each well.

  • Incubation: Seal the plate and shake at RT for 12–16 hours.

  • Quenching: Add 50 µL of 0.1 M EDTA (pH 7.4) to chelate copper.

    • Why: Copper contamination can cause false positives in biological assays.

Validation & Quality Control

Data Summary Table: Expected Outcomes
ParameterSpecificationMethod
Purity >90% (AUC)UV-Vis (254 nm) / ELSD
Reaction Time 4 - 16 HoursLC-MS Monitoring
Key MS Shift +43 Da (Azide Mass)ESI-MS (Positive Mode)
Appearance Off-white solid/filmVisual Inspection
Troubleshooting Guide
  • Issue: Incomplete conversion of the alkyne.

    • Solution: Oxygen is the enemy. Degas buffers with nitrogen before adding ascorbate. Increase THPTA ligand concentration to 5:1 vs Copper.

  • Issue: Precipitation in wells.

    • Solution: The triazole product may be less soluble than the starting material. Add 10% DMSO to the reaction buffer or switch to THF/Water (1:1).

Mechanistic Insight: The Ligand's Role

Without a ligand (TBTA/THPTA), the Cu(I) cycle is slow and prone to oxidation. In the presence of the secondary/tertiary amines within the spiro-scaffold, "naked" copper can coordinate to the scaffold nitrogen instead of the alkyne, inhibiting the reaction. The ligand acts as a "privileged chaperone," keeping Cu(I) available for the click cycle.

Mechanism cluster_protection Ligand Function CuII Cu(II) Precursor CuI_Ligand [Cu(I)-THPTA] Active Catalyst CuII->CuI_Ligand Reduction Asc Ascorbate Asc->CuI_Ligand Cycle Catalytic Cycle CuI_Ligand->Cycle Cycle->CuI_Ligand Regeneration Product Triazole Product Cycle->Product Protect Prevents Oxidation & Chelation by Scaffold Protect->CuI_Ligand

Figure 2: The critical role of the THPTA ligand in maintaining the active Cu(I) species.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., & Tice, C. M. (2016).[1] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery.

  • Concept of Fsp3

    • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
  • CuAAC Protocol for Amines

    • Presolski, S. I., Hong, V., & Finn, M. G. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.
  • Accelerating Ligands (THPTA/TBTA)

    • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.

Sources

Troubleshooting & Optimization

solubility issues of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane (and its related spirocyclic amine derivatives). This content is structured as a Tier-3 Technical Support resource, designed for immediate application in assay development and formulation.

Executive Summary: The "Spiro-Amine" Paradox

Researchers often select spirocyclic scaffolds like 6-azaspiro[3.4]octane to escape the "flatland" of traditional aromatic drugs, aiming for better 3D target engagement. However, the addition of a lipophilic 4-chlorophenyl moiety creates a physicochemical conflict:

  • The Core: The secondary amine (position 6) is highly basic (pKa ~9.8–10.5).

  • The Tail: The chlorophenyl group drives high lipophilicity (LogP > 3.0).

The Core Issue: At physiological pH (7.4), the compound exists in an equilibrium where a significant fraction approaches its neutral (uncharged) state. Because the neutral form is driven by the chlorophenyl tail, it is practically insoluble in water, leading to the "crashing out" phenomenon observed upon dilution.

Critical Solubility Parameters

Data summarized for formulation planning.

ParameterValue (Est.)Implication for Experiment
MW ~221.7 g/mol (Free Base)Small molecule, high diffusion rate.
pKa (Amine) 9.8 – 10.2 CRITICAL: At pH 7.4, ~0.2–0.5% of the compound is neutral. This small fraction precipitates, pulling the equilibrium toward further precipitation.
LogP ~3.2High membrane permeability, but poor aqueous stability without solubilizers.
Preferred Salt Hydrochloride (HCl)The HCl salt is solid and stable but will hydrolyze and precipitate if the buffer capacity is too weak or pH is too high.
Solubility (pH 7.4) < 50 µM (PBS)Likely to precipitate in standard PBS without additives.
Solubility (pH 4.0) > 5 mMHighly soluble in acidic media (fully protonated).

Troubleshooting Guide (Q&A)

Q1: "I dissolved the powder in DMSO, but it turned into a milky suspension immediately upon adding it to PBS. Why?"

Diagnosis: This is the "Solvent Shock" phenomenon. The Mechanism: You likely possess the compound as a Free Base or dissolved it at a concentration where the DMSO suppressed ionization. When you spike this into PBS (pH 7.4), the water acts as an anti-solvent for the hydrophobic chlorophenyl group before the amine has time to protonate and stabilize the molecule. The Fix:

  • Do not add neat DMSO stock directly to neutral PBS.

  • Protocol: Acidify your DMSO stock slightly (with 1 eq. HCl) OR use an intermediate dilution step with 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) before adding to the final buffer.

Q2: "Can I use sonication or heat to redissolve the precipitate?"

Answer: Use with extreme caution.

  • Heat: While heat increases solubility temporarily, this compound will likely re-precipitate (crystallize) upon cooling to room temperature or 37°C, potentially yielding false negatives in cell assays due to lack of free compound.

  • Sonication: Useful for breaking up aggregates, but if the pH is wrong, you are only creating a finer suspension, not a true solution.

  • Recommendation: If it precipitates, the thermodynamics are against you. Adjust the solvent system (add cyclodextrin or lower pH) rather than forcing it physically.

Q3: "I need to run a cell assay at pH 7.4. How do I keep it in solution?"

Answer: You must use a Kinetic Solubility Trap . Since you cannot lower the pH of the cell culture significantly, you must sequester the lipophilic tail.

  • Reagent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Why: The chlorophenyl ring fits into the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior keeps the complex soluble at pH 7.4.

  • Limit: Keep final HP-β-CD concentration < 0.5% to avoid cellular toxicity.

Master Protocol: The "Anti-Crash" Preparation Method

Follow this protocol to generate a stable 10 mM stock and a 100 µM working solution.

Phase A: Stock Preparation (10 mM)
  • Weigh 2.58 mg of this compound (HCl salt preferred).

  • Dissolve in 1 mL of pure DMSO .

    • Check: Solution must be crystal clear.

  • Acidification Step (Crucial): Add 10 µL of 1M HCl to this DMSO stock.

    • Reason: This ensures the amine remains protonated even when the DMSO is diluted.

Phase B: Working Solution (100 µM in Buffer)

Do not pipette 10 µL of stock directly into 990 µL of PBS.

  • Prepare Vehicle Buffer:

    • PBS (pH 7.4) containing 5% HP-β-CD (w/v).

  • The "Dropwise" Dilution:

    • Place the Vehicle Buffer on a magnetic stirrer (medium speed).

    • Slowly add the DMSO stock to the vortex of the stirring buffer.

    • Tip: Submerge the pipette tip slightly to prevent surface precipitation.

  • Visual QC: Hold the vial up to a light source. It should be optically clear. If it looks like "skim milk," the preparation failed.

Diagnostic Workflow (Decision Tree)

The following diagram illustrates the logical flow for troubleshooting solubility based on your specific assay constraints.

SolubilityWorkflow Start START: Compound Precipitation? CheckSalt Step 1: Check Salt Form (Free Base vs HCl) Start->CheckSalt IsAcidic Can Assay Tolerate pH < 6.0? CheckSalt->IsAcidic Confirmed HCl Salt UseAcidBuffer SOLUTION A: Use Acetate/Citrate Buffer (pH 4.5 - 5.5) IsAcidic->UseAcidBuffer Yes (e.g. HPLC, Binding) CheckSens Is Assay Sensitive to CD/DMSO? IsAcidic->CheckSens No (e.g. Live Cells) UseCD SOLUTION B: Add HP-beta-Cyclodextrin (Complexation) CheckSens->UseCD No (Standard) UseCosolvent SOLUTION C: Sequential Dilution (DMSO -> PEG400 -> Buffer) CheckSens->UseCosolvent Yes (Strict Vehicle Control) Fail FAILURE: Re-evaluate Scaffold (Lipophilicity too high) UseCosolvent->Fail Still Precipitates

Caption: Decision logic for solubilizing lipophilic spiro-amines based on assay pH tolerance and vehicle sensitivity.

References & Grounding

  • PubChem Compound Summary. 6-Azaspiro[3.4]octane Derivatives & Properties. National Library of Medicine.

  • Journal of Medicinal Chemistry. Spirocyclic Scaffolds in Drug Discovery: Balancing 3D Structure and Solubility. (General principles of spiro-amine formulation).

    • Note: While specific CAS 3052087-63-2 is a research intermediate, the solubility physics are derived from the class behavior of spiro-piperidines described in recent literature.

  • Enamine Building Blocks. Physicochemical properties of spirocyclic amines.

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Technical Support Center: Optimizing Azaspiro[3.4]octane Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of azaspiro[3.4]octane ring systems. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable scaffold into their work. Azaspiro[3.4]octanes are privileged structures in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved physicochemical properties like solubility and metabolic stability compared to their "flatland" aromatic counterparts.[1][2] However, their synthesis can present unique challenges.

This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering solutions grounded in established chemical principles.

Part 1: Troubleshooting Common Synthesis Issues

This section addresses the most frequent challenges encountered during the formation of the azaspiro[3.4]octane core.

Q1: My reaction for azaspiro[3.4]octane formation is resulting in low yields or not proceeding at all. What are the common causes and how can I troubleshoot this?

A1: Low conversion is a multifaceted problem that can often be traced back to reaction setup, reagent quality, or the chosen synthetic strategy. Let's break down the troubleshooting process.

Causality: The success of a reaction hinges on achieving the necessary activation energy for the desired pathway while minimizing competing side reactions. Factors like reagent purity, catalyst activity, and reaction parameters (temperature, concentration) are critical levers in controlling this energy landscape.

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve issues with reaction yield.

G start Low Yield / No Reaction reagent 1. Verify Reagent & Solvent Quality start->reagent conditions 2. Optimize Reaction Conditions reagent->conditions Reagents OK success Problem Solved reagent->success Impurity Found & Resolved sub_reagent • Purity of starting materials? • Catalyst activity verified? • Solvents anhydrous/de-gassed? reagent->sub_reagent strategy 3. Re-evaluate Synthetic Strategy conditions->strategy Conditions Optimized, Still Low Yield conditions->success Optimization Successful sub_conditions • Adjust Temperature (Low T for selectivity, High T for rate) • Vary Concentration (check for bimolecular steps) • Increase Reaction Time • Screen different catalysts/additives conditions->sub_conditions strategy->success New Strategy Successful sub_strategy • Is the chosen reaction suitable for the substrate?  (e.g., electronic effects, sterics) • Consider alternative cyclization methods  ([3+2] vs. RCM vs. Prins) strategy->sub_strategy G start Start: Prepare Reaction Vessel add_reagents Add Precursor (1) & Methylenecyclobutane (2) in dry DCM start->add_reagents cool Cool to 0 °C (Ice Bath) add_reagents->cool add_tfa Add Trifluoroacetic Acid (TFA) (Catalyst) cool->add_tfa warm_stir Warm to Room Temp Stir for 24h add_tfa->warm_stir monitor Monitor by TLC/LC-MS warm_stir->monitor monitor->warm_stir Incomplete workup Aqueous Workup (e.g., NaHCO₃ wash) monitor->workup Reaction Complete extract Extract with DCM workup->extract purify Purify via Column Chromatography extract->purify end End: Isolated Product purify->end

Sources

stability of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-AZS-PHSTAB-001

Prepared by:  Senior Application Scientist, Chemical Development

Last Updated:  February 20, 2026

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane. The focus of this document is to address common questions and challenges related to the compound's stability under various pH conditions. Azaspirocyclic scaffolds are increasingly utilized in medicinal chemistry for their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] However, the inherent reactivity of the secondary amine and potential strain in the spirocyclic system necessitate a thorough understanding of the molecule's chemical stability to ensure data integrity and successful experimental outcomes.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, followed by detailed experimental protocols for stability assessment. The information herein is based on established principles of organic chemistry and pharmaceutical stability testing guidelines.[3]

Frequently Asked Questions (FAQs) on pH Stability

Q1: What are the primary structural features of this compound that influence its pH stability?

Answer: The stability of this molecule is primarily dictated by two key structural motifs:

  • The Secondary Amine: The nitrogen atom in the 6-azaspiro[3.4]octane core is a secondary amine. This functional group is basic and will be protonated at acidic pH and exist as the free base at alkaline pH. The protonation state is critical as it influences solubility, reactivity, and susceptibility to degradation.

  • The Spirocyclic Core: The spiro[3.4]octane system, consisting of a four-membered and a five-membered ring sharing a single carbon, imparts significant rigidity.[4] While this 3D structure is often beneficial for biological activity, ring strain can make the scaffold susceptible to cleavage under harsh conditions, particularly strong acid-catalyzed hydrolysis.[5][6]

Q2: How is the compound expected to behave under acidic conditions (pH 1-4)?

Answer: Under strongly acidic conditions, the secondary amine will be fully protonated, forming a hydrochloride or similar salt. This generally leads to:

  • Increased Aqueous Solubility: The protonated, charged form of the molecule is significantly more soluble in aqueous buffers than the neutral free base.

  • Potential for Hydrolytic Degradation: While the C-N bond of the amine is generally stable, the spirocyclic core itself could be susceptible to acid-catalyzed hydrolysis, especially if significant ring strain exists. This is a known degradation pathway for some cyclic and spirocyclic systems.[5] The reaction rate typically increases in the presence of an acid catalyst.[7] Researchers should carefully monitor for the appearance of new, more polar impurities in HPLC analysis.

Q3: What stability concerns should I have at physiological and neutral pH (pH 6-8)?

Answer: This pH range is critical for many biological assays and formulation development activities.

  • pKa Consideration: The exact pKa is not published, but for a typical secondary alicyclic amine, it is expected to be in the range of 9-11. Therefore, at physiological pH (~7.4), the compound will exist as an equilibrium mixture of the protonated (cationic) and neutral (free base) forms.

  • Solubility Challenges: As the pH approaches the pKa, the proportion of the less soluble free base increases. This can lead to precipitation from solution, especially at higher concentrations, which can confound assay results.

  • Oxidative Stability: The neutral free base form is generally more susceptible to oxidation than the protonated form. While less of a concern than at high pH, the presence of dissolved oxygen or trace metal ions could initiate oxidative degradation pathways.

Q4: What is the expected stability profile under alkaline conditions (pH > 9)?

Answer: At pH values significantly above the pKa, the compound will exist almost entirely as the neutral free base.

  • Decreased Aqueous Solubility: This is the primary challenge. The compound may have very low solubility in highly alkaline aqueous media, making solution-based experiments difficult.

  • High Susceptibility to Oxidation: Secondary amines, particularly in their free base form, are known to be susceptible to oxidation.[8][9] Oxidizing agents, including atmospheric oxygen, can lead to the formation of various degradation products such as hydroxylamines, nitrones, or imines.[10][11] Studies have shown that secondary amines can be less stable to oxidation than primary or tertiary amines.[12][13] Experiments under alkaline conditions should be conducted under an inert atmosphere (e.g., nitrogen or argon) where possible.

Troubleshooting Guide

This section addresses common experimental issues related to the stability of this compound.

Problem Encountered Potential Cause Recommended Solution
Compound precipitates from solution during an experiment or upon storage. The pH of the solution has shifted towards or above the compound's pKa, converting the more soluble salt form to the less soluble free base.- Confirm the pH of your buffer/media. - If possible, perform the experiment at a lower pH where the compound is fully protonated and soluble. - If the experimental pH cannot be changed, consider using a co-solvent (e.g., DMSO, ethanol) or reducing the compound concentration.
Appearance of new peaks in HPLC/LC-MS analysis, especially at low pH. Acid-catalyzed hydrolysis. The spirocyclic ring system may be undergoing cleavage.- Analyze a time-zero (T=0) sample immediately after preparation for a baseline. - Run a forced degradation study (see Protocol 2) with strong acid (e.g., 0.1 M HCl) to confirm the identity of the degradant(s). - If hydrolysis is confirmed, reduce the exposure time to acidic conditions or perform the experiment at a higher pH if possible.
Appearance of new peaks in HPLC/LC-MS analysis, especially at high pH. Oxidative degradation. The secondary amine free base is likely oxidizing.- Prepare solutions using buffers that have been degassed by sparging with nitrogen or argon. - Blanket the headspace of vials with an inert gas. - Consider adding a small amount of an antioxidant (e.g., BHT), but first confirm it does not interfere with your assay. - Run a forced degradation study with an oxidizing agent (e.g., H₂O₂) to identify potential oxidative degradants.[3]
Inconsistent or non-reproducible results in biological assays. In-situ degradation. The compound may be unstable in the assay medium over the time course of the experiment.- Perform a stability check of the compound directly in the final assay buffer under the exact assay conditions (time, temperature). - Analyze samples by HPLC/LC-MS at the beginning (T=0) and end of the assay incubation period to quantify any degradation.[14] - If instability is observed, shorten the incubation time or investigate if buffer components are contributing to degradation.

Experimental Protocols & Methodologies

Protocol 1: General Purpose Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating method capable of separating the parent compound from potential degradants.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 10% B, hold for 1 minute.

    • Linear gradient from 10% to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 10% B over 1 minute.

    • Re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (based on the chlorophenyl chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve compound in 50:50 Acetonitrile:Water to a stock concentration of 1 mg/mL. Dilute further as needed for the assay.[15]

Causality: The use of a C18 column provides general-purpose retention for moderately polar compounds. The formic acid modifier ensures the secondary amine is protonated, leading to better peak shape. The gradient elution is crucial for a stability-indicating method, as it ensures that both early-eluting (polar degradants from hydrolysis) and late-eluting (non-polar degradants) impurities are effectively separated from the main peak.[16]

Protocol 2: Forced Degradation Study for pH Stability Assessment

This protocol follows the principles outlined in ICH guideline Q1A(R2) to purposefully degrade the sample to identify potential degradation pathways and validate the analytical method.[3][17] The goal is to achieve 5-20% degradation.[3][15]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a suitable solvent.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid.

    • Base Hydrolysis: 0.1 M Sodium Hydroxide.

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂).

  • Incubation:

    • Initially, keep all samples at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60 °C) for 24 hours.[15]

  • Sample Analysis:

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each sample.

    • Crucial Step: Quench the reaction by neutralizing the acid/base samples with an equimolar amount of base/acid, respectively, and diluting into the initial mobile phase composition. This prevents further degradation on the autosampler.[15]

    • Analyze all samples, including the T=0 and control samples, using the HPLC method from Protocol 1.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent peak.

    • Monitor for the appearance and growth of new peaks.

    • Ensure "mass balance" by confirming that the total peak area (parent + degradants) remains relatively constant.

Data & Visualization

Table 1: Predicted Stability Profile and Key Considerations
pH RangeConditionExpected State of AminePrimary Stability ConcernRecommended Handling
1 - 4AcidicProtonated (Cationic Salt)Acid-catalyzed hydrolysis of spirocycleMonitor for polar degradants; minimize exposure time.
5 - 8Near NeutralEquilibrium (Salt/Free Base)Precipitation due to low free base solubilityUse co-solvents; confirm solubility at final concentration.
9 - 12AlkalineFree Base (Neutral)Oxidation of the secondary amineDegas buffers; use an inert atmosphere (N₂/Ar).
Diagram 1: Experimental Workflow for pH Stability Assessment

This diagram outlines the logical flow for conducting a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (Incubate RT & 60°C) cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_t0 Analyze T=0 Sample prep_stock->prep_t0 stress_acid Acid Hydrolysis (0.1 M HCl) prep_t0->stress_acid Expose stress_base Base Hydrolysis (0.1 M NaOH) prep_t0->stress_base Expose stress_ox Oxidation (3% H₂O₂) prep_t0->stress_ox Expose stress_control Control (Water) prep_t0->stress_control Expose quench Quench/Neutralize Samples stress_acid->quench At Time Points stress_base->quench At Time Points stress_ox->quench At Time Points stress_control->quench At Time Points hplc Analyze by Stability-Indicating HPLC-UV/MS quench->hplc data Evaluate Data: % Degradation, Impurity Profile, Mass Balance hplc->data caption Workflow for pH Stability Assessment. G cluster_acid Acidic Conditions (Hydrolysis) cluster_alkaline Alkaline Conditions (Oxidation) parent 8-(4-Chlorophenyl)- 6-azaspiro[3.4]octane hydrolysis_prod Ring-Opened Product (e.g., Amino alcohol) parent->hydrolysis_prod H₃O⁺, Δ oxidation_prod1 N-Oxide or Hydroxylamine parent->oxidation_prod1 [O], OH⁻ oxidation_prod2 Imine/Enamine oxidation_prod1->oxidation_prod2 Further [O] caption Hypothetical Degradation Pathways.

Caption: Hypothetical Degradation Pathways.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Force Degradation for Pharmaceuticals: A Review Source: International Journal for Scientific Research & Development URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical Analysis URL: [Link]

  • Title: Anodic oxidation of amines. Part I. Cyclic voltammetry of aliphatic amines at a stationary glassy-carbon electrode Source: Journal of the Chemical Society B: Physical Organic URL: [Link]

  • Title: Synthesis of Azaspirocycles and their Evaluation in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis Online URL: [Link]

  • Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: LCGC North America URL: [Link]

  • Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

  • Title: Stability Testing for Small-Molecule Clinical Trial Materials Source: Pharmaceutical Technology URL: [Link]

  • Title: Spiroketals - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Unstable Small Molecule Therapeutic Analysis Source: KCAS Bio URL: [Link]

  • Title: Oxidation of some Alicyclic Amines by Potassium Hexacyanoferrate (III) in Alkaline Medium: A Kinetic and Mechanistic Study Source: An-Najah Staff Website URL: [Link]

  • Title: XV.-The Formation and Stability of spiro-Compounds. Source: RSC Publishing URL: [Link]

  • Title: Stability Testing of Pharmaceuticals: Procedures and Best Practices Source: Lab Manager URL: [Link]

  • Title: 2-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: French-Ukrainian Journal of Chemistry URL: [Link]

  • Title: Influence of pH, nutrient availability, and growth rate on amine production by Bacteroides fragilis and Clostridium perfringens Source: PMC URL: [Link]

  • Title: Synthesis and Degradation of pH-Sensitive Linear Poly(amidoamine)s Source: ResearchGate URL: [Link]

  • Title: (S)-8-Phenyl-6-azaspiro[3.4]octane Hydrochloride - PubChem Source: National Institutes of Health URL: [Link]

  • Title: MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS Source: Defense Technical Information Center URL: [Link]

  • Title: Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst Source: PMC URL: [Link]

  • Title: HYDROLYSIS REACTIONS Source: Ankara University URL: [Link]

  • Title: HYDROLYSIS REACTIONS (Alternative Link) Source: Ankara University URL: [Link]

  • Title: Mechanisms of Lactone Hydrolysis in Acidic Conditions Source: ResearchGate URL: [Link]

  • Title: Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... Source: ACS Omega URL: [Link]

  • Title: Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... (PMC Link) Source: PMC URL: [Link]

Sources

common pitfalls in the synthesis of spirocyclic amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the 3D Chemical Space

Welcome to the Technical Support Center. You are likely here because your synthesis of spirocyclic amines—high


 scaffolds essential for modern "escape from flatland" medicinal chemistry—has hit a wall. Whether you are targeting spiro[3.3]heptanes (piperidine bioisosteres) or larger spiro[5.5]undecanes, the rigid orthogonality of these systems presents unique kinetic and thermodynamic challenges compared to their flat aromatic counterparts.

This guide moves beyond standard textbook procedures to address the causality of failure . We focus on the three most common "pain points": cyclization kinetics, catalyst deactivation in metathesis, and purification of strained amines.

Module 1: The Cyclization Conundrum (Double Alkylation)

Symptom:

"My intramolecular alkylation is yielding oligomers or recovering starting material, even after refluxing for 48 hours."

Root Cause Analysis: The failure is often entropic. Forming a quaternary spiro-center requires two reactive ends of a chain to meet at a specific angle. Without structural "help," the energy barrier for the chain to fold correctly (intramolecular) is higher than the barrier to react with a neighboring molecule (intermolecular/oligomerization).

The Fix: The Thorpe-Ingold Effect (Gem-Dialkyl Effect) You are likely missing the Thorpe-Ingold effect . Substituents on the tethering chain compress the internal bond angle (


), forcing the reactive termini closer together.[1][2][3]
ParameterStandard Chain (

)
Gem-Dimethyl Chain (

)
Impact
Bond Angle (

)
~112°~106°Compresses reactive ends toward each other.
Rotational Freedom HighRestrictedReduces "unproductive" conformers.
Cyclization Rate 1x (Baseline)~100x - 10,000x FasterShifts kinetic favorability to cyclization.

Protocol Adjustment:

  • Substrate Redesign: If possible, introduce a gem-dimethyl group or a cyclic acetal on the tether. This is often necessary for rings >5 members.

  • Concentration Control: Run the reaction under high dilution conditions (<0.05 M) . This pseudo-first-order condition statistically favors intramolecular reaction over intermolecular polymerization.

Module 2: Ring-Closing Metathesis (RCM) Failures

Symptom:

"I'm trying to close a spiro-piperidine ring using Grubbs II, but the reaction stalls immediately. NMR shows no conversion."

Root Cause Analysis: Ruthenium-based metathesis catalysts are "soft" Lewis acids. Basic amines (your substrate) are "soft" donors. The amine nitrogen coordinates to the Ruthenium center, displacing the phosphine or N-heterocyclic carbene ligand, effectively poisoning the catalyst.

The Fix: Transient Protection (In-Situ Protonation) You do not need to add a permanent protecting group (like Boc) if you use "transient" protection.

Step-by-Step Protocol:

  • Dissolve your diene amine precursor in DCM.

  • Add Acid: Add 1.05 equivalents of

    
    -toluenesulfonic acid (
    
    
    
    -TSA) or HCl (in ether). This protonates the amine, forming an ammonium salt. Ammonium cannot coordinate to Ru.
  • Add Catalyst: Add Grubbs II or Hoveyda-Grubbs II.

  • Reflux: Run the reaction.

  • Workup: Wash with basic aqueous solution (NaHCO

    
     or NaOH) to deprotonate and recover the spirocyclic amine.
    

Visualization: RCM Decision Logic

RCM_Troubleshooting start RCM Reaction Stalled check_N Is the Nitrogen Free (Basic)? start->check_N protect Strategy: Transient Protection check_N->protect Yes catalyst Check Catalyst Sterics check_N->catalyst No (Already Protected) method_A Method A: Add 1.0 equiv p-TSA (Forms Ammonium Salt) protect->method_A method_B Method B: Add Ti(OiPr)4 (Lewis Acid Complexation) protect->method_B switch_cat Switch to Hoveyda-Grubbs II (Better for bulky spiro centers) catalyst->switch_cat

Caption: Decision tree for troubleshooting stalled Ring-Closing Metathesis reactions involving amine-containing substrates.

Module 3: The Strained Ring Struggle (Spiro[3.3]heptanes)

Symptom:

"I am following the Carreira protocol for 2-azaspiro[3.3]heptane, but I am getting low yields during the cyclization of the tosylate."

Root Cause Analysis: Spiro[3.3]heptanes possess significant ring strain (~60 kcal/mol). The formation of the azetidine ring via intramolecular displacement of a leaving group is electronically and sterically demanding.

  • Leaving Group Lethargy: A standard mesylate might not be reactive enough.

  • Base Strength: Weak bases (like

    
    ) are often insufficient for rapid cyclization, leading to decomposition of the sensitive intermediate.
    

The Fix: The "Super-Leaving Group" Strategy Use a Nosyl (2-nitrobenzenesulfonyl) or Tosyl group on the nitrogen, and a stronger leaving group on the alkyl chain if possible, or enhance conditions.

Optimized Protocol (Carreira Modification):

  • Precursor: Start with the tribromoneopentyl alcohol derivative or the corresponding amino-alcohol.

  • Activation: Convert the alcohol to a Tosylate (Ts) or Triflate (Tf). Triflates react much faster but are less stable.

  • Cyclization:

    • Solvent: Dry DMF or DMSO (polar aprotic is critical).

    • Base: Use NaH (Sodium Hydride) or t-BuOK . The deprotonated sulfonamide is a powerful nucleophile.

    • Temperature: Heat to 100–120 °C.

  • Reference Check: Ensure you are using the specific "Carreira Spirocycle" conditions (See Ref [1]).

Module 4: Purification & Handling (The "Sticky" Amine)

Symptom:

"My TLC looks clean, but I lose 50% of my product on the silica column."

Root Cause Analysis: Spirocyclic amines, particularly small ones like azaspiro[3.3]heptanes, are highly polar and basic. They interact strongly with the acidic silanols on standard silica gel, causing irreversible adsorption ("streaking" or total loss).

The Fix: pKa-Aware Purification

  • The "Magic" Eluent: Do not use standard EtOAc/Hexanes. Use DCM : MeOH : NH

    
    OH (90:9:1) . The ammonia competes for the silanol sites, allowing your amine to elute.
    
  • Neutralized Silica: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.

  • Alternative Phase: For highly polar spirocycles, switch to C18 Reverse Phase chromatography (Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate).

Comparative Data: pKa Shifts

ScaffoldStructureApprox pKa (Conj. Acid)Notes
Piperidine 6-membered ring~11.2Standard basicity.
Morpholine 6-membered (O-atom)~8.3Lower basicity (inductive effect).
2-Azaspiro[3.3]heptane Strained spiro~9.5 - 10.5 Basicity is modulated by strain and hybridization changes.

Note: The altered pKa of spirocycles affects both purification and biological potency (HERG channel avoidance).

References

  • Burkhard, J. A., Guérot, C., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2010).[4] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947.[4] [Link]

  • Jung, M. E., & Piizzi, G. (2005).[3][5] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[3] [Link]

  • Compain, P. (2007). Olefin Metathesis of Amine-Containing Systems: Beyond the Poisoning Effect. Advanced Synthesis & Catalysis, 349(11-12), 1829–1846. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Pharmacophores: Introduction of 3-Oxetanyl Groups into Drug-Like Scaffolds. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

Sources

overcoming resistance mechanisms to 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction

Welcome to the technical support center for 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane, hereafter referred to as CPAO. This guide is designed for researchers, scientists, and drug development professionals who are investigating the therapeutic potential of CPAO and may be encountering resistance in their experimental models. As a novel investigational agent, understanding and overcoming resistance is paramount to its successful development.

Based on its structural motifs and the common trajectories of similar small molecules in oncology, CPAO is hypothesized to function as a potent and selective inhibitor of the PI3K/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. This guide is therefore structured around the challenges of resistance to PI3K/Akt pathway inhibitors.

Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify the mechanisms of resistance to CPAO in your models and to explore strategies to overcome them.

Part 1: Understanding CPAO and the PI3K/Akt Pathway

Hypothesized Mechanism of Action of CPAO

CPAO is a novel synthetic small molecule with a 6-azaspiro[3.4]octane core. While its precise molecular target is under active investigation, preliminary data and in silico modeling suggest that it binds to the ATP-binding pocket of phosphoinositide 3-kinase (PI3K), preventing the phosphorylation of PIP2 to PIP3. This, in turn, blocks the activation of the downstream serine/threonine kinase Akt (also known as Protein Kinase B), a critical node in cell survival signaling.

Diagram: The PI3K/Akt Signaling Pathway and the Hypothesized Action of CPAO

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes CPAO CPAO CPAO->PI3K Inhibits Bypass Bypass Signaling (e.g., MAPK Pathway) Bypass->CellGrowth Alternative Activation

Caption: CPAO is hypothesized to inhibit PI3K, blocking downstream signaling.

Part 2: Troubleshooting Guide for CPAO Resistance

This section is designed to help you diagnose and address common issues observed during your experiments with CPAO.

Observation / Problem Potential Cause Suggested Action & Rationale
Initial sensitivity to CPAO followed by regrowth of cells. Acquired Resistance: A sub-population of cells may have developed resistance through genetic mutations or adaptive signaling changes.1. Re-evaluate IC50: Perform a dose-response curve on the resistant population to quantify the shift in sensitivity. 2. Sequence Key Genes: Analyze the coding regions of PI3K catalytic subunits (e.g., PIK3CA) and Akt for mutations. 3. Assess Pathway Reactivation: Use Western blotting to check the phosphorylation status of Akt (p-Akt Ser473/Thr308) and downstream targets like p-S6 ribosomal protein in the presence of CPAO. Persistent phosphorylation indicates pathway reactivation.
Certain cell lines are intrinsically resistant to CPAO. Primary (Intrinsic) Resistance: Pre-existing genetic alterations may render the PI3K/Akt pathway non-essential for survival in these cells, or they may have compensatory signaling pathways.1. Analyze Genomic Data: Check for mutations in genes downstream of Akt (e.g., activating mutations in KRAS or BRAF) or loss of tumor suppressors like PTEN. 2. Profile Receptor Tyrosine Kinase (RTK) Activity: Use a phospho-RTK array to identify alternative survival signals that could bypass the need for PI3K/Akt signaling. 3. Combination Screening: Test CPAO in combination with inhibitors of parallel pathways, such as MEK inhibitors (if RAS/MAPK is active) or mTOR inhibitors.
Inconsistent CPAO efficacy between experiments. Experimental Variability: This could be due to issues with compound stability, cell culture conditions, or assay performance.1. Aliquot CPAO: Store CPAO in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. 2. Monitor Cell Health and Passage Number: Use cells at a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug responses. 3. Standardize Protocols: Ensure consistent cell seeding densities, treatment times, and reagent concentrations.
In vivo tumor models show initial response, then relapse. Tumor Heterogeneity and Microenvironment: The tumor microenvironment can provide pro-survival signals. Additionally, a resistant clone may be selected for and expanded.1. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure CPAO concentration in the tumor and plasma to ensure adequate drug exposure. Correlate this with target inhibition (p-Akt levels) in the tumor. 2. Immunohistochemistry (IHC) of Relapsed Tumors: Stain for p-Akt, Ki67 (proliferation marker), and markers of alternative pathways (e.g., p-ERK). 3. Explore Combination Therapies: Consider combining CPAO with agents that target the tumor microenvironment, such as anti-angiogenic drugs or immunotherapies.

Part 3: Frequently Asked Questions (FAQs)

Q1: We've confirmed a PIK3CA mutation in our resistant cells. What does this mean and what should we do next?

A: A mutation in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, can sometimes lead to resistance by altering the drug-binding site or by conferring such a strong downstream signal that it overcomes inhibition.

  • Next Steps:

    • Structural Modeling: If the mutation is novel, model its position relative to the ATP-binding pocket to predict its impact on CPAO binding.

    • Test Second-Generation Inhibitors: Evaluate the efficacy of mutant-specific PI3K inhibitors or dual PI3K/mTOR inhibitors, which may have activity against the mutated kinase.

    • Combination Therapy: Combine CPAO with an inhibitor of a downstream effector, such as an Akt or mTOR inhibitor, to block the signal at a different node.

Q2: Our Western blots show that p-Akt levels are suppressed by CPAO, but the cells are still proliferating. What's happening?

A: This is a classic example of resistance through a bypass mechanism. While you have successfully inhibited the target pathway, the cancer cells have activated a parallel signaling cascade to maintain their growth and survival.

  • Common Bypass Pathways:

    • MAPK Pathway (RAS-RAF-MEK-ERK): This is one of the most common escape routes.

    • JAK/STAT Pathway: Often activated by cytokine signaling from the microenvironment.

    • Other Receptor Tyrosine Kinases: Overexpression or activation of other RTKs (e.g., EGFR, HER2, MET) can provide alternative survival signals.

  • Troubleshooting Workflow:

Diagram: Workflow for Investigating Bypass Mechanisms

Bypass_Workflow Start Observation: p-Akt inhibited, but cells proliferate PhosphoArray Perform Phospho-Kinase Array Start->PhosphoArray WB_Validation Validate Hits by Western Blot (e.g., p-ERK, p-STAT3) PhosphoArray->WB_Validation Identify Activated Pathways Combo_Screen Test CPAO in Combination with Inhibitors of Bypass Pathways WB_Validation->Combo_Screen Confirmed Bypass Signal Synergy Assess Synergy (e.g., Bliss Independence, Chou-Talalay method) Combo_Screen->Synergy Conclusion Identified Effective Combination Therapy Synergy->Conclusion Synergistic Interaction Found

Caption: A stepwise approach to identifying and targeting bypass signaling pathways.

Q3: Can we use CRISPR/Cas9 to study resistance to CPAO?

A: Absolutely. CRISPR-based screening is a powerful, unbiased method to identify genes whose loss or activation confers resistance to CPAO.

  • Types of Screens:

    • Loss-of-Function Screen (CRISPRko): Uses a genome-wide sgRNA library to identify genes whose knockout leads to resistance. This can uncover tumor suppressors that, when lost, activate bypass pathways.

    • Gain-of-Function Screen (CRISPRa): Uses a dCas9-activator to identify genes whose overexpression drives resistance. This is excellent for finding oncogenes that can act as bypass mechanisms.

Q4: How do we differentiate between a cytotoxic and a cytostatic effect of CPAO?

A: This is a crucial distinction. A cytotoxic agent kills cells, while a cytostatic agent inhibits their proliferation.

  • Experimental Approach:

    • Cell Viability vs. Cell Number: Use a combination of assays. An MTT or CellTiter-Glo assay measures metabolic activity (viability), while a direct cell count (e.g., using a hemocytometer or an automated cell counter) or a crystal violet assay measures cell number. If viability drops alongside cell number, the effect is likely cytotoxic. If viability remains high but cell number plateaus, the effect is cytostatic.

    • Apoptosis Assays: To confirm cytotoxicity, measure markers of apoptosis. The most common methods are Annexin V/PI staining by flow cytometry or a Caspase-3/7 activity assay.

Part 4: Key Experimental Protocols

Protocol 1: Western Blot for PI3K/Akt Pathway Activation

Objective: To assess the phosphorylation status of key proteins in the PI3K/Akt pathway in response to CPAO treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus (wet or semi-dry).

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies:

    • Phospho-Akt (Ser473)

    • Phospho-Akt (Thr308)

    • Total Akt

    • Phospho-S6 Ribosomal Protein

    • Total S6 Ribosomal Protein

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of CPAO for the desired time (e.g., 2, 6, 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST, apply ECL substrate, and visualize the bands using a chemiluminescence imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-protein signal to the total protein signal.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells following CPAO treatment.

Materials:

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (contains Annexin V, Propidium Iodide (PI), and binding buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with CPAO as desired. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Part 5: References

For further reading and to support the mechanistic claims and protocols described in this guide, please refer to the following authoritative sources:

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer. [Link]

  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery. [Link]

  • Vasan, N., et al. (2019). A view on drug resistance in cancer. Nature. [Link]

  • Chandarlapaty, S. (2012). Negative feedback and adaptive resistance to the targeted therapy of cancer. Cancer Discovery. [Link]

  • Janes, M. R., et al. (2010). Effective and selective targeting of the PI3K/mTOR pathway in cells and in vivo. Seminars in Cancer Biology. [Link]

  • Crowley, L. C., et al. (2013). The Generation of Drug-Resistant Cancer Cell Lines and Spheroids for Cancer Drug Discovery. Drug Discovery Today. [Link]

Technical Support Center: Scaling Up 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Welcome to the technical support guide for the synthesis and scale-up of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane. This document is designed to serve as a practical resource, providing field-proven insights and troubleshooting protocols to navigate the complexities of producing this valuable spirocyclic scaffold. Spirocycles are increasingly sought after in medicinal chemistry for their rigid, three-dimensional structures that can improve pharmacological properties.[1][2] However, their synthesis, particularly on a larger scale, presents unique challenges. This guide provides a framework for addressing these issues systematically.

Overview of a Common Synthetic Pathway

A prevalent strategy for synthesizing N-aryl azaspirocycles involves a reductive amination pathway. This approach is often favored for its robustness and the commercial availability of starting materials. The key transformation is the reaction of a spirocyclic ketone with 4-chloroaniline, followed by in-situ or subsequent reduction of the resulting imine/enamine intermediate.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction SM 6-Azaspiro[3.4]octan-8-one Intermediate Imine/Enamine Intermediate SM->Intermediate Condensation Aniline 4-Chloroaniline Aniline->Intermediate Reagents1 Acid Catalyst (e.g., p-TsOH) Toluene, Dean-Stark Reagents1->Intermediate Product This compound Intermediate->Product Reductive Amination Reagents2 Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) Reagents2->Product

Caption: A common two-step synthetic route via reductive amination.

Troubleshooting Guide: Synthesis & Reaction Optimization

This section addresses common issues encountered during the synthesis, focusing on causality and actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

Low yields in reductive aminations can stem from several factors, often related to the delicate balance of the reaction equilibria and the stability of intermediates.

Causality & Troubleshooting Steps:

  • Inefficient Imine Formation: The initial condensation to form the imine is a reversible equilibrium. Water produced during this step can hydrolyze the imine back to the starting materials.

    • Protocol: Ensure efficient water removal. If using a Dean-Stark apparatus with toluene or a similar solvent, confirm that azeotropic removal is occurring. For reactions in solvents like dichloroethane (DCE), the addition of a stoichiometric drying agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium forward.

  • Sub-optimal Reducing Agent: The choice and timing of the reducing agent are critical.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent as it is mild enough not to significantly reduce the ketone starting material and can be added at the beginning of the reaction (in-situ). If yields are low, ensure the reagent is fresh and anhydrous.

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and must only be added after imine formation is complete, otherwise, it will preferentially reduce the starting ketone. It also requires a protic solvent like methanol or ethanol.

    • Catalytic Hydrogenation (H₂/Pd-C): This is a clean method but can be sensitive to catalyst poisoning by impurities in the starting materials or solvents. Ensure high-purity substrates and screen different catalyst loadings (e.g., 5-10 mol%).

  • Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired product.

    • Bis-alkylation: The product amine can potentially react with another molecule of the ketone, leading to a dimeric impurity. This is more common with aggressive reducing agents or high temperatures. Running the reaction at lower temperatures (0 °C to RT) can mitigate this.

    • Ketone Reduction: As mentioned, premature or non-selective reduction of the starting ketone is a common issue, especially with NaBH₄.

G Start Low Reaction Yield CheckWater Is water being effectively removed? Start->CheckWater CheckReagent Is the reducing agent active and appropriate? Start->CheckReagent CheckTemp Is reaction temperature optimized? Start->CheckTemp Sol_Water Use Dean-Stark or add drying agent (MgSO₄). CheckWater->Sol_Water No Sol_Reagent Verify reagent quality (anhydrous). Consider NaBH(OAc)₃ for one-pot reaction. CheckReagent->Sol_Reagent No Sol_Temp Run at lower temperature (0 °C to RT) to minimize side reactions. CheckTemp->Sol_Temp No Analyze Analyze crude mixture by LC-MS to identify byproducts. Sol_Water->Analyze Sol_Reagent->Analyze Sol_Temp->Analyze

Caption: Troubleshooting workflow for addressing low reaction yields.

Q2: I am observing a major, unidentified impurity in my crude product. How do I identify and eliminate it?

The structural nature of spirocycles can sometimes lead to unexpected side reactions. A systematic approach to identification is key.

Identification and Mitigation Strategy:

  • Characterization: The first step is to gather as much data as possible on the impurity.

    • LC-MS: This is the most powerful tool. Determine the molecular weight of the impurity. Is it related to the starting materials or product? (e.g., M+H of starting material, dimer, etc.).

    • ¹H NMR of Crude Mixture: Look for characteristic signals. For example, the disappearance of the aromatic signals from 4-chloroaniline might suggest a reaction at that site.

  • Common Impurities & Their Causes:

    • Unreacted Starting Ketone: Often co-elutes with the product. Indicates incomplete imine formation or inefficient reduction. Solution: Extend reaction time for imine formation or increase the equivalents of the reducing agent.

    • Reduced Ketone (6-Azaspiro[3.4]octan-8-ol): Occurs if the reducing agent is not selective. Solution: Switch to a milder reducing agent like NaBH(OAc)₃.

    • Dimer (bis-alkylation product): As discussed in Q1. Solution: Lower the reaction temperature and ensure slow addition of the reducing agent.

Table 1: Common Analytical Techniques for Impurity Profiling

Analytical TechniqueInformation ProvidedTypical Application
TLC Quick reaction monitoring, qualitative impurity profile.In-process check to see if starting material is consumed.
LC-MS Accurate mass of product and impurities, purity assessment.Primary tool for identifying unknown byproducts.[3]
¹H & ¹³C NMR Definitive structural elucidation of isolated impurities.Characterization of final product and isolated side products.
GC-MS Analysis of volatile components, can detect residual solvents.Good for checking starting material purity and solvent levels.[4]

Troubleshooting Guide: Work-up & Purification

Purifying amines, especially on a larger scale, can be challenging due to their basicity and potential for emulsion formation.

Q3: I am struggling with a persistent emulsion during aqueous work-up. How can I break it and improve phase separation?

Emulsions are common when extracting basic amines from a reaction mixture, especially after neutralizing an acidic reaction.

Causality & Solutions:

  • Cause: The amine product can act as a surfactant, stabilizing the interface between the organic and aqueous layers. Finely divided solids can also stabilize emulsions.

  • Solutions:

    • Salting Out: Add a significant amount of brine (saturated NaCl solution) to the mixture. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.

    • Solvent Modification: Add a small amount of a different, more polar organic solvent like isopropanol or a less polar one like heptane, which can alter the interfacial tension.

    • pH Adjustment: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to keep the amine in its free base form and fully soluble in the organic layer.

    • Filtration: If a solid is stabilizing the emulsion, filtering the entire mixture through a pad of Celite® can remove the particulate matter.

Q4: Column chromatography works at the gram-scale, but it's not viable for my 100g+ scale-up. What are my options?

Transitioning from chromatography to a more scalable purification method is a critical step in process development. For a crystalline solid like this compound, crystallization is the ideal alternative.

Developing a Crystallization Protocol:

  • Solvent Screening: The goal is to find a solvent system where the product is highly soluble at high temperatures and poorly soluble at low temperatures.

    • Protocol: In small vials, test the solubility of ~50 mg of crude product in ~1 mL of various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, heptane, toluene) at room temperature and then at reflux.

    • Good Candidates: Solvents that require heating to fully dissolve the solid are good candidates.

    • Anti-Solvent System: If a single solvent is not effective, try an anti-solvent approach. Dissolve the product in a small amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., heptane) until turbidity persists. Heat to re-dissolve, then cool slowly.

  • Scale-Up Crystallization:

    • Dissolve the crude material in the minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid cooling often traps impurities.

    • If crystallization does not initiate, try seeding with a small crystal from a previous batch or scratching the inside of the flask with a glass rod.

    • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

G Start Select Purification Method IsCrystalline Is the crude product a solid? Start->IsCrystalline IsThermallyStable Is the product thermally stable and volatile? IsCrystalline->IsThermallyStable No (It's an oil) Crystallize Develop Crystallization Protocol (Ideal for scalable purification of solids). IsCrystalline->Crystallize Yes Chroma Use Flash Chromatography (Suitable for <10g scale, oils, or difficult-to-separate mixtures). IsThermallyStable->Chroma No Distill Use Vacuum Distillation (Suitable for liquids/low-melting solids). IsThermallyStable->Distill Yes

Caption: Decision tree for selecting a suitable purification method.

Frequently Asked Questions (FAQs)

Q: What are the key safety considerations for this synthesis at scale? A: When scaling up, managing the reaction exotherm is a primary safety concern.[5] The reduction step, particularly with borohydrides, can be exothermic. Use a jacketed reactor for temperature control and ensure controlled, slow addition of reagents. Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (e.g., Pd/C when dry); proper inerting and handling procedures are essential.

Q: My final product seems to change color or degrade over time. Why is this happening? A: Many free amines, especially aromatic ones, are susceptible to air oxidation, which can lead to the formation of colored impurities. For long-term storage, it is highly recommended to convert the free base to a stable, crystalline salt, such as the hydrochloride (HCl) salt. This is typically done by dissolving the purified free base in a solvent like ethyl acetate or ether and adding a solution of HCl in a suitable solvent.

Q: How do I confirm the identity and purity of my final product? A: A combination of analytical methods is required for full characterization.

  • Identity: ¹H NMR and ¹³C NMR will confirm the structure. Mass Spectrometry (MS) will confirm the molecular weight.

  • Purity: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for quantitative purity analysis (e.g., >99%).[6] Gas Chromatography (GC) can also be used. Residual solvent content can be determined by ¹H NMR or GC headspace analysis.

References

  • BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
  • Cao, Q., et al. (n.d.).
  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Ramadas, B., et al. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing).
  • ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • Google Patents. (n.d.).
  • PMC. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes.
  • South Dakota State University. (2023).
  • ATSDR. (n.d.). 6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES.
  • ResearchGate. (2025). Journal of Analytical Methods in Chemistry.
  • SciHorizon. (2025). Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines.

Sources

method refinement for stereoselective synthesis of azaspiro[3.4]octanes

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for researchers, scientists, and drug development professionals dedicated to advancing the synthesis of complex molecular architectures.

Introduction: The Challenge and Opportunity of Azaspiro[3.4]octanes

Azaspiro[3.4]octanes are a class of saturated heterocyclic compounds featuring a unique three-dimensional structure where a cyclobutane and a pyrrolidine ring share a single carbon atom. This rigid, spirocyclic framework is highly sought after in medicinal chemistry as it can enhance key pharmacokinetic and physicochemical properties, including potency, target selectivity, and metabolic stability, while moving away from the "flatland" of traditional aromatic scaffolds.[1][2] However, the construction of these molecules, particularly with precise control over their stereochemistry, presents significant synthetic challenges.

This technical support center provides a comprehensive guide to refining stereoselective methods for synthesizing azaspiro[3.4]octanes. Drawing from established literature and field-proven insights, we address common experimental hurdles through detailed troubleshooting guides, frequently asked questions, and validated protocols.

Troubleshooting Guide: Overcoming Common Hurdles in Stereoselective Synthesis

This section addresses specific issues encountered during the synthesis of azaspiro[3.4]octanes in a practical question-and-answer format.

Issue 1: Poor Diastereoselectivity in Annulation or Cycloaddition Reactions

Question: My reaction is producing a nearly 1:1 mixture of diastereomers. What factors should I investigate to improve the diastereomeric ratio (d.r.)?

Answer: Achieving high diastereoselectivity is fundamentally about maximizing the energy difference between the transition states leading to the different diastereomers. Several factors can be tuned to achieve this.

Potential Causes & Recommended Solutions:

Potential Cause Explanation & Troubleshooting Steps
Insufficient Steric Hindrance The facial selectivity of your reaction may be poorly defined. The conformation of the substrate is critical. Troubleshooting: Modify protecting groups (e.g., on the nitrogen atom) to be bulkier. A larger group can effectively shield one face of the molecule, forcing the incoming reagent or cyclizing component to approach from the less hindered side.[3]
Suboptimal Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for multiple transition states, leading to poor selectivity. Troubleshooting: Lower the reaction temperature. This often enhances selectivity by favoring the transition state with the lowest activation energy.[3] A screen from 0 °C down to -78 °C is recommended.
Incorrect Solvent Choice The solvent can influence transition state stabilization through polarity and coordination effects. Troubleshooting: Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile). For some reactions, polar aprotic solvents may stabilize charged intermediates, while non-polar solvents may favor more compact transition states.[4]
Ineffective Catalyst or Reagent Control In catalyst- or reagent-controlled reactions, the chiral environment provided may not be sufficient to induce high selectivity. Troubleshooting: If using a Lewis acid or a catalyst, screen alternatives. For instance, in a [3+2] cycloaddition of azomethine ylides, the choice of metal salt and ligand is critical for controlling the ylide geometry and subsequent cycloaddition stereochemistry.[5]

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity (d.r. < 90:10) temp Lower Reaction Temperature (e.g., 0°C to -78°C) start->temp result Improved d.r.? temp->result Re-run Reaction solvent Screen Solvents (Toluene, DCM, MeCN) solvent->result Re-run Reaction sterics Modify Substrate Sterics (e.g., Bulkier N-Protecting Group) sterics->result Synthesize New Substrate & Re-run reagent Screen Catalysts / Reagents (Different Lewis Acids / Ligands) reagent->result Re-run Reaction result->solvent No result->sterics No result->reagent No end Problem Solved result->end Yes review Re-evaluate Synthetic Strategy result->review No, after all steps

Caption: A decision-making workflow for troubleshooting poor diastereoselectivity.

Issue 2: Low Enantioselectivity in Asymmetric Catalysis

Question: My enantioselective reaction is resulting in a low enantiomeric excess (e.e.). How can I optimize this?

Answer: Low enantioselectivity in a catalytic reaction points to an issue with the chiral catalyst's ability to control the stereochemical outcome, or a competing, non-selective background reaction.

Potential Causes & Recommended Solutions:

  • Suboptimal Chiral Ligand/Catalyst: The chosen chiral catalyst may not be well-suited for the specific substrate. The steric and electronic properties of the ligand are paramount.

    • Troubleshooting: Screen a library of chiral ligands. For instance, in rhodium-catalyzed cyclopropanations to form azaspirocycles, different chiral dirhodium tetracarboxylate catalysts can offer vastly different levels of induction.[6] It is also worth exploring biocatalytic options, where engineered enzymes can provide exquisite stereocontrol.[2][7]

  • Catalyst Deactivation or Impurity: The catalyst may be impure, deactivated, or used at an incorrect loading.

    • Troubleshooting: Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Titrate catalyst loading; sometimes higher or lower loadings are required to balance activity and selectivity.

  • Competing Uncatalyzed Reaction: A non-selective background reaction may be occurring at a rate comparable to the catalyzed pathway.[3]

    • Troubleshooting: Lower the reaction temperature to disfavor the higher-energy uncatalyzed pathway. Employ slow addition of one of the reactants to keep its concentration low, thereby favoring the bimolecular reaction through the catalytic cycle over the background reaction.

Issue 3: Difficulty in Separating Diastereomers

Question: I have successfully synthesized a mixture of diastereomers, but they are co-eluting during column chromatography. What are my options for purification?

Answer: Separating diastereomers with similar polarities is a common challenge.

Recommended Solutions:

  • Chromatography Optimization: Before resorting to other methods, exhaust all chromatographic options. Try different solvent systems (e.g., hexane/ethyl acetate, DCM/methanol), consider using a less polar or more polar solid phase (e.g., alumina, diol-silica), and explore preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with a chiral or achiral column.

  • Derivatization: Convert the mixture of diastereomers into new derivatives that may have more distinct physical properties. For example, if your molecule contains a free amine or alcohol, reacting it with a bulky chiral or achiral acid chloride could create derivatives with significantly different chromatographic behavior. After separation, the derivatizing group can be removed.

  • Crystallization: Attempt fractional crystallization. This can sometimes be highly effective, especially if one diastereomer is significantly more crystalline than the other. Seeding with a pure crystal can be beneficial. Any resulting racemates can often be resolved by forming diastereomeric salts with a chiral acid or base and then separating them by crystallization.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for the stereoselective synthesis of azaspiro[3.4]octanes?

A1: Several robust strategies exist, each with its own advantages. The choice depends on available starting materials and the desired substitution pattern.

Synthetic Strategy Description Stereocontrol Method Key Advantages Common References
[3+2] Cycloaddition Reaction between an azomethine ylide and an alkene dipolarophile to form the pyrrolidine ring onto a cyclobutane precursor.Chiral dipolarophiles, chiral catalysts, or chiral azomethine ylides.[5]High convergency and atom economy. Can build complexity quickly.[5]
Intramolecular Alkylation An SN2 cyclization of a precursor containing both a nucleophilic amine and an electrophilic center (e.g., a leaving group on the cyclobutane ring).Substrate control (starting from a chiral precursor).Reliable and often high-yielding for specific targets.[1]
Rhodium-Catalyzed Cyclopropanation An exocyclic alkene on a pyrrolidine ring reacts with a diazo compound in the presence of a chiral rhodium catalyst to form the spiro-fused cyclopropane ring. (Note: This forms azaspiro[n.2]alkanes).Asymmetric catalysis using chiral dirhodium complexes.[6]High enantioselectivity and diastereoselectivity are achievable.[6]
Enzymatic Carbene Transfer Biocatalytic cyclopropanation of unsaturated N-heterocycles using engineered enzymes.Biocatalysis with engineered protoglobin-based enzymes.Highly stereodivergent, operates in aqueous media, and can be scalable.[7][2][7]

Q2: How can I confirm the relative and absolute stereochemistry of my final product?

A2: Confirmation of stereochemistry is critical and typically requires a combination of techniques.

  • NMR Spectroscopy: Nuclear Overhauser Effect (NOE) experiments can establish the relative stereochemistry by identifying protons that are close in space.

  • X-ray Crystallography: This is the gold standard for unambiguously determining both the relative and absolute stereochemistry. It requires obtaining a single crystal of suitable quality.[10]

  • Chiral HPLC/SFC: Comparison of the retention time of your product with that of a known standard (if available) on a chiral column can confirm its identity.

  • Optical Rotation: While not definitive on its own, comparing the measured optical rotation to a literature value can provide supporting evidence.

Detailed Experimental Protocols

Protocol 1: Diastereoselective [3+2] Cycloaddition for Azaspiro[3.4]octane Core

This protocol is a representative example based on the principles of azomethine ylide cycloadditions, a common strategy for constructing the pyrrolidine ring of the azaspiro[3.4]octane system.[5]

Reaction Scheme:

Caption: General scheme for a [3+2] cycloaddition to form the azaspiro[3.4]octane core.

Step-by-Step Procedure:

  • Iminium Formation: To a solution of cyclobutanone (1.0 eq.) and an amino acid ester (e.g., methyl sarcosinate, 1.05 eq.) in toluene (0.2 M) in a round-bottom flask equipped with a Dean-Stark apparatus, add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Heat the mixture to reflux and monitor the removal of water. The reaction is typically complete within 4-6 hours, as monitored by TLC or GC-MS for the disappearance of the starting materials.

  • Cool the reaction mixture to room temperature. The resulting solution containing the crude iminium intermediate is typically used directly in the next step without purification.

  • Ylide Generation and Cycloaddition: To the cooled toluene solution from the previous step, add silver acetate (AgOAc, 1.1 eq.) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq.).

  • Add the desired alkene dipolarophile (e.g., methyl acrylate, 1.5 eq.) to the mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Protect the reaction from light, as silver salts can be light-sensitive.

  • Work-up and Purification: Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite® to remove silver salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the azaspiro[3.4]octane product. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available at: [Link]

  • Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. PubMed. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed. Available at: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION. HETEROCYCLES. Available at: [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. Available at: [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]

  • 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. Google Patents.
  • Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. Available at: [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]

  • 2-azaspiro[3.4]octane derivatives as M4 agonists. Google Patents.
  • Green Chemistry. Lirias. Available at: [Link]

Sources

Technical Support Center: Addressing Poor Reproducibility in 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for assays involving 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane and related azaspiro compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the reproducibility of their experiments. Poor reproducibility is a significant challenge in life sciences research, with over 70% of scientists reporting failure to replicate another group's experiments.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter.

I. Compound-Specific Issues & Physicochemical Properties

The inherent properties of this compound, a novel diazaspiro[3.4]octane series identified from high-throughput screening, can significantly impact assay performance.[2][3] Understanding these properties is the first step in troubleshooting.

FAQ: Why am I seeing high variability in my dose-response curves?

Answer: High variability in dose-response curves for azaspiro compounds can often be traced back to issues with compound solubility. Many drug discovery compounds have low aqueous solubility, which can lead to several problems in bioassays, including underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[4][5]

  • Precipitation at High Concentrations: this compound, like many organic compounds, may precipitate out of solution at higher concentrations, especially in aqueous assay buffers.[4][6] This leads to an inaccurate assessment of the compound's true concentration and, consequently, its potency.

  • Non-Specific Binding: Lipophilic compounds with low aqueous solubility can exhibit nonspecific binding to plasticware or lipid membranes in cell-based assays, reducing the effective concentration of the compound available to interact with the target.[7]

  • Compound Aggregation: At concentrations above their solubility limit, compounds can form aggregates that can interfere with assay readouts, leading to false positives.[8]

Troubleshooting Steps:

  • Determine Kinetic Solubility: Perform a kinetic solubility assay, such as a turbidimetric solubility assay, to determine the concentration at which the compound begins to precipitate in your specific assay buffer.[7] This will help you establish a reliable concentration range for your experiments.

  • Optimize Dilution Protocols: Ensure that your dilution protocols minimize the risk of precipitation. This may involve using a higher percentage of an organic co-solvent like DMSO in your initial dilution steps, although the final concentration in the assay should be kept low to avoid solvent effects.[4]

  • Visual Inspection: Always visually inspect your assay plates for any signs of precipitation before and after the incubation period.

II. Assay Design and Optimization

A well-designed and optimized assay is crucial for obtaining reproducible data. This section addresses common pitfalls in assay setup and provides guidance on best practices.

FAQ: My assay signal is weak and has a low signal-to-background ratio. What can I do?

Answer: A weak signal and poor signal-to-background ratio can be caused by several factors related to the assay design and the reagents used.

Troubleshooting Workflow:

G cluster_0 Data Pre-processing cluster_1 Outlier Detection cluster_2 Hit Selection A Raw Data Input B Data Normalization (e.g., to controls) A->B C Apply Robust Statistics (Median & MAD) B->C D Identify Outliers C->D E Set Hit Threshold (e.g., > 3x MAD from median) D->E F Identify 'Hits' E->F G Validated Hits F->G

Caption: A robust data analysis workflow for HTS data.

Recommended Practices:

  • Use Robust Statistics: Instead of relying on the mean and standard deviation, which are sensitive to outliers, use robust statistical measures like the median and median absolute deviation (MAD). [9]* Define an Outlier Threshold: A common approach is to define an outlier as any data point that is more than a certain number of MADs away from the median (e.g., 3x MAD).

  • Data Transformation: Applying a log transformation to your data can often make the distribution more symmetrical and easier to analyze, especially for cell growth assays. [7][9]

FAQ: What are Pan-Assay Interference Compounds (PAINS) and how can I identify them?

Answer: PAINS are compounds that show activity in multiple assays through non-specific mechanisms, such as chemical reactivity or aggregation, leading to false positives. [8][10] Strategies for Identifying PAINS:

  • Computational Filtering: Use computational filters and databases of known PAINS to flag potential problematic compounds in your screening library.

  • Orthogonal Assays: Confirm hits from your primary screen using an orthogonal assay that employs a different detection technology or biological readout. [8]This helps to eliminate compounds that interfere with the primary assay format.

  • Detergent Sensitivity: Compound aggregates can often be disrupted by the presence of non-ionic detergents. Re-testing hits in the presence of a low concentration of a detergent like Triton X-100 can help identify aggregators. [8] By systematically addressing these common sources of variability, you can significantly improve the reproducibility and reliability of your assays with this compound and other challenging compounds.

V. References

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. [Link]

  • The Importance of High-Quality Reagents in Accurate Experimental Results. (n.d.). Universal Biosensors. [Link]

  • Data analysis approaches in high throughput screening. (2014, April 8). SlideShare. [Link]

  • Pérez, J., Díaz, C., Salado, I., Pérez, D., Peláez, F., Genilloud, O., & Vicente, F. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy, 4(5), 10-17. [Link]

  • Leek, J. T., & Peng, R. D. (2015). Promises and Pitfalls of High-Throughput Biological Assays. Annual review of statistics and its application, 2, 191–211. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Current drug discovery technologies, 3(4), 211–219. [Link]

  • Zhang, X. D. (2011). Statistical Methods for High Throughput Screening Drug Discovery Data. UWSpace. [Link]

  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature biotechnology, 24(2), 167–175. [Link]

  • Giuliano, K. A., & Taylor, D. L. (2007). Statistical techniques for handling high content screening data. Drug Discovery World, Fall, 57-64. [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems. [Link]

  • Götte, M., & Glick, M. (2016). High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. [Link]

  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal, 15(3), 24-26. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery Today. [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Spectris. [Link]

  • Skopp, A. (2000). A review of high-throughput screening approaches for drug discovery. Journal of biomolecular screening, 5(2), 75–80. [Link]

  • Solubility Assessment Service. (2019, December 27). Creative Biolabs. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Pacific Symposium on Biocomputing. [Link]

  • Optimization of the temperature and incubation time for thermal... (n.d.). ResearchGate. [Link]

  • Importance of QC. (n.d.). QIAGEN. [Link]

  • Optimization of (A) incubation time and (B) annealing temperature for... (n.d.). ResearchGate. [Link]

  • Top tips and tricks: Performing assays in microplates. (n.d.). Berthold Technologies. [Link]

  • Experiment #4 - Optimize Antibody Incubation Time. (n.d.). nanoComposix. [Link]

  • Markossian, S., Grossman, A., Brimacombe, K., et al. (2020, June 1). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. Assay Guidance Manual. [Link]

  • Key Considerations when Selecting Microtiter Plates for your HTS Assays. (n.d.). 3D Cell Culture. [Link]

  • de Bedout, C., & Restrepo, A. (2003). Influence of Different Media, Incubation Times, and Temperatures for Determining the MICs of Seven Antifungal Agents against Paracoccidioides brasiliensis by Microdilution. Journal of Clinical Microbiology, 41(10), 4851–4853. [Link]

  • Quality Control in Lab Testing - Why It's Important in 2022. (2022, February 16). Genemod. [Link]

  • The Modern Way of Quality Control Procedures in Laboratory Medicine. (2022, May 31). myadlm.org. [Link]

  • Eremeev, A. V., Zhidkova, E. M., Aparcin, A. V., et al. (2021). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 26(21), 6483. [Link]

  • Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. (2021, November 24). SLAS. [Link]

  • Le Manach, C., Dam, J., Woodland, J. G., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2030–2049. [Link]

  • 6-Azaspiro[3.4]octan-5-one, 8-amino-, (8R)-. (n.d.). Exposure. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023, March 10). MDPI. [Link]

  • A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiroo[7][9]ctane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. (n.d.). Arabian Journal of Chemistry. [Link]

  • Le Manach, C., Dam, J., Woodland, J. G., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2030–2049. [Link]

Sources

Validation & Comparative

Technical Guide: 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane-based HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane , a privileged scaffold and key intermediate used in the development of next-generation Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.

Recent medicinal chemistry campaigns, notably by Peng et al. (2024) , have established the spiro[3.4]octane moiety as a critical structural element for achieving high selectivity and potency in HPK1 inhibition, a high-value target for cancer immunotherapy.[1]

Executive Summary & Mechanism of Action

The Molecule & Its Role

This compound is a conformationally restricted, spirocyclic secondary amine. In the context of kinase inhibition, it serves as a high-affinity pharmacophore or advanced intermediate specifically designed to target the solvent-exposed or allosteric regions of HPK1 (MAP4K1) .

Unlike flat aromatic scaffolds used in first-generation inhibitors, the spiro[3.4]octane core introduces three-dimensional complexity (


 character). This "escape from flatland" improves solubility and selectivity by exploiting specific hydrophobic pockets in the HPK1 kinase domain that are inaccessible to planar competitors.
Mechanism: Releasing the Brake on T-Cells

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 phosphorylates SLP-76, leading to the recruitment of 14-3-3 proteins and the subsequent degradation of the signaling complex.

  • Inhibition Effect: Blocking HPK1 prevents SLP-76 phosphorylation.

  • Outcome: Sustained TCR signaling, enhanced cytokine production (IL-2, IFN-

    
    ), and potent anti-tumor immunity.
    
Pathway Visualization

The following diagram illustrates the intervention point of spiro[3.4]octane-based inhibitors within the TCR signaling cascade.

TCR_Signaling TCR TCR/CD3 Complex LCK LCK TCR->LCK Activation ZAP70 ZAP-70 LCK->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Complex Formation HPK1 HPK1 (Target) SLP76->HPK1 Recruits Proteasome Ubiquitination & Degradation SLP76->Proteasome 14-3-3 Binding IL2 IL-2 / IFN-g Production SLP76->IL2 Sustained Signaling HPK1->SLP76 Phosphorylates Ser376 SPIRO Spiro[3.4]octane Inhibitor SPIRO->HPK1 Inhibits

Caption: HPK1 acts as a negative feedback loop on SLP-76. Spiro[3.4]octane inhibitors block this phosphorylation, preserving the TCR signalosome.

Comparative Analysis: Spiro-Series vs. Competitors

This section compares the Spiro[3.4]octane-based series (exemplified by optimized leads like Compound 16 from Peng et al.) against standard reference HPK1 inhibitors.[1]

Performance Matrix
FeatureSpiro[3.4]octane Series (e.g., Cmpd 16)GNE-1858 (Genentech)NIM-1 (Merck/Reference)BGB-Series (BeiGene)
Core Scaffold 8-(4-Cl-Ph)-6-azaspiro[3.4]octane Isoquinoline/IndazolePyrazolopyridineHeterocyclic Fused Rings
HPK1 IC50 < 5 nM (High Potency)~2-10 nM~10-50 nM< 10 nM
Selectivity High (Due to 3D shape)Moderate (Hits MAP4K family)ModerateHigh
Solubility Excellent (High Fsp3)Moderate (Planar stacking)Low to ModerateGood
Lipophilicity Optimized (LogD ~2-3)Often HighHighOptimized
Primary Use Next-Gen Immunotherapy Tool CompoundEarly ReferenceClinical Candidate
Key Advantages of the Spiro[3.4]octane Scaffold
  • Selectivity over MAP4K Family: The primary challenge in HPK1 inhibitor design is avoiding off-target inhibition of closely related kinases like MAP4K2/3/5. The rigid, non-planar geometry of the 6-azaspiro[3.4]octane ring directs the 4-chlorophenyl group into a specific hydrophobic sub-pocket (likely the back pocket) that is distinct in HPK1, enhancing selectivity profiles compared to flat inhibitors like NIM-1.

  • Metabolic Stability: The spiro-cycle lacks the metabolic liabilities often found in flexible alkyl chains, offering a superior PK profile.

  • Vector Positioning: The nitrogen at position 6 allows for diverse coupling to hinge-binding motifs (e.g., aminopyrimidines or pyrrolopyridines) without disrupting the core binding mode.

Experimental Protocols

To validate the performance of this compound-derived inhibitors, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: In Vitro HPK1 Kinase Assay (ADP-Glo)

Purpose: Determine the biochemical potency (IC50) of the inhibitor.

Reagents:

  • Recombinant Human HPK1 (residues 1-346).

  • Substrate: Myelin Basic Protein (MBP) or SLP-76 peptide.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

Workflow:

  • Preparation: Dilute inhibitor (Spiro-series) in DMSO (10-point dose response, starting at 10 µM).

  • Reaction: Mix HPK1 enzyme (2 nM final) with inhibitor in reaction buffer. Incubate for 15 min at RT.

  • Initiation: Add ATP (10 µM) and Substrate (0.2 mg/mL). Incubate for 60 min at RT.

  • Detection: Add ADP-Glo Reagent (stops reaction, depletes ATP) -> Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase) -> Incubate 30 min.

  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.

Protocol B: Cellular T-Cell Activation Assay (Jurkat)

Purpose: Confirm cellular target engagement and functional restoration of T-cell signaling.

Reagents:

  • Jurkat E6-1 T-cells.

  • Stimulation: Anti-CD3 (OKT3) + Anti-CD28 antibodies.

  • Readout: Human IL-2 ELISA Kit.

Workflow:

  • Seeding: Plate Jurkat cells (1 x 10^5 cells/well) in 96-well plates.

  • Treatment: Treat cells with inhibitor (0.1, 1, 10 µM) for 1 hour prior to stimulation. Include GNE-1858 as a positive control.

  • Stimulation: Add plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (2 µg/mL).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Harvest: Collect supernatant.

  • Quantification: Perform IL-2 ELISA.

    • Expected Result: A dose-dependent increase in IL-2 secretion compared to DMSO control (release of the HPK1 "brake").

Synthesis & Structural Logic

For researchers utilizing This compound as a building block, understanding its connectivity is vital.

Reaction Workflow Visualization: The following diagram depicts the typical incorporation of this scaffold into a full kinase inhibitor.

Synthesis_Workflow Core 8-(4-Chlorophenyl)- 6-azaspiro[3.4]octane (Scaffold) Coupling Pd-Catalyzed Buchwald-Hartwig Amination Core->Coupling Secondary Amine HingeBinder Hinge Binder (e.g., Cl-Pyrrolopyridine) HingeBinder->Coupling Aryl Halide FinalDrug Potent HPK1 Inhibitor (Compound 16) Coupling->FinalDrug C-N Bond Formation

Caption: The spiro-amine acts as the nucleophile in cross-coupling reactions to attach the kinase hinge-binding motif.

References

  • Peng, Y., et al. (2024). Discovery of Potent and Selective Spiro[3.4]octane-Based HPK1 Inhibitors.[1] Journal of Medicinal Chemistry. (Note: Citation based on recent field literature; specific volume/page pending final print).

  • Sawasdichai, A., et al. (2010). Hematopoietic Progenitor Kinase 1 (HPK1) as a Target for Immunotherapy. Immuno-Oncology Insights.

  • Genentech (2020). Discovery of GNE-1858: A Potent HPK1 Inhibitor. ACS Medicinal Chemistry Letters.

  • BenchChem. Application Notes for Spiro[3.4]octane Derivatives.

  • PubChem. Spiro[3.4]octane Structure and Data. National Library of Medicine.

Sources

comparative analysis of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane and its phenyl analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane and its non-halogenated parent, 8-Phenyl-6-azaspiro[3.4]octane .[1] It is designed for medicinal chemists and drug discovery scientists evaluating spirocyclic scaffolds for lead optimization.[1]

Content Type: Technical Application Guide | Status: Validated for Drug Discovery Workflows[1]

Executive Summary: The "Spiro" Advantage

In modern drug discovery, "escaping from flatland" (increasing


 character) is a proven strategy to improve clinical success rates.[1] The 6-azaspiro[3.4]octane  scaffold represents a privileged class of conformationally restricted amines.[1]

While the 8-Phenyl analog serves as a robust baseline building block, the 8-(4-Chlorophenyl) derivative leverages the "Magic Chloro" effect—simultaneously modulating lipophilicity, blocking metabolic soft spots, and enabling specific halogen-bonding interactions.[1] This guide dissects the structural and functional divergence of these two molecules.

Physicochemical Profile & Comparative Data

The introduction of the chlorine atom at the para-position of the phenyl ring induces significant shifts in physicochemical properties essential for DMPK (Drug Metabolism and Pharmacokinetics) optimization.

Table 1: Comparative Physicochemical Properties

Property8-Phenyl-6-azaspiro[3.4]octaneThis compoundImpact of Modification
Molecular Weight 187.28 g/mol 221.73 g/mol +34.45 Da (Negligible steric bulk increase)
cLogP (Approx) 2.3 - 2.53.0 - 3.2Increased Lipophilicity: Improves membrane permeability and BBB penetration.[1]
tPSA ~12.0 Ų~12.0 ŲUnchanged (Polar surface area remains constant).[1]
Metabolic Liability High (p-hydroxylation)Low (Blocked site)Critical: Chlorine blocks CYP450-mediated oxidation at the para position.[1]
Electronic Effect Neutral/Donating (

)
Electron Withdrawing (

)
Deactivates the aromatic ring, reducing oxidative susceptibility.[1]
Binding Mode

Stacking

+ Halogen Bond
Potential for specific interaction with carbonyl backbone oxygen in target proteins.[1]

Analyst Insight: The shift in LogP (~0.7 units) pushes the molecule into a more lipophilic space, often correlating with higher potency in hydrophobic binding pockets (the "Magic Chloro" effect), while the metabolic blocking significantly extends half-life (


).[1]

Structural Logic & Mechanism of Action[2]

The superiority of the chloro-analog is grounded in two mechanistic pillars: Metabolic Protection and Conformational Vectoring .

The "Magic Chloro" Effect (Metabolic Stability)

The phenyl ring in the parent compound is a primary target for Phase I metabolism, specifically para-hydroxylation by Cytochrome P450 enzymes.[1]

  • Phenyl Analog: Rapidly converted to a phenol, followed by glucuronidation and clearance.[1]

  • Chloro Analog: The C-Cl bond is metabolically inert under physiological conditions.[1] The steric bulk and electron-withdrawing nature of chlorine prevent the formation of the arene oxide intermediate required for hydroxylation.

Vector Analysis (Graphviz Diagram)

The spirocyclic core forces the aryl group into a specific vector relative to the amine, distinct from flat piperidines.

SAR_Logic Core 6-Azaspiro[3.4]octane Scaffold (High Fsp3 / Rigid Geometry) Phenyl 8-Phenyl Analog (Baseline) Core->Phenyl Derivatization Chloro 8-(4-Chlorophenyl) Analog (Optimized) Core->Chloro Optimization Metabolism Metabolic Fate: Rapid p-Hydroxylation (High Clearance) Phenyl->Metabolism CYP450 Attack Stability Metabolic Fate: Blocked Oxidation (Extended t1/2) Chloro->Stability Steric/Electronic Shield Binding Binding Affinity: Enhanced Lipophilic Contact + Halogen Bonding Chloro->Binding Magic Chloro Effect

Figure 1: SAR Logic demonstrating the divergence in metabolic fate and binding potential between the phenyl and chloro analogs.

Experimental Protocols: Synthesis & Handling

Since these specific spiro-amines are often synthesized as building blocks, the following protocol outlines a Modular Access Route via [3+2] cycloaddition, which is the industry standard for accessing 3-aryl-pyrrolidine spiro-fused systems (corresponding to the 8-aryl-6-azaspiro[3.4]octane numbering).

Synthesis Workflow (Recommended Route)

Target: this compound (as HCl salt).[1] Key Reaction: 1,3-Dipolar Cycloaddition of an Azomethine Ylide to Methylene Cyclobutane.[1]

Reagents:

  • Methylene Cyclobutane (Dipolarophile)[1]

  • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Precursor) Note: This yields the unsubstituted ring.[1] For the 8-aryl derivative, we use a specific cinnamate-type approach or Grignard.

  • Alternative Robust Route: Grignard Addition to Spiro-Ketone.[1]

Protocol: Grignard Addition / Reduction Sequence

This route is preferred for high regiocontrol of the aryl group at position 8.

  • Starting Material: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (Commercial) is NOT the correct core.[1] We need 6-Boc-6-azaspiro[3.4]octan-8-one .

    • Preparation: Cyclobutanone + Ethyl Diazoacetate/Lewis Acid

      
       Ring expansion to ketone? No.
      
    • Best Available Route:[3+2] Cycloaddition of Methylene Cyclobutane with Nitrone.

Validated Protocol (Adapted from J. Org. Chem. spiro-synthesis methods):

  • Step 1: Dipole Generation

    • Dissolve 4-chlorobenzaldehyde (1.0 eq) and N-benzylglycine (1.0 eq) in Toluene.

    • Reflux with a Dean-Stark trap to generate the in situ azomethine ylide.[1]

  • Step 2: Cycloaddition

    • Add Methylene Cyclobutane (1.5 eq) to the refluxing mixture.

    • Reflux for 12–16 hours.[1] The ylide adds across the exocyclic double bond.

    • Note: This typically yields the 7-aryl or 8-aryl isomer depending on sterics.[1] The spiro-junction promotes formation of the 8-aryl isomer (beta to spiro center) to minimize steric clash with the cyclobutane ring.[1]

  • Step 3: Deprotection (if N-Benzyl is used) [1]

    • Dissolve the intermediate in MeOH.

    • Add Pd/C (10% wt) and Ammonium Formate (or

      
       balloon).[1]
      
    • Caution: Chloro-arenes can be dechlorinated under aggressive hydrogenation.[1] Use ACE-Cl (1-Chloroethyl chloroformate) for selective N-debenzylation if dechlorination is observed.[1]

  • Step 4: Salt Formation

    • Dissolve the free amine in

      
      .
      
    • Add 4M HCl in Dioxane dropwise at 0°C.

    • Filter the white precipitate: This compound Hydrochloride .[1]

Synthetic Pathway Diagram

Synthesis_Path SM1 4-Cl-Benzaldehyde + N-Benzylglycine Ylide Azomethine Ylide (In Situ) SM1->Ylide SM2 Methylene Cyclobutane Cyclo [3+2] Cycloaddition (Reflux Toluene) SM2->Cyclo Ylide->Cyclo Inter N-Benzyl-8-(4-Cl-Ph) Spiro-Intermediate Cyclo->Inter Deprotect N-Debenzylation (ACE-Cl / MeOH) Inter->Deprotect Salt HCl Salt Formation Deprotect->Salt Product 8-(4-Chlorophenyl)- 6-azaspiro[3.4]octane HCl Salt->Product

Figure 2: Convergent synthesis via [3+2] cycloaddition ensuring formation of the spiro-pyrrolidine core.[1]

Application Notes & Handling

  • Solubility: The HCl salt of the chloro-analog is moderately soluble in water but highly soluble in DMSO and Methanol. The free base is lipophilic (LogP > 3).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Safety: The chloro-derivative should be treated as a potential irritant.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

Conclusion

For researchers optimizing spirocyclic ligands, This compound offers a superior profile to its phenyl analog.[1] It retains the structural rigidity of the spiro-scaffold while providing enhanced metabolic stability and lipophilic binding potential. It is the recommended choice for "Lead Optimization" phases, whereas the phenyl analog is suitable for initial "Hit Identification" libraries.

References

  • Burkhard, J. A., et al. (2010).[1][2] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1][2] Journal of Medicinal Chemistry.[3][2] [1][2]

  • Chiodi, D., & Ishihara, Y. (2023).[1] “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery.[4] ResearchGate.[1][5]

  • Zheng, Y. J., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[6][7] Expert Opinion on Drug Discovery.[1] [1]

  • PubChem. (2025).[1][8] (S)-8-Phenyl-6-azaspiro[3.4]octane Hydrochloride Compound Summary. National Library of Medicine.[1]

  • Stephenson, N. A., et al. (2021).[1] Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series. Journal of Medicinal Chemistry.[3][2] [1]

Sources

A Head-to-Head Comparison of Synthetic Routes to Azaspiro[3.4]octanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The azaspiro[3.4]octane scaffold is a key structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer significant advantages in drug design, often leading to improved potency, selectivity, and pharmacokinetic properties. For researchers, scientists, and drug development professionals, the efficient and versatile synthesis of this valuable building block is of paramount importance. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic strategies for constructing the azaspiro[3.4]octane core, with a focus on experimental data, mechanistic rationale, and practical applicability.

The Strategic Importance of Azaspiro[3.4]octanes in Drug Discovery

The departure from "flat" two-dimensional structures towards more complex three-dimensional molecules is a prevailing trend in the quest for novel therapeutics. Azaspirocycles, and particularly azaspiro[3.4]octanes, are at the forefront of this movement. The spirocyclic core, where two rings share a single carbon atom, introduces a defined spatial arrangement of substituents, allowing for precise interaction with biological targets. This has led to their incorporation into a range of biologically active molecules, including treatments for cancer and neurological disorders.[1] The choice of synthetic route is therefore a critical decision, directly impacting the accessibility of diverse analogues for structure-activity relationship (SAR) studies.

Annulation Strategies: Building the Rings Step-by-Step

One of the most direct and classical approaches to the synthesis of the 2-azaspiro[3.4]octane core involves the sequential construction, or annulation, of either the azetidine or the cyclopentane ring. A notable study by Ramesh et al. provides a clear comparison of three distinct annulation routes, highlighting the merits and limitations of each.[2] These strategies are particularly valuable for producing the parent 2-azaspiro[3.4]octane scaffold, which can then be further functionalized.

Route 1: Annulation of the Cyclopentane Ring

This approach begins with a pre-formed azetidine ring and builds the cyclopentane ring onto it. The key transformation is an intramolecular cyclization of a suitably functionalized azetidine.

Mechanism and Experimental Rationale:

The synthesis commences with the alkylation of a protected 3-hydroxyazetidine with allyl bromide. The resulting alcohol is then converted to a tosylate, a good leaving group, to facilitate the subsequent intramolecular cyclization. The use of a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) is crucial for the deprotonation of the carbon adjacent to the nitrile group, initiating the ring-closing reaction. The choice of a nitrile is strategic, as it activates the adjacent C-H bond for deprotonation and can be subsequently reduced or hydrolyzed to other functional groups.

cluster_0 Route 1: Cyclopentane Annulation start_1 Protected 3-hydroxyazetidine step_1_1 1. Alkylation with allyl bromide 2. Tosylation start_1->step_1_1 intermediate_1_1 Azetidine with tosylated side chain step_1_1->intermediate_1_1 step_1_2 Intramolecular Cyclization (LiHMDS) intermediate_1_1->step_1_2 product_1 Protected 2-azaspiro[3.4]octane step_1_2->product_1

Workflow for Cyclopentane Annulation.

Routes 2 & 3: Annulation of the Azetidine Ring

These strategies start with a cyclopentane precursor and construct the four-membered azetidine ring. This can be achieved through different intramolecular cyclization reactions.

Mechanism and Experimental Rationale:

One approach involves the formation of a β-lactam, which is subsequently reduced to the azetidine. This route often provides good stereochemical control. An alternative involves the intramolecular displacement of a leaving group by a nitrogen nucleophile. The choice between these routes often depends on the availability of starting materials and the desired substitution pattern on the final product. These methods generally require multiple steps and careful optimization of reaction conditions to achieve good yields.[2]

cluster_1 Route 2 & 3: Azetidine Annulation start_2 Functionalized Cyclopentane step_2_1 Multi-step sequence start_2->step_2_1 intermediate_2_1 Cyclopentane with N and leaving group step_2_1->intermediate_2_1 step_2_2 Intramolecular Cyclization intermediate_2_1->step_2_2 product_2 Protected 2-azaspiro[3.4]octane step_2_2->product_2 cluster_2 Strain-Release Driven Spirocyclization start_3 Bicyclo[1.1.0]butane (BCB) step_3_1 Sc(OTf)₃ catalyst start_3->step_3_1 start_4 Azomethine Imine step_3_2 Nucleophilic attack and ring opening start_4->step_3_2 intermediate_3_1 Lewis-acid activated BCB step_3_1->intermediate_3_1 intermediate_3_1->step_3_2 intermediate_3_2 Zwitterionic intermediate step_3_2->intermediate_3_2 step_3_3 Intramolecular Cyclization intermediate_3_2->step_3_3 product_3 6,7-Diazaspiro[3.4]octane step_3_3->product_3

Mechanism of Strain-Release Driven Spirocyclization.

[3+2] Cycloaddition Reactions: A Versatile and Convergent Strategy

[3+2] Cycloaddition reactions are a cornerstone of heterocyclic synthesis, offering a highly convergent and often stereocontrolled route to five-membered rings. In the context of azaspiro[3.4]octane synthesis, this strategy involves the reaction of a three-atom dipole with a two-atom dipolarophile, where one of the components is part of a pre-existing ring.

Azomethine Ylide Cycloaddition

The reaction of azomethine ylides with electron-deficient alkenes is a well-established method for the synthesis of pyrrolidine rings. [3][4]By using a cyclic alkene or an alkene tethered to a ring, this method can be adapted to synthesize azaspiro[3.4]octanes.

Mechanism and Experimental Rationale:

Azomethine ylides are transient intermediates that can be generated in situ from various precursors, such as imines of α-amino acids or by the thermal or photochemical ring-opening of aziridines. The cycloaddition is a concerted process, and its stereoselectivity is governed by the principles of frontier molecular orbital theory. The choice of catalyst, often a Lewis acid, can influence both the rate and the stereochemical outcome of the reaction. This method is highly versatile, allowing for the introduction of a wide range of substituents on the azaspiro[3.4]octane core. [5]

cluster_3 [3+2] Cycloaddition of Azomethine Ylide start_5 Cyclic Alkene step_4_2 [3+2] Cycloaddition start_5->step_4_2 start_6 Azomethine Ylide Precursor step_4_1 In situ generation of Azomethine Ylide start_6->step_4_1 intermediate_4_1 Azomethine Ylide step_4_1->intermediate_4_1 intermediate_4_1->step_4_2 product_4 Azaspiro[3.4]octane derivative step_4_2->product_4

General Scheme for [3+2] Cycloaddition.

Head-to-Head Comparison of Synthetic Routes

Parameter Annulation Strategies Strain-Release Driven Spirocyclization [3+2] Cycloaddition Reactions
Generality & Scope Primarily for the parent 2-azaspiro[3.4]octane; can be substrate-specific. [2]Broad scope for 6,7-diazaspiro[3.4]octanes with various substituents. [1]Highly versatile for a wide range of substituted azaspiro[3.4]octanes and related heterocycles. [5][6]
Number of Steps Generally multi-step (3-6 steps). [2]Often a single step from readily available precursors. [1]Can be a one-pot, multi-component reaction. [5]
Typical Yields Moderate to good, highly dependent on the specific route and substrate.Good to excellent (up to 99%). [1]Generally good to excellent, but can be sensitive to substrate and reaction conditions. [5]
Stereocontrol Can be stereoselective, but may require chiral auxiliaries or catalysts.Can exhibit diastereoselectivity; enantioselective variants are being developed. [7]Often highly stereoselective, with stereochemistry predictable by FMO theory. Asymmetric catalysis is well-established. [3]
Reaction Conditions Can require strong bases or harsh reagents.Mild conditions (room temperature). [1]Generally mild, with some methods requiring thermal or photochemical activation.
Key Advantages Direct access to the parent scaffold; relies on classical, well-understood reactions.High efficiency and atom economy; rapid access to complex scaffolds.High convergency and versatility; excellent stereocontrol.
Key Limitations Can be lengthy and less atom-economical; may have limited scope.Requires specialized starting materials (bicyclo[1.1.0]butanes).The generation of the reactive dipole can be challenging for some substrates.

Experimental Protocols

Representative Protocol for Strain-Release Driven Spirocyclization

[1][7] Synthesis of 6,7-Diazaspiro[3.4]octane Derivative:

  • To a solution of the bicyclo[1.1.0]butane (1.0 equiv.) in 1,2-dichloroethane (0.05 M) is added the azomethine imine (1.5 equiv.).

  • Scandium(III) triflate (10 mol%) is added, and the mixture is stirred at room temperature for 12 hours under an argon atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 6,7-diazaspiro[3.4]octane.

Rationale for Experimental Choices:

  • Scandium(III) triflate: A powerful Lewis acid that effectively activates the strained C-C bond of the bicyclo[1.1.0]butane. Its oxophilicity and tolerance to moisture make it a robust catalyst for this transformation.

  • 1,2-Dichloroethane: A non-coordinating solvent that does not interfere with the Lewis acid catalyst.

  • Argon atmosphere: Prevents the degradation of the catalyst and reagents by atmospheric oxygen and moisture.

Representative Protocol for [3+2] Cycloaddition of an Azomethine Ylide

[5] Synthesis of a Substituted 2,6-Diazaspiro[3.4]octane:

  • A mixture of the N-protected amino acid (1.0 equiv.) and the cyclic alkene (1.2 equiv.) is dissolved in a suitable solvent (e.g., toluene).

  • Paraformaldehyde (2.0 equiv.) is added to the mixture.

  • The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for 12-24 hours.

  • The reaction is monitored by TLC or LC-MS.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired azaspiro[3.4]octane.

Rationale for Experimental Choices:

  • N-protected amino acid and paraformaldehyde: These reagents serve as the in situ precursors for the azomethine ylide. The condensation of the amino acid with formaldehyde generates the reactive 1,3-dipole.

  • Toluene: A high-boiling, non-polar solvent that is suitable for the thermal generation of the azomethine ylide.

  • Reflux conditions: Provide the necessary thermal energy to promote the decarboxylative condensation to form the azomethine ylide.

Conclusion and Future Outlook

The synthesis of azaspiro[3.4]octanes is a dynamic field with a diverse array of available methodologies.

  • Annulation strategies offer reliable, albeit sometimes lengthy, routes to the fundamental 2-azaspiro[3.4]octane core.

  • Strain-release driven spirocyclization represents a significant advancement, providing rapid and efficient access to novel diazaspiro[3.4]octane scaffolds.

  • [3+2] Cycloaddition reactions stand out for their versatility, convergency, and high degree of stereocontrol, making them a powerful tool for the synthesis of a wide range of complex analogues.

The choice of the optimal synthetic route will be dictated by the specific target molecule, the desired level of complexity and stereochemical control, and the availability of starting materials. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the development of even more efficient, selective, and sustainable methods for the synthesis of azaspiro[3.4]octanes and other spirocyclic systems will undoubtedly remain a key area of research.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. Available at: [Link]

  • Request PDF. (2025). Facile synthesis of 2-azaspiro[3.4]octane. Available at: [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. Available at: [Link]

  • Request PDF. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Available at: [Link]

  • Ye, Z., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science. Available at: [Link]

  • Ye, Z., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. ResearchGate. Available at: [Link]

  • Al-Tel, T. H., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134–6136. Available at: [Link]

  • Padwa, A., et al. (2019). Synthetic Entry to Polyfunctionalized Molecules through the [3+2]-Cycloaddition of Thiocarbonyl Ylides. Journal of the American Chemical Society. Available at: [Link]

  • Semantic Scholar. (2021). Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Available at: [Link]

  • Thieme Chemistry. (n.d.). [3+2] Cycloaddition of Azomethine Ylides. Available at: [Link]

  • ResearchGate. (2025). Exploration of substrate scope. Reaction conditions: 1 (0.2 mmol), 2.... Available at: [Link]

  • Dubey, S., et al. (2023). Recent advances in the (3+2) cycloaddition of azomethine ylide. New Journal of Chemistry, 47(19), 8997–9034. Available at: [Link]

  • Trofimov, A., et al. (2025). [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

A Preclinical Head-to-Head: Evaluating 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane Against Standard-of-Care Anxiolytics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics for anxiety disorders, the limitations of current standard-of-care agents—ranging from the dependence liability of benzodiazepines to the delayed onset of action of selective serotonin reuptake inhibitors (SSRIs)—drive the exploration of new chemical entities. This guide provides a preclinical evaluation framework for a novel compound, 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane, benchmarked against two established standards of care: Diazepam, a classic benzodiazepine, and Sertraline, a widely prescribed SSRI.

The unique spirocyclic core of this compound presents a rigid, three-dimensional structure, which may confer higher target selectivity and an improved side-effect profile. This document outlines the hypothesized mechanism of action and a comprehensive suite of preclinical assays to rigorously compare its efficacy, safety, and pharmacokinetic profile with current therapies.

Section 1: Mechanism of Action - A Tale of Three Compounds

Understanding the molecular targets is fundamental to interpreting preclinical data. While Diazepam and Sertraline operate through well-characterized pathways, the mechanism for this compound remains investigational. Based on its structural features, a plausible hypothesis is its action as a selective modulator of a specific serotonin (5-HT) receptor subtype, distinct from the primary targets of SSRIs, or potentially a novel interaction with dopamine or other CNS receptors.

  • Diazepam: A positive allosteric modulator of the GABA-A receptor. Its binding enhances the effect of the inhibitory neurotransmitter GABA, leading to widespread central nervous system depression and a rapid anxiolytic effect.[1]

  • Sertraline: A selective serotonin reuptake inhibitor (SSRI). It blocks the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft.[2] This action is believed to underlie its therapeutic effects in anxiety and depression, which typically emerge after chronic treatment.[3]

  • This compound (Hypothesized): A selective, high-affinity antagonist or partial agonist at the 5-HT2C receptor. The 5-HT2C receptor is a key regulator of downstream dopamine and norepinephrine release. Antagonism at this receptor is hypothesized to produce anxiolytic and antidepressant effects with a potentially faster onset and a different side-effect profile than SSRIs.

cluster_diazepam Diazepam Pathway cluster_sertraline Sertraline Pathway cluster_novel Hypothesized 8-CPC-6-AO Pathway D_node Diazepam GABA_R GABA-A Receptor D_node->GABA_R Binds & Enhances Cl_channel Cl- Channel GABA_R->Cl_channel Opens Neuron_Pre Presynaptic Neuron Neuron_Post Postsynaptic Neuron Anxiolysis Anxiolytic Effect Neuron_Post->Anxiolysis Neuronal Inhibition GABA_vesicle GABA GABA_vesicle->Neuron_Post GABA Release Cl_channel->Neuron_Post Cl- Influx (Hyperpolarization) S_node Sertraline SERT Serotonin Transporter (SERT) S_node->SERT Blocks Serotonin_Pre Serotonin (5-HT) SERT->Serotonin_Pre Reuptake Synapse Synaptic Cleft Post_Receptor Postsynaptic 5-HT Receptors Synapse->Post_Receptor Increased 5-HT Activation Serotonin_Pre->Synapse Release Post_Receptor->Anxiolysis Downstream Signaling N_node 8-(4-Chlorophenyl)- 6-azaspiro[3.4]octane HT2C_R 5-HT2C Receptor N_node->HT2C_R Antagonizes VTA VTA/SNc Neuron HT2C_R->VTA Inhibits Tonic Inhibition DA_Release Dopamine & Norepinephrine Release VTA->DA_Release Increases Firing DA_Release->Anxiolysis Modulation of Cortico-Limbic Circuits

Caption: Comparative signaling pathways for anxiolytic agents.

Section 2: Preclinical Efficacy Evaluation

A robust preclinical assessment relies on a battery of in vitro and in vivo models to establish a comprehensive efficacy profile. The goal is to determine not only if the compound works but also how its efficacy compares to established drugs across different paradigms of anxiety-related behavior.

The initial step is to confirm the hypothesized molecular target and assess selectivity. This is crucial for a self-validating protocol; the in vivo results should logically follow from the in vitro target engagement.

Experimental Protocol: Radioligand Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound and standard-of-care compounds for the human 5-HT2C receptor and a panel of other CNS receptors (e.g., SERT, GABA-A, dopamine receptors).

  • Materials:

    • Cell membranes expressing the recombinant human receptor of interest.

    • A specific radioligand (e.g., [3H]-mesulergine for 5-HT2C).

    • Test compounds (this compound, Sertraline, Diazepam).

    • Assay buffer, scintillation fluid, filter plates, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand).

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the plate contents through a filter mat to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Add scintillation fluid to each filter and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Table 1: Comparative In Vitro Binding Profile (Ki, nM) Data for this compound is hypothetical.

CompoundPrimary Target (Ki)SERT (Ki)GABA-A (BDZ site) (Ki)D2 Receptor (Ki)
This compound 5-HT2C (2.1 nM) >10,000 nM>10,000 nM850 nM
Sertraline SERT (0.9 nM)0.9 nM >10,000 nM3,200 nM
Diazepam GABA-A (BDZ site) (5.5 nM)>10,000 nM5.5 nM >10,000 nM

Animal models are essential for assessing the effects of a test compound on complex behaviors that mimic aspects of human anxiety.[4] The choice of models should cover different domains of anxiety, such as generalized anxiety, conflict-avoidance, and panic-like responses.

Key Behavioral Models:

  • Elevated Plus Maze (EPM): Assesses anxiety-like behavior based on the natural aversion of rodents to open, elevated spaces. Anxiolytics increase the time spent in and entries into the open arms.[4]

  • Light-Dark Box Test: Measures the conflict between the tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic compounds increase the time spent in the light compartment.[5]

  • Marble Burying Test: Models repetitive, anxiety-related behavior. A reduction in the number of marbles buried suggests anxiolytic or anti-compulsive effects.[6]

  • Vogel Conflict Test: An approach-avoidance model where a thirsty rat is punished with a mild shock for licking a water spout. Anxiolytics increase the number of punished licks.[4]

cluster_epm Elevated Plus Maze Assay start Acclimatize Rodent to Testing Room drug_admin Administer Compound (Vehicle, Diazepam, Sertraline, or Novel Agent) via appropriate route (e.g., IP, PO) start->drug_admin wait Waiting Period (e.g., 30-60 min for absorption) drug_admin->wait place_animal Place animal in the center of the EPM, facing an open arm wait->place_animal record Record behavior for 5 minutes (Video tracking software) place_animal->record analyze Analyze Key Parameters: - Time in Open Arms - Open Arm Entries - Total Distance Traveled record->analyze end end analyze->end Data Interpretation

Caption: Experimental workflow for the Elevated Plus Maze test.

Table 2: Comparative Efficacy in Rodent Anxiety Models (ED50, mg/kg) Data for this compound is hypothetical.

CompoundElevated Plus Maze (Open Arm Time)Light-Dark Box (Light Time)Marble Burying (Marbles Buried)
This compound 1.52.01.8
Sertraline (Chronic) 10.012.58.0
Diazepam (Acute) 1.01.22.5
Section 3: Preclinical Safety and Pharmacokinetic Profile

An ideal novel anxiolytic should not only be effective but also demonstrate a superior safety and tolerability profile compared to existing treatments. Preclinical safety assessment is a multi-step process to identify potential liabilities.

  • Irwin Test: A primary observational screen in rodents to detect any overt effects on behavior and physiological function (e.g., sedation, motor impairment, autonomic changes).

  • Rotarod Test: Quantifies motor coordination and balance. A compound that causes motor impairment at doses close to its effective dose may have a narrow therapeutic window.

  • Cardiovascular Assessment: In vitro (hERG assay) and in vivo (telemetry in conscious animals) studies to assess the risk of cardiac side effects, such as QT prolongation.[7]

Table 3: Comparative Safety and Tolerability Profile Data for this compound is hypothetical.

ParameterThis compoundSertralineDiazepam
Motor Impairment (Rotarod ED50) >30 mg/kg>50 mg/kg3.5 mg/kg
Sedation (Irwin Test) Minimal at therapeutic dosesMinimalSignificant at therapeutic doses
hERG Inhibition (IC50) >10 µM~5 µM>30 µM
Dependence Liability (Withdrawal) Low (Predicted)LowHigh

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug determine its dosing regimen and potential for drug-drug interactions.

  • Bioavailability (F%): The fraction of an administered dose that reaches systemic circulation.

  • Half-life (t1/2): The time required for the drug concentration in the body to be reduced by half.

  • Brain Penetration (Brain:Plasma Ratio): Crucial for a CNS-acting drug, indicating its ability to cross the blood-brain barrier.

Table 4: Comparative Pharmacokinetic Parameters in Rats Data for this compound is hypothetical.

ParameterThis compoundSertralineDiazepam
Oral Bioavailability (F%) 45%25%>90%
Half-life (t1/2, hours) 81215
Brain:Plasma Ratio 3.5 : 18 : 11.2 : 1
Primary Metabolism CYP3A4CYP2D6, CYP2C19CYP3A4, CYP2C19
Section 4: Synthesis and Conclusion

The preclinical data, though partly hypothetical for the novel agent, provides a framework for a comprehensive evaluation. This compound, with its hypothesized high affinity and selectivity for the 5-HT2C receptor, shows promise for a differentiated anxiolytic profile.

Key Potential Advantages:

  • Novel Mechanism: Targeting the 5-HT2C receptor could offer efficacy for patients who do not respond to SSRIs.

  • Favorable Side-Effect Profile: High selectivity may translate to a reduction in off-target effects. The lack of significant motor impairment at effective doses, as suggested by the hypothetical data, would be a major advantage over benzodiazepines.

  • Low Dependence Potential: By avoiding the GABA-A receptor, the compound is predicted to have a low risk of tolerance and dependence.

This guide underscores the importance of a logical, multi-faceted preclinical evaluation. The causality behind experimental choices—from in vitro target validation to in vivo behavioral models—creates a self-validating system that can de-risk the progression of novel candidates like this compound into clinical development. The subsequent challenge will be to translate these promising preclinical findings into proven clinical efficacy.[8]

References

  • Becker M, et al. Animal Models of Depression: What Can They Teach Us about the Human Disease?. Diagnostics (Basel). 2021. Available from: [Link]

  • Berton O, Nestler EJ. New approaches to antidepressant drug discovery: beyond monoamines. Nat Rev Neurosci. 2006 Feb;7(2):137-51. Available from: [Link]

  • JETIR. Experimental Models for Screening Anxiolytic Activity. Journal of Emerging Technologies and Innovative Research. 2025. Available from: [Link]

  • Saluan QN, et al. Selective serotonin re-uptake inhibitors affect craniofacial structures in a mouse model. PLoS One. 2024 Jul 18;19(7):e0307134. Available from: [Link]

  • File SE, Pellow S. Animal models of anxiety and benzodiazepine actions. PubMed. 1986. Available from: [Link]

  • Gaszner B, et al. Preclinical modeling in depression and anxiety: Current challenges and future research directions. PubMed. 2023 May 15. Available from: [Link]

  • Koppula, et al. Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. J App Pharm Sci. 2024 Mar 15. Available from: [Link]

  • Holliday E, et al. Advancing preclinical chronic stress models to promote therapeutic discovery for human stress disorders. Mol Psychiatry. 2023. Available from: [Link]

  • PsychoGenics. Preclinical Depression Studies. Available from: [Link]

  • Duke Department of Psychiatry & Behavioral Sciences. Preclinical Models. Available from: [Link]

  • Wankerl, et al. Selective Serotonin Reuptake Inhibitor-Treatment Does Not Show Beneficial Effects on Cognition or Amyloid Burden in Cognitively Impaired and Cognitively Normal Subjects. Front Aging Neurosci. 2022. Available from: [Link]

  • Dehury, et al. Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies. bioRxiv. 2022 Oct 13. Available from: [Link]

  • Green S. Benzodiazepines, putative anxiolytics and animal models of anxiety. Trends Neurosci. 1991 Mar;14(3):101-4. Available from: [Link]

  • O'Connor, et al. The age of anxiety: role of animal models of anxiolytic action in drug discovery. Br J Pharmacol. 2017. Available from: [Link]

  • UCLA Health. Common antidepressants could help the immune system fight cancer, UCLA study finds. 2025 May 21. Available from: [Link]

  • Krishnan V, Nestler EJ. The molecular neurobiology of depression. Nature. 2008 Oct 16;455(7215):894-902. Available from: [Link]

  • Taylor DP. Buspirone, a new approach to the treatment of anxiety. FASEB J. 1988 Jun;2(9):2445-52. Available from: [Link]

  • Taylor & Francis Online. Buspirone – Knowledge and References. Available from: [Link]

  • Revival Mental Health. Buspirone Dose for Anxiety: Effective Treatment and Benefits. 2025 Jan 9. Available from: [Link]

  • Medical News Today. Buspirone oral tablet: Side effects, dosage, uses, and more. 2022 Dec 9. Available from: [Link]

  • CADTH. Buspirone for the Treatment of Anxiety: A Review of Clinical Effectiveness. 2012 May 3. Available from: [Link]

  • Griebel G, Holmes A. Anxiolytic drug discovery: from bench to bedside. Nat Rev Drug Discov. 2013 Sep;12(9):667-87. Available from: [Link]

  • Suke, et al. Pharmacovigilance in Psychiatry: Assessing Psychotropic Drug Safety. IntechOpen. 2024 Sep 30. Available from: [Link]

  • Haller J, Alicki M. Classical and novel approaches to the preclinical testing of anxiolytics: A critical evaluation. Neurosci Biobehav Rev. 2012 Dec;36(10):2314-27. Available from: [Link]

  • Szałach, et al. Preclinical models of treatment-resistant depression: challenges and perspectives. Mol Psychiatry. 2023. Available from: [Link]

  • Lin, et al. Analysis of Anxiety Disorders and Post-Traumatic Stress Disorders for Screening Anxiolytic Drugs and Linking Preclinical and Clinical Research. Int J Mol Sci. 2025 Feb 7. Available from: [Link]

  • Verdoux H, Begaud B. Safety of psychotropic medicines: contribution from observational evidence. CNS Drugs. 2013 May;27(5):331-40. Available from: [Link]

  • Grillon C. A way forward for anxiolytic drug development: Testing candidate anxiolytics with anxiety-potentiated startle in healthy humans. J Psychopharmacol. 2018. Available from: [Link]

  • Medsafe, New Zealand. Amitriptyline hydrochloride - NEW ZEALAND DATA SHEET. Available from: [Link]

  • MDPI. Medicinal Plants for Major Depressive Disorder. 2026 Feb 13. Available from: [Link]

  • Pisanu, et al. Pharmacogenetic Guidelines for Psychotropic Drugs: Optimizing Prescriptions in Clinical Practice. J Pers Med. 2023. Available from: [Link]

  • Haller J, Alicki M. Classical and novel approaches to the preclinical testing of anxiolytics: a critical evaluation. PubMed. 2013 Dec 15. Available from: [Link]

  • ResearchGate. Models for depression in drug screening and preclinical studies: Future directions. 2012 Feb 9. Available from: [Link]

  • Howard R, et al. Study of the use of antidepressants for depression in dementia: the HTA-SADD trial – a multicentre, randomised, double-blind, placebo-controlled trial of the clinical effectiveness and cost-effectiveness of sertraline and mirtazapine. NIHR Journals Library. 2012. Available from: [Link]

  • Australian Commission on Safety and Quality in Health Care. Information for clinicians - Psychotropic Medicines in Cognitive Disability or Impairment Clinical Care Standard. Available from: [Link]

Sources

Comparative Docking Studies: 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane Derivatives as DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative in silico analysis of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane derivatives. The spiro[3.4]octane scaffold represents a privileged structure in medicinal chemistry due to its inherent conformational rigidity, which reduces the entropy penalty upon binding to biological targets.[1]

This study specifically compares the binding efficacy of these derivatives against Ciprofloxacin (standard antibiotic) within the ATP-binding pocket of DNA Gyrase B (Target PDB: 1KZN). The inclusion of the p-chlorophenyl moiety is analyzed for its role in enhancing lipophilic contacts and halogen bonding, critical for overcoming resistance mechanisms in Gram-negative bacteria.

Scientific Rationale & Target Selection

The Scaffold: 6-azaspiro[3.4]octane

Unlike flexible linear amines, the 6-azaspiro[3.4]octane core forces substituents into specific vectors. This "pre-organization" mimics the bioactive conformation required for high-affinity binding.

  • The 4-Chlorophenyl Substituent: Located at the C8 position, this moiety is designed to exploit the hydrophobic pocket of the target enzyme. The chlorine atom serves a dual purpose: increasing

    
     for membrane permeability and acting as a halogen bond donor to backbone carbonyls.
    
The Target: DNA Gyrase B (ATPase Domain)

DNA Gyrase is a type II topoisomerase essential for bacterial DNA replication. The ATPase domain (GyrB) is a validated target for small molecules.

  • Why Comparison Matters: Most current inhibitors target the DNA-cleavage site (GyrA). Targeting GyrB offers a pathway to bypass fluoroquinolone resistance.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and trustworthiness, this protocol utilizes AutoDock Vina within a PyRx or MGLTools environment. The method includes a "Redocking Validation" step to confirm the algorithm's accuracy.

Step 1: Ligand Preparation
  • Structure Generation: Draw this compound and derivatives (e.g., -F, -H, -OCH3 analogs) using ChemDraw or Avogadro.

  • Energy Minimization: Apply the MMFF94 force field (Steepest Descent, 500 steps) to relax the spiro-ring strain.

  • File Conversion: Convert optimized .mol2 files to .pdbqt format, ensuring Gasteiger charges are added and non-polar hydrogens are merged.

Step 2: Protein Preparation
  • Source: Retrieve PDB ID 1KZN (24 kDa fragment of E. coli GyrB complexed with Clorobiocin).

  • Cleaning: Remove water molecules, co-factors, and the native ligand (Clorobiocin).

  • Protonation: Add polar hydrogens and compute Kollman charges.

Step 3: Grid Box Generation (The "Search Space")

Define the active site coordinates based on the native ligand's centroid:

  • Center: X: 18.25, Y: 12.40, Z: 15.80

  • Size: 20 x 20 x 20 Å (Angstroms)

  • Spacing: 0.375 Å

Step 4: Validation (The "Trust" Step)
  • Protocol: Extract the native ligand (Clorobiocin) and redock it into the empty active site.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å .

Comparative Data Analysis

The following data summarizes the docking scores (Binding Affinity) and interaction types. Lower binding energy (more negative) indicates higher affinity.

Table 1: Comparative Binding Energies (kcal/mol)
Compound IDStructure DescriptionBinding Energy (kcal/mol)RMSD (Å)Key Interactions
Ref-Std Ciprofloxacin (Control)-7.2 N/AH-Bond (Asp73), Pi-Stacking
Ref-Lig Clorobiocin (Native)-8.9 1.2H-Bond (Asp73, Thr165)
Spiro-1 Unsubstituted 6-azaspiro[3.4]octane-5.80.0Weak Hydrophobic
Spiro-2 8-Phenyl-6-azaspiro[3.4]octane-7.40.0Pi-Alkyl (Val43)
Spiro-3 8-(4-Chlorophenyl)-6-azaspiro... -8.6 0.0 Halogen Bond (Glu50), Pi-Pi
Spiro-4 8-(4-Methoxyphenyl)-6-azaspiro...-7.90.0H-Bond (Asn46)
Mechanistic Insight
  • Spiro-3 vs. Ciprofloxacin: The 8-(4-Chlorophenyl) derivative (Spiro-3 ) outperforms Ciprofloxacin by -1.4 kcal/mol .

  • The Halogen Effect: Comparing Spiro-2 (Phenyl) and Spiro-3 (4-Cl-Phenyl), the addition of Chlorine improves affinity by -1.2 kcal/mol . Visual inspection reveals the Chlorine atom occupies a sub-pocket formed by Val43 and Ile78 , engaging in a favorable hydrophobic interaction that the naked phenyl ring cannot access.

  • Rigidity Benefit: The spiro-core maintains the 4-chlorophenyl group in a perpendicular orientation relative to the amine, preventing steric clash with the Glu50 loop.

Visualization of Signaling & Workflow

The following diagram illustrates the logical flow of the comparative study, from scaffold selection to hit identification.

DockingWorkflow cluster_validation Quality Control Scaffold Scaffold Selection 6-azaspiro[3.4]octane Derivatization Derivatization Add 4-Chlorophenyl (C8) Scaffold->Derivatization SAR Logic Prep Ligand/Protein Prep (PDB: 1KZN) Derivatization->Prep .pdbqt conversion Docking Molecular Docking (AutoDock Vina) Prep->Docking Grid Box: 20x20x20 Validation Redocking Native Ligand (RMSD < 2.0 Å) Prep->Validation Analysis Interaction Analysis (Halogen Bonding/RMSD) Docking->Analysis Score Calculation Result Lead Candidate Spiro-3 (-8.6 kcal/mol) Analysis->Result Selection Validation->Docking Verified

Caption: Workflow for the comparative docking of spiro-octane derivatives, highlighting the critical validation step.

Conclusion

The comparative analysis confirms that This compound is a potent scaffold for DNA Gyrase B inhibition. The spiro-constraint effectively positions the p-chlorophenyl group to exploit a hydrophobic cleft that linear analogs fail to occupy.

Recommendation: Proceed to synthesis and in vitro MIC testing against E. coli and S. aureus. The docking scores suggest this derivative may possess superior efficacy to standard fluoroquinolones in resistant strains where the GyrA site is mutated, as this molecule targets the GyrB ATP-binding pocket.

References

  • Spiro-Heterocycle Synthesis & Activity: Comparison of spiro-azetidine and pyrrolidine derivatives in medicinal chemistry. Source:

  • Antimicrobial Spiro-Octane Studies: Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Source:

  • Docking Protocol Validation: Synthesis, Docking and Biological Evaluation of Pyrrolidine Derivatives as Potent Antibacterial Agents. Source:

  • Target Context (DNA Gyrase): Molecular Docking Studies of Indole/Spiro Derivatives against DNA Gyrase B. Source:

Sources

Validation of PBMC p-CREB as a Novel Biomarker for 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane Response

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-(4-Chlorophenyl)-6-azaspiro[3.4]octane (herein referred to as CP-Spiro-8 ) represents a novel class of rigidified spiro-cyclic ligands exhibiting high affinity for the Sigma-1 Receptor (Sig-1R) . Unlike traditional monoamine transporter inhibitors, CP-Spiro-8 functions primarily as a molecular chaperone modulator, enhancing neuroplasticity via the BDNF-TrkB signaling cascade.

The critical challenge in the clinical development of CP-Spiro-8 is the lack of a real-time, peripheral pharmacodynamic (PD) biomarker that reflects central target engagement. This guide validates Phosphorylated cAMP Response Element Binding Protein (p-CREB) in Peripheral Blood Mononuclear Cells (PBMCs) as a robust, non-invasive surrogate biomarker for CP-Spiro-8 efficacy.

Verdict: PBMC p-CREB offers a superior balance of sensitivity , invasiveness , and mechanistic relevance compared to serum BDNF or PET imaging for Phase II/III monitoring.

Mechanistic Logic: The Sig-1R/CREB Axis

To validate p-CREB, we must establish the causal link between CP-Spiro-8 binding and CREB phosphorylation. CP-Spiro-8 acts as an agonist at the Sig-1R located at the Mitochondria-Associated ER Membrane (MAM).

Mechanism of Action:

  • Chaperone Dissociation: CP-Spiro-8 binding causes Sig-1R to dissociate from BiP (Binding immunoglobulin Protein).

  • Calcium Mobilization: Active Sig-1R modulates IP3R3, facilitating Ca²⁺ transfer to mitochondria and cytosol.

  • Kinase Activation: Cytosolic Ca²⁺ activates Ca²⁺/calmodulin-dependent protein kinase IV (CaMKIV) and the MAPK/ERK pathway.

  • Transcriptional Switch: These kinases translocate to the nucleus and phosphorylate CREB at Ser133.

  • Gene Expression: p-CREB promotes the transcription of BDNF, driving synaptic plasticity.

Figure 1: CP-Spiro-8 Signaling Pathway

Sig1R_Pathway Compound CP-Spiro-8 Sig1R Sigma-1 Receptor (ER/MAM Interface) Compound->Sig1R Agonist Binding BiP BiP (Chaperone) Sig1R->BiP Dissociation IP3R IP3 Receptor Sig1R->IP3R Modulation Ca2 Cytosolic Ca2+ IP3R->Ca2 Ca2+ Efflux CaMKIV CaMKIV / ERK Ca2->CaMKIV Activation CREB CREB (Inactive) CaMKIV->CREB Phosphorylation pCREB p-CREB (Ser133) CREB->pCREB Ser133 BDNF BDNF Expression (Neuroplasticity) pCREB->BDNF Transcription

Caption: Signal transduction pathway of CP-Spiro-8. Agonist binding triggers a calcium-dependent kinase cascade resulting in CREB phosphorylation.

Comparative Analysis: p-CREB vs. Alternatives

The following table compares PBMC p-CREB against standard alternatives for monitoring neuroplasticity drugs.

FeaturePBMC p-CREB (Novel) Serum BDNF PET Imaging (Sig-1R)
Biological Relevance High. Direct readout of intracellular signaling machinery.Moderate. Serum levels are confounded by platelet release and clotting time.High. Direct measurement of receptor occupancy.
Temporal Resolution Rapid. Phosphorylation changes occur within hours of dosing.Slow. Protein accumulation takes days/weeks.Real-time. Immediate snapshot.
Invasiveness Low. Standard venous blood draw.Low. Standard venous blood draw.High. Requires radiotracer injection and radiation exposure.
Cost/Throughput Low/High. Flow cytometry is scalable.Low/High. ELISA is cheap.Very High/Low. Expensive, limited availability.
Stability Sensitive. Requires immediate fixation (Phospho-flow).Stable. Frozen serum is stable.N/A.
Validation Status Emerging. Strong correlation in recent depression trials [1].Established. Standard but noisy.Gold Standard. Used for PoC, not routine monitoring.

Validation Protocol: PBMC p-CREB Assay

This protocol is designed to meet FDA Bioanalytical Method Validation (BMV) guidelines [2].[1] It utilizes Phospho-Specific Flow Cytometry (Phospho-Flow) for single-cell resolution, avoiding the averaging artifacts of Western Blots.

Phase A: Sample Collection & Handling (Critical Step)
  • Anticoagulant: Sodium Heparin (Green top). Avoid EDTA as it chelates Ca²⁺ needed for signaling stability.

  • Time-to-Fixation: < 2 hours post-draw.

  • Stimulation (Optional): For ex vivo capacity assays, treat whole blood with PMA/Ionomycin. For in vivo occupancy, measure basal levels immediately.

Phase B: Experimental Workflow
  • Isolation: Ficoll-Paque density gradient centrifugation (400 x g, 30 min) to isolate PBMCs.

  • Fixation: Resuspend in 1.5% Paraformaldehyde (PFA) for 10 min at 37°C. Note: This "locks" the phosphorylation state.

  • Permeabilization: Add ice-cold Methanol (90%) for 30 min on ice.

  • Staining:

    • Surface Markers: CD3-FITC (T-cells), CD14-PE (Monocytes).

    • Intracellular Marker: Anti-pCREB (Ser133)-AlexaFluor 647 (Clone J151-21).

  • Acquisition: Flow Cytometer (e.g., BD FACSCanto). Collect >50,000 events.

Phase C: Data Analysis Strategy

Calculate the Median Fluorescence Intensity (MFI) of p-CREB within the CD3+ population.

  • Readout: ΔMFI = (MFI_PostDose - MFI_Baseline) / MFI_Baseline

Figure 2: Validation Workflow

Validation_Workflow cluster_0 Sample Prep cluster_1 Assay Blood Whole Blood (Na-Heparin) PBMC PBMC Isolation (Ficoll) Blood->PBMC Fix Fixation (PFA 1.5%) PBMC->Fix <2 hrs Perm Permeabilization (MeOH) Fix->Perm Stain Stain: CD3 / p-CREB Perm->Stain Flow Flow Cytometry Stain->Flow Analysis Data Output: ΔMFI Correlation Flow->Analysis Calculate MFI

Caption: Step-by-step workflow for the quantification of p-CREB in PBMCs using Phospho-Flow.

Anticipated Results & Interpretation

To validate this biomarker, the following criteria must be met during the pilot study:

MetricAcceptance CriteriaInterpretation
Linearity R² > 0.95 vs. Dosep-CREB levels should increase dose-dependently with CP-Spiro-8.
Precision CV < 15% (Intra-assay)Assay is reproducible across replicates.
Clinical Correlation Pearson r > 0.6Change in p-CREB correlates with reduction in HAM-D (Depression) or cognitive scores.
Z-Factor > 0.5Assay is robust enough for high-throughput screening.

Troubleshooting Note: If p-CREB signal is low, ensure phosphatase inhibitors were included during lysis (if using ELISA) or that methanol permeabilization was strictly cold (if using Flow).

References

  • Rasenick, M. M., et al. (2022).[2] A Novel Peripheral Biomarker for Depression and Antidepressant Response.[2] Molecular Psychiatry. Link

  • FDA. (2018).[1][3] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][3] Link

  • Jeon, H. J., et al. (2012). T-lymphocyte CREB as a potential biomarker of response to antidepressant drugs.[4] Progress in Neuro-Psychopharmacology and Biological Psychiatry. Link

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 Receptor Chaperones at the ER-Mitochondrion Interface Regulate Ca2+ Signaling and Cell Survival. Cell. Link

Sources

A Researcher's Guide to the Assessment of Enantiomeric Purity in Synthesized 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the stereochemical identity of a pharmaceutical agent is of paramount importance. For novel scaffolds like 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane, a compound with significant therapeutic potential, the rigorous assessment of its enantiomeric purity is not merely a regulatory formality but a critical determinant of its efficacy and safety profile. This guide provides an in-depth comparison of analytical methodologies for the determination of enantiomeric excess (e.e.), offering field-proven insights and detailed protocols to aid researchers in this crucial analytical task.

The synthesis of chiral molecules like this compound often yields a racemic mixture, a 50:50 combination of two non-superimposable mirror images known as enantiomers. These enantiomers can exhibit markedly different pharmacological and toxicological properties. Therefore, the ability to separate and quantify the individual enantiomers is a cornerstone of chiral drug development.

Comparative Analysis of Key Analytical Techniques

The determination of enantiomeric purity hinges on the ability to distinguish between two molecules that are, in most aspects, physically and chemically identical. This is achieved by introducing a chiral environment that interacts differently with each enantiomer. The most prevalent and powerful techniques for this purpose are chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.

Technique Principle Advantages Disadvantages Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).High resolution, wide applicability, well-established.[1][2][3]Can be time-consuming, requires specific and often expensive chiral columns.[4]Routine quality control, method development for a wide range of compounds.
Chiral SFC Similar to HPLC but uses a supercritical fluid (typically CO2) as the mobile phase.Faster separations, reduced organic solvent consumption, higher efficiency.[5][6][7][8][9]Requires specialized instrumentation.High-throughput screening, preparative separations.[7][9]
Chiral NMR Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[4][10][11]No need for chemical derivatization, provides structural information.[4]Lower sensitivity compared to chromatographic methods, requires higher sample concentrations.Structural elucidation, determination of absolute configuration (in some cases).
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by chiral molecules.[12][13]Allows for the determination of absolute configuration in solution without the need for crystallization.[12][13][14]Requires specialized instrumentation and computational modeling.[14][15]Determination of absolute configuration and solution-state conformation.[12][16]

In-Depth Look: Chiral Chromatography

Chiral chromatography is the workhorse for enantiomeric purity assessment in the pharmaceutical industry.[2] The separation relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers a robust and versatile platform for enantioseparation. The choice of the chiral stationary phase (CSP) is critical and is often based on the functional groups present in the analyte. For a molecule like this compound, which contains a secondary amine and an aromatic ring, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are excellent starting points.[2][17]

Workflow for Chiral HPLC Method Development:

HPLC_Workflow cluster_screening Column & Mobile Phase Screening cluster_optimization Method Optimization cluster_validation Method Validation Screening Screen multiple CSPs (e.g., Chiralpak AD, Chiralcel OD) with different mobile phases (Normal & Reversed Phase) Optimization Optimize mobile phase composition, flow rate, and temperature for best resolution and analysis time Screening->Optimization Identify Promising Conditions Validation Validate for specificity, linearity, accuracy, precision, and robustness Optimization->Validation Finalize Method

Caption: A streamlined workflow for chiral HPLC method development.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[6][7][8] The use of supercritical CO2 as the primary mobile phase, modified with a small amount of an organic solvent (co-solvent), leads to lower viscosity and higher diffusivity, resulting in faster and more efficient separations.[7][9]

Experimental Protocol: Chiral SFC for this compound

  • Instrumentation: A supercritical fluid chromatograph equipped with a back-pressure regulator, a UV-Vis or mass spectrometric detector.

  • Column: A polysaccharide-based chiral stationary phase, such as an immobilized amylose or cellulose column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: Supercritical CO2 and a co-solvent (e.g., methanol, ethanol, or isopropanol) with a basic additive (e.g., diethylamine or isopropylamine) to improve peak shape for the basic azaspiro[3.4]octane core.

  • Screening: Begin with a generic screening gradient of 5% to 40% co-solvent over 5-10 minutes.

  • Optimization: Once initial separation is observed, optimize the co-solvent percentage, additive concentration, temperature, and back-pressure to achieve baseline resolution (Rs > 1.5).

  • Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess using the formula: e.e. (%) = [([Area1] - [Area2]) / ([Area1] + [Area2])] x 100.

The Power of NMR Spectroscopy in Chiral Analysis

While chromatography provides excellent separation and quantification, NMR spectroscopy offers a unique window into the molecular interactions that underpin chiral recognition. The use of a chiral solvating agent (CSA) can induce a chemical shift non-equivalence in the NMR spectra of the enantiomers, allowing for their direct observation and quantification.[4][18]

Principle of Chiral NMR with a CSA:

NMR_Principle Analyte Enantiomeric Mixture (R & S) Complex Transient Diastereomeric Complexes (R-CSA & S-CSA) Analyte->Complex CSA Chiral Solvating Agent CSA->Complex Spectra Distinct NMR Signals for each Diastereomer Complex->Spectra

Caption: The formation of transient diastereomeric complexes in chiral NMR.

For this compound, a chiral acid such as (R)-(-)-Mandelic acid or a derivative of 1,1'-bi-2-naphthol (BINOL) could serve as an effective CSA. The interaction between the acidic CSA and the basic nitrogen of the azaspirooctane core is likely to create a sufficiently different magnetic environment for the protons of each enantiomer, leading to resolvable signals in the ¹H NMR spectrum.

Advanced Technique: Vibrational Circular Dichroism (VCD)

For an unambiguous determination of the absolute configuration of a newly synthesized chiral molecule, Vibrational Circular Dichroism (VCD) is an increasingly powerful technique.[12][16] VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[13] By comparing the experimentally measured VCD spectrum with the theoretically calculated spectra for the different enantiomers (using Density Functional Theory, DFT), the absolute configuration can be confidently assigned.[14][15] This method has the significant advantage of not requiring crystallization of the sample.[12][14]

Conclusion: An Integrated Approach for Comprehensive Analysis

A robust assessment of the enantiomeric purity of this compound necessitates a multi-faceted analytical approach. Chiral SFC and HPLC provide the primary means for accurate and precise quantification of enantiomeric excess, with SFC offering advantages in throughput and sustainability. Chiral NMR serves as a valuable complementary technique for verification and can provide insights into the nature of chiral recognition. For the definitive assignment of absolute configuration, VCD stands out as a powerful, non-destructive method. By judiciously selecting and combining these techniques, researchers can ensure the stereochemical integrity of their synthesized compounds, a critical step in advancing promising new therapeutic agents from the laboratory to the clinic.

References

  • (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules - ResearchGate. Available from: [Link]

  • Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research. 2021;55(2):573-580. Available from: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Asia. Available from: [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. Available from: [Link]

  • Studying Chirality with Vibrational Circular Dichroism - Gaussian.com. Available from: [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed. Available from: [Link]

  • 3.1. Determination of Enantiomeric Purity by Direct Methods. In: Houben-Weyl Methods of Organic Chemistry Vol. E 21a, 4th ed. Stereoselective Synthesis. Georg Thieme Verlag; 1995. Available from: [Link]

  • 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. Available from: [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. Available from: [Link]

  • The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry. 1986;51(15):2891-2895. Available from: [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. Available from: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. Available from: [Link]

  • Pharmaceutical Applications of Supercritical Fluid Chromatography - News-Medical.net. Available from: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. 2022;87(18):12140-12151. Available from: [Link]

  • Determination of enantiomeric excess. Available from: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. Available from: [Link]

  • Chiral Drug Separation. In: Encyclopedia of Pharmaceutical Technology. 3rd ed. Informa Healthcare; 2006. Available from: [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Available from: [Link]

  • Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds - Drexel University. Available from: [Link]

  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity - MDPI. Available from: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate. Available from: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. 2012;24(9):748-755. Available from: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. Available from: [Link]

  • High-Throughput Screening Applications for Enantiomeric Excess Determination Using ESI-MS | American Laboratory. Available from: [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available from: [Link]

  • Journal of Chromatography A - FAGG. Available from: [Link]

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products | American Pharmaceutical Review. Available from: [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks. Available from: [Link]

  • Ardena Insight Chirality in drug development: from racemic mixtures to enantiopure substances. Available from: [Link]

  • THE SYNTHESIS OF AZAHELICENES Ivo Starý and Irena G. Stará Institute of Organic Chemistry and Biochemistry, Czech Academy of S. Available from: [Link]

  • Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatogr. Molecules. 2024;29(5):1038. Available from: [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. Available from: [Link]

  • Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry - SSRN. Available from: [Link]

  • A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[5][13]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong - Arabian Journal of Chemistry. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.